molecular formula C6H8N2O2S B034636 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid CAS No. 110859-69-3

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B034636
CAS No.: 110859-69-3
M. Wt: 172.21 g/mol
InChI Key: STAHVMUZZJQAEQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a multifunctional thiazole core, a privileged scaffold in pharmacology, substituted with a methylamino group and a carboxylic acid moiety. The carboxylic acid group provides a versatile handle for synthetic derivatization, enabling researchers to create amide, ester, or peptide conjugates for structure-activity relationship (SAR) studies. Its primary research applications include serving as a key intermediate in the synthesis of more complex heterocyclic compounds and potential protease inhibitors. The methylamino substituent suggests potential for hydrogen bonding, which can be critical for target binding. Researchers value this compound for developing novel molecules targeting a range of biological pathways, making it a valuable tool for constructing compound libraries and exploring new chemical space in the pursuit of bioactive agents. This product is strictly for laboratory research purposes.

Properties

IUPAC Name

4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10)11-6(7-2)8-3/h1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAHVMUZZJQAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353467
Record name 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110859-69-3
Record name 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 110859-69-3

This technical guide provides an in-depth overview of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, characterization, and potential therapeutic applications.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, this compound, is a derivative that combines the key features of the 2-aminothiazole core with a carboxylic acid group, a common functional group for modulating solubility and for further chemical modifications. The presence of a methyl group at the 4-position and a methylamino group at the 2-position further influences its electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents.[3]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 110859-69-3[4]
Molecular Formula C₆H₈N₂O₂S[4]
Molecular Weight 172.21 g/mol [4]
Boiling Point 346.8 °C[4]
Density 1.43 g/cm³[4]
Flash Point 163.5 °C[4]
XLogP3 1.26440[4]
PSA (Polar Surface Area) 90.46 Ų[4]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. A plausible synthetic route involves the formation of a 2-acetylamino-4-methylthiazole-5-carboxylate ester, followed by methylation and subsequent hydrolysis of the acetyl and ester groups.[5]

Synthetic Pathway Overview

Synthesis_Pathway A Ethyl 2-amino-4-methylthiazole-5-carboxylate B Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate A->B Acetic Anhydride C Methylated Intermediate B->C Methylating Agent (e.g., CH3I) D This compound C->D Hydrolysis (Acid or Base)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate

This initial step involves the acylation of the amino group of the starting thiazole derivative.

  • Rationale: The acetyl group serves as a protecting group for the amino functionality during the subsequent methylation step, preventing N,N-dimethylation and directing the alkylation.

  • Suspend Ethyl 2-amino-4-methylthiazole-5-carboxylate in acetic anhydride.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.

Step 2: Methylation of the Acetylamino Group

This step introduces the methyl group onto the nitrogen atom.

  • Rationale: N-alkylation of the acetylamino group is a key step to introduce the desired methylamino functionality.[6]

  • Dissolve the product from Step 1 in a suitable aprotic solvent (e.g., DMF or THF).

  • Add a strong base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the amide nitrogen.

  • Add a methylating agent, such as methyl iodide, dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Hydrolysis to Yield the Final Product

The final step involves the deprotection of the acetyl group and hydrolysis of the ester to the carboxylic acid.

  • Rationale: Acid or base-catalyzed hydrolysis is a standard method to convert esters to carboxylic acids and amides to amines.[5]

  • Dissolve the crude methylated intermediate from Step 2 in a mixture of an alcohol (e.g., ethanol) and an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture under reflux for several hours.

  • If using acidic hydrolysis, cool the solution and adjust the pH to the isoelectric point to precipitate the carboxylic acid.

  • If using basic hydrolysis, cool the solution and acidify with a mineral acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1HCOOH
~7.0 - 7.5Singlet (broad)1HNH
~3.0Singlet3HN-CH₃
~2.5Singlet3HC-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic Acid)
~165C2 (Thiazole Ring)
~150C4 (Thiazole Ring)
~120C5 (Thiazole Ring)
~30N-CH₃
~15C-CH₃
FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic Acid)
~3200MediumN-H stretch
~1700StrongC=O stretch (Carboxylic Acid)
~1600MediumC=N stretch (Thiazole Ring)
~1550MediumN-H bend
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the thiazole ring.[7]

  • Expected Molecular Ion (M⁺): m/z = 172

  • Key Fragmentation Ions: m/z = 127 ([M-COOH]⁺), further fragmentation of the thiazole ring.

Applications in Medicinal Chemistry and Drug Development

While specific studies on the pharmacological activity of this compound are limited, the broader class of 2-(alkylamino)thiazole derivatives has shown significant promise in various therapeutic areas.

Antimicrobial Activity

Derivatives of 2-(methylamino)thiazole have been investigated for their antibacterial and antifungal properties. The thiazole ring is a key component in many antimicrobial drugs, and modifications at the 2-amino position can modulate the spectrum and potency of activity. The synthesis of di-, tri-, and tetrathiazole moieties starting from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one has been reported, with some derivatives showing high activity against various bacteria and fungi.[8]

Anticancer Potential

The 2-aminothiazole scaffold is present in several anticancer agents. N-alkylation of the 2-amino group has been shown to increase the potency of these compounds against cancer cell lines.[3] Derivatives of 2-methylamino-4-substituted-1,3-thiazoles have been synthesized and evaluated for their antiproliferative effects, with some compounds showing promising activity.[9] The carboxylic acid functionality on the title compound provides a handle for the synthesis of amide or ester derivatives, allowing for the exploration of structure-activity relationships in the development of new anticancer drugs.

Drug_Development_Workflow A This compound B Amide/Ester Library Synthesis A->B Derivatization C In vitro Screening (e.g., Antimicrobial, Anticancer) B->C D Lead Compound Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A generalized workflow for the utilization of the title compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar heterocyclic carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry reactions. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a key pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in a wide range of biological interactions. Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for any drug development program, as these characteristics profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. In the absence of extensive empirical data in publicly accessible literature, this guide combines available information with robust computational predictions to offer a detailed profile of the molecule. Furthermore, it outlines the standard experimental methodologies for determining these key parameters, providing the causal reasoning behind procedural steps to empower researchers in their laboratory investigations.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

  • Chemical Name: this compound[1]

  • Molecular Formula: C₆H₈N₂O₂S[1]

  • Molecular Weight: 172.21 g/mol [1]

  • CAS Number: 110859-69-3[1]

  • Canonical SMILES: CNC1=NC(=C(S1)C(=O)O)C

The structure, depicted below, reveals key functional groups that dictate its physicochemical behavior: a carboxylic acid, a secondary amine (methylamino), and the thiazole heterocycle itself. This amphoteric nature, possessing both acidic and basic centers, is a central theme in understanding its properties.

Predicted and Calculated Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and during formulation. The following table summarizes key predicted and calculated values for this compound.

PropertyPredicted/Calculated ValueSignificance in Drug Development
Melting Point (°C) ~180-200 (Predicted)Influences solubility, stability, and formulation choices (e.g., solid dosage forms). Purity assessment.
Boiling Point (°C) 346.8[1]Indicates volatility; relevant for manufacturing and stability assessment under thermal stress.
Aqueous Solubility Moderately to Poorly Soluble (Predicted)Directly impacts bioavailability. A key parameter for formulation development to ensure adequate dissolution.
pKa (Acidic) ~3.5 - 4.5 (Predicted)Governs the ionization state of the carboxylic acid group at physiological pH, affecting solubility and permeability.
pKa (Basic) ~5.0 - 6.0 (Predicted)Determines the ionization state of the 2-methylamino group and thiazole nitrogens, influencing solubility and target binding.
LogP (XLogP3) 1.26[1]A measure of lipophilicity, which is crucial for membrane permeability and overall ADME properties.
Polar Surface Area (PSA) 90.46 Ų[1]Predicts the ability of a molecule to permeate cell membranes.
Density (g/cm³) 1.43[1]Useful for formulation and manufacturing process design.
Refractive Index 1.653[1]A physical constant that can be used for identification and purity assessment.
Flash Point (°C) 163.5[1]Important for safety assessment during handling and manufacturing.
Vapor Pressure (mmHg at 25°C) 2.13E-05[1]Indicates the tendency of a compound to evaporate.

Analysis of Drug-Likeness: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability.[2][3][4][5]

  • Molecular Weight: 172.21 g/mol (< 500 Da) - Pass

  • LogP: 1.26 (< 5) - Pass

  • Hydrogen Bond Donors: 2 (carboxylic acid -OH and methylamino -NH) (≤ 5) - Pass

  • Hydrogen Bond Acceptors: 4 (2 oxygens in carboxylic acid, 2 nitrogens in thiazole ring) (≤ 10) - Pass

Experimental Determination of Key Physicochemical Properties: Methodologies and Rationale

To provide a robust and verifiable characterization, the predicted values should be confirmed through experimental determination. The following sections detail the standard methodologies for measuring the most critical physicochemical parameters.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity and thermal stability.

This is a classical and widely used method for determining the melting point of a solid compound.[6][7][8][9]

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount (2-3 mm) of packed material is at the bottom.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/minute) near the expected melting point for an accurate measurement.

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Causality and Expertise: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. A broad melting range can suggest the presence of impurities, which disrupt the crystal lattice and lower the melting point.

DSC offers a more quantitative and detailed analysis of thermal transitions.[10][11][12][13][14]

Methodology:

  • Sample Preparation: A small, accurately weighed sample is placed in a sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Thermal Program: The sample and reference pans are heated at a constant rate in the DSC instrument.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Causality and Expertise: DSC is highly sensitive and can detect subtle thermal events such as polymorphic transitions, which are critical for understanding the solid-state stability of a drug substance.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output Prep Weigh sample into DSC pan and seal Load Load sample and reference pans Prep->Load Heat Apply linear heating ramp Load->Heat Measure Measure differential heat flow Heat->Measure Thermogram Generate Thermogram (Heat Flow vs. Temp) Measure->Thermogram Analysis Determine Melting Point and Heat of Fusion Thermogram->Analysis

Workflow for DSC Melting Point Determination
Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability and is essential for developing parenteral and oral liquid formulations.

This method determines the equilibrium solubility of a compound and is considered the "gold standard".[5][15][16][17][18]

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Expertise: This method measures the true thermodynamic solubility, which is the saturation concentration of the most stable crystalline form of the compound. It is crucial for understanding the maximum achievable concentration in solution under equilibrium conditions.

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[1][15][19][20][21]

Methodology:

  • Stock Solution: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Dilution: A small aliquot of the DMSO stock solution is added to an aqueous buffer in a microplate well.

  • Precipitation Monitoring: The formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours) using techniques like nephelometry (light scattering) or by analyzing the concentration in the supernatant after centrifugation.[19][21]

Causality and Expertise: Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. This is often more relevant to the conditions encountered during in vitro biological assays where compounds are introduced from DMSO stocks.

Solubility_Assays cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Add excess solid to buffer T2 Equilibrate for 24-48 hours T1->T2 T3 Filter/Centrifuge T2->T3 T4 Quantify supernatant (e.g., HPLC) T3->T4 K1 Prepare DMSO stock solution K2 Add stock to aqueous buffer K1->K2 K3 Incubate for 1-2 hours K2->K3 K4 Detect precipitation (e.g., Nephelometry) K3->K4 Title Aqueous Solubility Determination Methods

Comparison of Solubility Assay Workflows
pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic and basic groups like this compound, determining the pKa values is essential for predicting its ionization state at different pH values.

This is a highly accurate and reliable method for pKa determination.[22][23][24][25][26]

Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) of known ionic strength.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: The pKa values are determined from the inflection points of the resulting pH vs. titrant volume curve. Sophisticated software is typically used to analyze the titration curve and calculate the pKa values.

Causality and Expertise: This method directly measures the change in pH as the acidic and basic functional groups are protonated and deprotonated, providing a direct measure of their pKa values. The use of a cosolvent may be necessary for solubility, but the pKa in the aqueous environment must then be extrapolated.

This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[27][28][29][30]

Methodology:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared.

  • Spectral Measurement: A constant concentration of the compound is added to each buffer solution, and the UV-Vis spectrum is recorded.

  • Data Analysis: The absorbance at one or more wavelengths is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Causality and Expertise: The change in the electronic environment of the chromophore upon protonation or deprotonation of a nearby functional group leads to a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity. This pH-dependent spectral change is directly related to the pKa.

pKa_Determination cluster_potentiometric Potentiometric Titration cluster_uv UV-Vis Spectrophotometry P1 Dissolve compound P2 Titrate with acid/base P1->P2 P3 Monitor pH P2->P3 P4 Analyze titration curve for inflection points P3->P4 U1 Prepare solutions in various pH buffers U2 Measure UV-Vis spectra U1->U2 U3 Plot Absorbance vs. pH U2->U3 U4 Determine pKa from sigmoidal curve U3->U4 Title pKa Determination Methodologies

Overview of pKa Determination Techniques

Conclusion

This compound presents a promising scaffold for drug discovery, with a predicted physicochemical profile that is favorable for oral bioavailability as per Lipinski's Rule of Five. While the available data provides a solid foundation, experimental verification of key parameters such as aqueous solubility, pKa, and melting point is crucial for advancing any drug development program. The methodologies outlined in this guide provide a clear path for researchers to obtain this critical data, ensuring a comprehensive understanding of the compound's behavior and enabling informed decisions in lead optimization and formulation development. The interplay of its acidic carboxylic acid and basic amino and thiazole functionalities will ultimately define its absorption and distribution characteristics, making a thorough experimental investigation of its properties an indispensable step towards realizing its therapeutic potential.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ACD/Labs. ACD/Labs Releases Percepta. [Link]

  • J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]

  • ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

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Synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the core chemical principles, offers detailed, field-tested experimental protocols, and presents a critical analysis of the strategic choices involved in the synthesis. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a blend of theoretical understanding and practical application.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The title compound, this compound, and its derivatives are important intermediates in the synthesis of various therapeutic agents, including potential anti-tumor and anti-HIV drugs.[2][3] The strategic placement of the methylamino and carboxylic acid groups offers multiple points for further chemical modification, making it a versatile building block for combinatorial chemistry and the development of new chemical entities.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The core thiazole ring can be constructed via the renowned Hantzsch thiazole synthesis.[4][5][6] This approach involves the condensation of an α-haloketone or its equivalent with a thioamide derivative. For the synthesis of this compound, the key precursors are an α-haloacetoacetate derivative and N-methylthiourea.

An alternative strategy involves the initial synthesis of a 2-amino-4-methylthiazole-5-carboxylate ester, followed by selective N-methylation of the 2-amino group and subsequent hydrolysis of the ester to yield the desired carboxylic acid. This multi-step approach allows for greater control over the substitution pattern and can be advantageous in certain contexts.

Primary Synthetic Pathway: Modified Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of the target compound is a modification of the Hantzsch thiazole synthesis. This pathway involves the reaction of ethyl 2-chloroacetoacetate with N-methylthiourea, followed by the hydrolysis of the resulting ester.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[7] The key steps are:

  • Nucleophilic Attack: The sulfur atom of N-methylthiourea, being a soft nucleophile, attacks the electrophilic α-carbon of ethyl 2-chloroacetoacetate, leading to the displacement of the chloride ion.

  • Cyclization: The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration: The tetrahedral intermediate formed subsequently eliminates a molecule of water to form the aromatic thiazole ring.

The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates the proton transfer steps involved in the mechanism.

Experimental Protocol: Synthesis of Ethyl 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

This protocol outlines the synthesis of the ester precursor to the final product.

Materials:

  • Ethyl 2-chloroacetoacetate

  • N-methylthiourea

  • Ethanol

  • Sodium carbonate (for workup)

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 equivalent) in ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation:

ReactantMolar Mass ( g/mol )Equivalents
Ethyl 2-chloroacetoacetate164.59[8]1.0
N-methylthiourea90.151.0
Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

  • Sodium hydroxide or Lithium hydroxide

  • Water

  • Methanol or Tetrahydrofuran (as co-solvent)

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve the synthesized ester in a mixture of water and a co-solvent like methanol or THF in a round-bottom flask.

  • Add a solution of sodium hydroxide or lithium hydroxide (typically 2-3 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid.

  • The precipitated product can be collected by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Alternative Synthetic Pathway: Post-Cyclization N-Methylation

An alternative and equally viable route involves the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, followed by a two-step sequence of N-acetylation, N-methylation, and subsequent deacetylation and hydrolysis.[9]

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This intermediate can be synthesized via the Hantzsch reaction between ethyl 2-chloroacetoacetate and thiourea.[5][10]

N-Acetylation, Methylation, and Deprotection
  • N-Acetylation: The 2-amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate is first protected by acetylation with acetic anhydride.[11]

  • N-Methylation: The resulting 2-acetylamino derivative is then methylated on the amide nitrogen using a suitable methylating agent, such as methyl iodide, in the presence of a base.[9]

  • Deacetylation and Hydrolysis: The acetyl group is subsequently removed under basic or acidic conditions, followed by hydrolysis of the ester to yield the final carboxylic acid.[9]

This multi-step approach offers the advantage of avoiding potential side reactions associated with the direct use of N-methylthiourea and can be beneficial for achieving higher purity in some cases.

Purification and Characterization

The final product, this compound, is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and key intermediates.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups such as the carboxylic acid C=O and N-H bonds.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Ethyl 2-chloroacetoacetate: Is a lachrymator and should be handled with care.

  • N-methylthiourea: Is toxic and should be handled with appropriate precautions.

  • Solvents: Ethanol, ethyl acetate, and other organic solvents are flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple synthetic routes. The modified Hantzsch thiazole synthesis offers a direct and efficient pathway, while the post-cyclization N-methylation approach provides an alternative with potential advantages in terms of purity control. The choice of synthetic strategy will depend on the specific requirements of the research, including scale, available starting materials, and desired purity of the final product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_intermediate Intermediate cluster_final Final Product Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Reaction Reflux in Ethanol Ethyl 2-chloroacetoacetate->Reaction N-methylthiourea N-methylthiourea N-methylthiourea->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Ester Ethyl 4-Methyl-2-(methylamino)- 1,3-thiazole-5-carboxylate Workup->Ester Hydrolysis Base Hydrolysis & Acidification Ester->Hydrolysis Final_Product 4-Methyl-2-(methylamino)- 1,3-thiazole-5-carboxylic acid Hydrolysis->Final_Product

Caption: A workflow diagram of the Hantzsch thiazole synthesis.

Diagram 2: Logical Relationship of Synthetic Steps

Synthetic_Logic Start Select Starting Materials Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Purification1 Purification of Intermediate Ester Hantzsch->Purification1 Hydrolysis Ester Hydrolysis Purification1->Hydrolysis Purification2 Purification of Final Product Hydrolysis->Purification2 Characterization Spectroscopic & Physical Characterization Purification2->Characterization End Final Product Obtained Characterization->End

Caption: Logical flow of the synthetic and analytical steps.

References

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Elucidating the Mechanism of Action of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid belongs to the 2-aminothiazole class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active agents.[1][2] While this specific molecule is not extensively characterized in the public domain, its structural motifs—the 2-(methylamino)thiazole core and the thiazole-5-carboxylic acid moiety—are features of compounds with well-documented mechanisms of action, including enzyme inhibition and anticancer activity.[3][4] This technical guide addresses the existing knowledge gap by proposing a series of data-driven hypotheses for its mechanism of action. We provide a comprehensive, phased experimental framework designed for researchers in drug discovery to systematically investigate these hypotheses, ranging from initial phenotypic screening to in-depth biochemical and in vivo validation. This document serves as a practical roadmap for elucidating the biological function of this and structurally related compounds.

Part 1: Structural Analysis and Mechanistic Hypotheses

The structure of this compound presents two key pharmacophores that inform our mechanistic hypotheses:

  • The 2-(Methylamino)thiazole Core: This moiety is a cornerstone of numerous clinically relevant molecules, most notably the kinase inhibitor Dasatinib.[3] Its ability to form critical hydrogen bonds and other non-covalent interactions allows it to bind to the active sites of a multitude of enzymes.[5] The 2-aminothiazole scaffold is a frequent component in molecules targeting protein kinases, polymerases, and other ATP-binding proteins.[3]

  • The Thiazole-5-carboxylic Acid Moiety: The presence of a carboxylic acid group introduces a key hydrogen bond donor and acceptor, as well as a potential site for ionic interactions. This feature has been exploited in the design of various enzyme inhibitors, including inhibitors of Pin1, a peptidyl-prolyl cis-trans isomerase implicated in cancer.[4]

Based on this structural analysis and extensive literature on related compounds, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action (MOA) of this molecule.

Hypothesis 1: Targeted Enzyme Inhibition

The most probable mechanism of action is the direct inhibition of one or more enzymes critical to disease pathology. The thiazole scaffold is a versatile inhibitor platform.

  • Protein Kinase Inhibition: Many 2-aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] Potential targets include receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Src, Abl).

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Thiazole derivatives have demonstrated potent inhibitory activity against COX-1, COX-2, and 5-LOX, key enzymes in the inflammatory cascade.[6][7] This suggests a potential role in anti-inflammatory applications.

  • Other Enzymes: The broader thiazole class has been shown to inhibit enzymes such as monoamine oxidase (MAO) and deoxyribonuclease I (DNase I), indicating a wide range of potential targets.[6][8]

Hypothesis 2: Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer drugs. Several classes of heterocyclic compounds are known to interfere with tubulin polymerization, either by stabilizing or destabilizing the microtubule structure. Given the prevalence of the 2-aminothiazole scaffold in anticancer agents, investigating its effect on microtubule dynamics is a logical step.[3]

Hypothesis 3: Modulation of Cancer-Relevant Signaling Pathways

Beyond direct enzyme inhibition, the compound may exert its effects by modulating the activity of key intracellular signaling pathways that control cell proliferation, survival, and apoptosis. This could be a downstream consequence of inhibiting an upstream kinase (as in Hypothesis 1) or through other interactions. Key pathways to investigate include:

  • PI3K/Akt/mTOR Pathway: Central to cell survival and proliferation.

  • MAPK/ERK Pathway: A critical regulator of cell growth and differentiation.

Part 2: A Phased Experimental Approach to MOA Determination

To systematically test these hypotheses, we propose a three-phased experimental workflow. This approach begins with broad screening to identify a biological effect and progresses to more focused assays to pinpoint the specific molecular mechanism.

G cluster_0 Phase 1: Phenotypic & Target-Based Screening cluster_1 Phase 2: In-Depth Mechanistic Validation cluster_2 Phase 3: In Vivo Efficacy Confirmation p1_1 Cell Viability Assay (MTT/XTT) decision1 Cytotoxic or Anti-proliferative? p1_1->decision1 p1_2 Broad-Spectrum Kinase Panel decision2 Specific Enzyme Inhibition? p1_2->decision2 p1_3 COX-1/COX-2 Assay p1_3->decision2 p1_4 5-LOX Assay p1_4->decision2 p2_1 Molecular Docking (In Silico) p2_2 Western Blot (Signaling Pathways) p2_1->p2_2 decision3 Pathway Modulation or Microtubule Effect? p2_2->decision3 p2_3 Tubulin Polymerization Assay p3_1 Human Tumor Xenograft Model p2_3->p3_1 end MOA Elucidated p3_1->end start Compound Synthesis & Purification start->p1_1 decision1->p1_2 Yes decision1->p1_3 Yes decision1->p1_4 Yes decision1->p2_2 Yes decision2->p2_1 Yes decision2->p2_2 No decision3->p2_3 decision3->p3_1 Pathway Modulation

Caption: Phased experimental workflow for MOA determination.

Phase 1: Initial Phenotypic and Target-Based Screening

The goal of this phase is to confirm biological activity and narrow the field of potential targets.

This initial screen determines the compound's effect on the proliferation and viability of relevant cell lines (e.g., cancer cell lines for oncology applications, immune cells for inflammation).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[8]

  • MTT/XTT Addition:

    • For MTT: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]

    • For XTT: Prepare and add the XTT labeling mixture according to the manufacturer's protocol and incubate for 2-4 hours.[2]

  • Solubilization (MTT only): Remove the media and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance on a microplate reader (e.g., ~570 nm for MTT, ~450 nm for XTT).[2][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Based on Hypothesis 1, these assays directly test the compound's ability to inhibit key enzymes.

Methodology (General Framework): [1][10]

  • Assay Setup: In a 96-well plate, combine the assay buffer, the purified enzyme (e.g., a specific kinase, COX-1, COX-2, or 5-LOX), and various concentrations of the test compound.[10]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the enzyme's optimal temperature to allow for compound-enzyme binding.[10]

  • Reaction Initiation: Add the specific substrate for the enzyme (e.g., ATP/peptide for kinases, arachidonic acid for COX/LOX) to initiate the reaction.[11][12][13]

  • Detection: Measure the formation of the product over time using an appropriate detection method (e.g., luminescence for ADP production in kinase assays, colorimetry or fluorescence for peroxidase activity in COX/LOX assays).[13][14]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Assay Type Potential Target(s) Detection Principle Reference Protocol
Broad-Spectrum KinasePanel of >100 kinasesADP production (Luminescence)[13]
COX InhibitionCOX-1 and COX-2Peroxidase activity (Colorimetric)[12][14]
5-LOX Inhibition5-LipoxygenasePeroxide formation (Colorimetric/Fluorometric)[11]
Caption: Table summarizing initial target-based screening assays.
Phase 2: In-Depth Mechanistic Validation

If Phase 1 assays show promising activity, this phase aims to validate the target and elucidate the downstream cellular effects.

Molecular docking predicts the binding pose and affinity of the compound to the active site of a putative enzyme target identified in Phase 1.

Methodology: [15][16]

  • Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide, DOCK) to predict the binding conformations of the ligand within the defined active site of the protein.[15]

  • Scoring and Analysis: Rank the resulting poses based on a scoring function that estimates binding affinity. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein.

This technique is used to measure changes in the expression and phosphorylation status of key proteins within a signaling cascade following compound treatment, providing direct evidence of pathway modulation.[17][18]

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pMEK p-MEK ERK ERK MEK->ERK pERK p-ERK Transcription Gene Transcription & Proliferation ERK->Transcription RTK_MAPK Receptor Tyrosine Kinase RTK_MAPK->Ras

Caption: Simplified PI3K/Akt and MAPK/ERK signaling pathways.

Methodology: [19][20]

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 15 min, 1 hr, 6 hr, 24 hr).

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[17]

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of the compound on pathway activation.

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

Methodology: [21][22]

  • Reaction Setup: In a 96-well plate, combine tubulin buffer, purified tubulin protein, and a fluorescence reporter with various concentrations of the test compound. Include positive controls (paclitaxel for polymerization enhancement, vinblastine for inhibition) and a negative control (vehicle).[22]

  • Initiation: Initiate polymerization by adding GTP and transferring the plate to a fluorometer pre-warmed to 37°C.[23]

  • Measurement: Monitor the increase in fluorescence over time (e.g., every 30-60 seconds for 1-2 hours) as the reporter incorporates into newly formed microtubules.[22]

  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves (nucleation, growth, and steady-state phases) of treated samples to controls to determine if the compound inhibits or enhances tubulin polymerization.

Phase 3: In Vivo Efficacy Confirmation

If in vitro data suggests a potent and specific MOA, particularly for anticancer activity, the final step is to confirm efficacy in a living system.

This model involves implanting human cancer cells into immunodeficient mice to evaluate the compound's ability to inhibit tumor growth in vivo.[3][4]

Methodology: [6]

  • Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (selected based on in vitro sensitivity) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[3]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment: Randomize mice into treatment and control groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule. A positive control group with a standard-of-care drug can also be included.

  • Monitoring: Measure tumor dimensions with calipers two to three times per week and monitor animal body weight and overall health. Calculate tumor volume using the formula: (Length x Width²)/2.[6]

  • Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a specified size), euthanize the animals and excise the tumors. Compare the final tumor volumes and growth rates between the treated and control groups to determine in vivo efficacy.

Part 3: Data Interpretation and Future Directions

The culmination of this multi-phased approach will provide a comprehensive profile of the compound's biological activity.

  • If the compound shows potent enzyme inhibition (Phase 1) that is validated by molecular docking (Phase 2) and leads to the expected downstream pathway modulation (Phase 2), this provides strong evidence for a direct inhibitory MOA.

  • If the compound is cytotoxic but does not inhibit the tested enzymes, a positive result in the tubulin polymerization assay would point towards an anti-mitotic mechanism.

  • A reduction in the phosphorylation of key signaling proteins in the Western blot analysis without direct inhibition of the upstream kinase could suggest an indirect mechanism, perhaps by targeting a different protein in the pathway or an upstream receptor.

  • Successful inhibition of tumor growth in a xenograft model validates the in vitro findings and provides the necessary preclinical evidence to advance the compound into further development.

Upon elucidation of a primary mechanism, future work would involve lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and broader safety and toxicology assessments.

References

  • Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Jr, Laster, W. R., Jr, Simpson-Herren, L., & Griswold, D. P., Jr (n.d.). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. NCI-EORTC symposium on new drugs in cancer therapy.
  • Jeon, M. K., & Kim, B. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 249–254. [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a core 2-aminothiazole scaffold, a structural motif of significant interest in medicinal chemistry. The thiazole ring is a key component in a variety of biologically active molecules, including approved drugs, owing to its ability to engage in diverse biological interactions. This guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, offering insights for its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug candidates.

PropertyValueReference
CAS Number 110859-69-3
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
Density 1.43 g/cm³
Boiling Point 346.8 °C
Flash Point 163.5 °C
Refractive Index 1.653
Vapor Pressure 2.13E-05 mmHg at 25°C

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, primarily involving the construction of the thiazole ring followed by functional group manipulations. A common and effective strategy is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea or thioamide.

A specific synthetic route to this compound involves the initial synthesis of a 2-acetylamino-4-methylthiazole-5-carboxylic acid ester, followed by methylation and subsequent deacetylation.

Synthetic Pathway Overview

Synthesis_Pathway A Ethyl 2-amino-4-methylthiazole-5-carboxylate B Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate A->B Acylation C Methylated Intermediate B->C Methylation D This compound C->D Deacetylation & Hydrolysis

Caption: General synthetic pathway to the target molecule.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations for similar structures. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Step 1: Acetylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable solvent (e.g., pyridine or dichloromethane), add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.

Step 2: Methylation of the Acetylamino Group

  • To a solution of ethyl 2-acetylamino-4-methylthiazole-5-carboxylate in an aprotic solvent (e.g., dimethylformamide), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C.

  • After the evolution of hydrogen gas ceases, add a methylating agent (e.g., methyl iodide) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the methylated intermediate.

Step 3: Deacetylation and Hydrolysis

  • Treat the methylated intermediate with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol/water mixture).

  • Heat the reaction mixture at reflux for several hours until the deacetylation and hydrolysis are complete (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to an acidic value (e.g., pH 3-4) with a suitable acid.

  • The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.

Characterization

¹H NMR Spectroscopy:

  • A singlet corresponding to the methyl group at the C4 position of the thiazole ring.

  • A singlet or doublet (depending on the solvent and concentration) for the methyl group attached to the amino group at the C2 position.

  • A broad singlet for the carboxylic acid proton.

  • A singlet for the NH proton of the methylamino group.

¹³C NMR Spectroscopy:

  • Signals for the two methyl carbons.

  • Signals for the carbons of the thiazole ring, with the C=N carbon appearing at a characteristic downfield shift.

  • A signal for the carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy:

  • A broad O-H stretching band for the carboxylic acid.

  • A C=O stretching band for the carboxylic acid.

  • N-H stretching and bending vibrations for the secondary amine.

  • C-H stretching and bending vibrations for the methyl groups.

  • Characteristic vibrations of the thiazole ring.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (172.21 g/mol ).

  • Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the thiazole ring.

Biological Activities and Therapeutic Potential

The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While direct biological data for this compound is limited in publicly accessible literature, the activities of its derivatives provide strong indications of its potential.

Anticancer Activity

Derivatives of 4-methylthiazole-5-carboxylic acid have demonstrated significant potential as anticancer agents. For instance, various amide derivatives have been synthesized and evaluated against different cancer cell lines, showing promising inhibitory activities. The core structure serves as a versatile scaffold for the development of targeted therapies. The mechanism of action for these derivatives often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

Anticancer_Mechanism Scaffold This compound Scaffold Derivative Bioactive Derivatives Scaffold->Derivative Chemical Modification Target Cancer Cell Targets (e.g., Kinases, Receptors) Derivative->Target Binding & Inhibition Effect Inhibition of Proliferation, Induction of Apoptosis Target->Effect Biological Response

Caption: The role of the core scaffold in developing anticancer agents.

Antimicrobial Activity

The 2-aminothiazole moiety is also a well-known feature in compounds with antimicrobial properties. Derivatives of this compound have been investigated for their activity against various bacterial and fungal strains. The carboxylic acid group and the amino group at the C2 position offer opportunities for chemical modifications to enhance potency and spectrum of activity.

Future Directions

This compound represents a valuable building block for the synthesis of novel bioactive compounds. Future research in this area could focus on:

  • Detailed Biological Evaluation: A thorough investigation of the anticancer and antimicrobial activities of the parent compound itself is warranted to establish a baseline for structure-activity relationship (SAR) studies.

  • Library Synthesis and SAR Studies: The synthesis and screening of a diverse library of derivatives, by modifying the carboxylic acid and the methylamino group, could lead to the discovery of potent and selective therapeutic agents.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of active derivatives will be crucial for their further development as drug candidates.

  • In Vivo Studies: Promising compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

This compound is a heterocyclic compound with a privileged 2-aminothiazole scaffold that holds significant promise for the development of new therapeutic agents. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with potential applications in oncology and infectious diseases. This guide has provided a foundational understanding of its synthesis, properties, and biological potential, aiming to stimulate further research and innovation in this exciting area of medicinal chemistry.

References

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed. (n.d.). Retrieved January 12, 2026, from [Link] 2-amino-4-methylthiazole - Organic Syntheses. (n.d.). Retrieved January 12, 2026, from [Link] Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved January 12, 2026, from [Link] Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed. (n.d.). Retrieved January 12, 2026, from [Link] CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents. (n.d.). Retrieved January 12, 2026, from (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link] Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 12, 2026, from [Link] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (n.d.). Retrieved January 12, 2026, from [Link] Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved January 12, 2026, from [Link] The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (n.d.). Retrieved January 12, 2026, from [Link] Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC. (n.d.). Retrieved January 12, 2026, from [Link] Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC. (n.d.). Retrieved January 12, 2026, from [Link] VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link] TY - JOUR T1 - Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties AU - Evren, Asaf Evrim AU - Nuha, Demokrat AU - Dawbaa, Sam AU - Karaduman, Abdullah Burak AU - Yurttaş, Leyla PY - 2024 DA - September Y2 - 2024 DO - 10.33808/clinexphealthsci.1414252 JF - Clinical and Experimental Health Sciences PB - Marmara University WT - DergiPark SN - 2459-1459 SP - 783 EP - 789 VL - 14 IS - 3 LA - en AB - Objective: Cancer is described as uncontrolled

The 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid Scaffold: A Technical Guide to its Synthesis, History, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and synthetic drugs, including the essential vitamin B1 (Thiamine). Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery efforts spanning decades. Within this vast chemical space, the 4-methyl-1,3-thiazole-5-carboxylic acid core represents a particularly fruitful platform for the development of novel therapeutics. This technical guide provides an in-depth exploration of this scaffold, with a specific focus on the discovery, synthesis, and history of a key derivative: 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid . While the history of this specific molecule is intertwined with the broader development of substituted 2-aminothiazoles, its synthesis represents a critical advancement in the functionalization of this important heterocyclic system. This document will detail the foundational synthetic strategies, provide step-by-step experimental protocols, and discuss the expanding therapeutic landscape of this chemical family for an audience of researchers, scientists, and drug development professionals.

The Foundational Core: Synthesis and Significance of 4-Methylthiazole-5-carboxylic Acid

The journey to our target molecule begins with its parent scaffold, 4-methylthiazole-5-carboxylic acid. This compound is not merely a synthetic precursor; it is a key intermediate in the industrial production of Febuxostat, a new-generation xanthine oxidase inhibitor for the treatment of hyperuricemia and gout.[1][2] The development of efficient and scalable syntheses for this core has been a significant focus of chemical research.

Several synthetic routes have been established, often starting from simple, commercially available materials. A prevalent method involves the reaction of a derivative of methyl acetoacetate with a sulfur-containing reagent.

Common Synthetic Approaches:
  • From Methyl Acetoacetate and Thiocarbamide: This method involves the chlorination of methyl acetoacetate, followed by cyclization with thiocarbamide. Subsequent diazotization to remove the amino group and hydrolysis yields the desired carboxylic acid.[1]

  • From Methane Amide and Phosphorus Pentasulfide: A robust, three-step, one-pot synthesis has been developed that is suitable for industrial scale-up.[1] This process involves:

    • Sulfo-reaction: Methane amide is reacted with phosphorus pentasulfide to generate a thioformamide intermediate in situ.

    • Cyclization: Chloroacetylacetic ether is added to the mixture, which undergoes a cyclization reaction to form the thiazole ring.

    • Hydrolysis: The resulting ester is hydrolyzed using a sodium hydroxide solution to yield 4-methylthiazole-5-carboxylic acid.[1]

This one-pot method is noted for its operational simplicity, stable process, and reduced wastewater output, achieving a total yield of around 75% with purity exceeding 98%.[1]

G cluster_sulfo Sulfo-reaction cluster_cyclo Cyclization cluster_hydrolysis Hydrolysis MethaneAmide Methane Amide Thioformamide Thioformamide (in situ) MethaneAmide->Thioformamide  + P4S10 P4S10 Phosphorus Pentasulfide ThiazoleEster 4-Methylthiazole-5-carboxylate Ester Thioformamide->ThiazoleEster  + Chloroacetylacetic Ether ChloroacetylaceticEther Chloroacetylacetic Ether FinalProduct 4-Methylthiazole-5-carboxylic Acid ThiazoleEster->FinalProduct  + NaOH NaOH NaOH Solution

Figure 1: One-pot synthesis of the 4-methylthiazole-5-carboxylic acid core.

The significance of this core structure is underscored by its role in Febuxostat, where it is further elaborated to create the final drug molecule.[2][3] This has driven extensive research into optimizing its synthesis and sourcing.[3]

Functionalization at the 2-Position: The Path to this compound

With a robust synthesis for the core established, the next critical phase is the introduction of functionality at the 2-position of the thiazole ring. The 2-amino group serves as a versatile handle for building molecular diversity and is a common feature in many biologically active thiazole derivatives.[4][5]

Step 1: Synthesis of the 2-Amino Precursor via Hantzsch Thiazole Synthesis

The classic Hantzsch thiazole synthesis is the most common and efficient method for preparing 2-amino-4-methylthiazole-5-carboxylate esters.[6][7] This reaction involves the condensation of an α-haloketone (or ketoester) with a thioamide.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ketoester Ethyl 2-chloroacetoacetate (α-haloketoester) Cyclization Cyclocondensation Ketoester->Cyclization Thiourea Thiourea Thiourea->Cyclization Product Ethyl 2-amino-4-methylthiazole-5-carboxylate Cyclization->Product

Figure 2: Hantzsch synthesis of the 2-amino-4-methylthiazole-5-carboxylate precursor.

This "one-pot" reaction is highly efficient and simplifies the often-tedious separate steps of bromination and cyclization.[8] The resulting ethyl 2-amino-4-methylthiazole-5-carboxylate is a crucial starting material for a vast array of derivatives.[9]

Step 2: Synthesis of this compound

The direct synthesis of the target molecule, this compound, has been elegantly described by Dovlatyan et al.[10][11] This multi-step process leverages the reactivity of the 2-amino group and demonstrates a key strategy for N-alkylation in this heterocyclic system. The causality of this sequence is rooted in the need to control the site of methylation. The exocyclic amino group is nucleophilic, but direct methylation can lead to a mixture of products. By first acylating the amine, its nucleophilicity is reduced, and a subsequent methylation can be directed to the nitrogen atom, followed by removal of the protecting acetyl group.

The process involves three key transformations:

  • Acylation: The 2-amino group of the starting ester is protected as an acetamide. This is a standard protecting group strategy that modulates the reactivity of the amine.

  • Methylation: The nitrogen of the acetylamino group is methylated.

  • Deacetylation (Hydrolysis): The acetyl group is removed via alkaline hydrolysis to reveal the desired 2-(methylamino) group, and the ester is concomitantly hydrolyzed to the carboxylic acid.[10][11]

Target_Synthesis Start Ethyl 2-amino-4- methylthiazole-5-carboxylate Acylated Ethyl 2-acetylamino-4- methylthiazole-5-carboxylate Start->Acylated Acylation (Acetic Anhydride) Methylated Methylated Intermediate Acylated->Methylated Methylation (e.g., CH3I) Final 4-Methyl-2-(methylamino)-1,3- thiazole-5-carboxylic acid Methylated->Final Deacetylation & Hydrolysis (Aqueous NaOH)

Figure 3: Synthetic pathway to the target molecule.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on the transformations described by Dovlatyan et al. and established chemical principles.[10][11] Researchers should consult the original literature and adapt conditions as necessary.

Part A: Acylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in acetic anhydride (5-10 vol).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water with stirring to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product is Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.

Part B: Methylation of the Acetylamino Intermediate

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the dried acetylamino intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH, ~1.1 eq), portion-wise. Stir for 30-60 minutes at this temperature to allow for complete deprotonation of the amide nitrogen.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I, ~1.2 eq), dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methylated intermediate.

Part C: Alkaline Hydrolysis (Deacetylation and Saponification)

  • Setup: Dissolve the crude methylated intermediate in a suitable solvent mixture, such as ethanol/water.

  • Hydrolysis: Add an excess of aqueous sodium hydroxide solution (e.g., 2-4 M NaOH, 3-5 eq).[12][13]

  • Reaction: Heat the mixture to reflux for 4-8 hours. The hydrolysis of both the amide (deacetylation) and the ester (saponification) will occur.[12][13] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.

  • Isolation: Acidify the cooled aqueous solution to a pH of ~3-4 with a dilute strong acid (e.g., 1M HCl). The target molecule, this compound, will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Therapeutic Potential and Drug Development Insights

The 2-aminothiazole scaffold is a prolific source of biologically active compounds. The introduction of the methylamino group at the 2-position, as in our target molecule, modifies the electronic and steric properties, offering a distinct profile for biological interactions compared to the parent 2-amino derivatives. Research into compounds containing the 2-(substituted-amino)-4-methylthiazole core has revealed a broad spectrum of therapeutic activities.

Derivative Class Biological Activity Therapeutic Area Reference(s)
2-(Acylamino)thiazole PhenylamidesAntiproliferativeOncology (Leukemia)[14]
Bifunctional Thiazole DerivativesAntimicrobial, AnticancerInfectious Disease, Oncology
Imidazotriazole-thiazolesAntibacterialInfectious Disease
Thiazole-based ChalconesAntimicrobialInfectious Disease
2-(Substituted-amino)thiazolesBroad Spectrum: Antibacterial, Antifungal, Anti-inflammatory, AnticancerVarious[5]
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one DerivativesAntimicrobialInfectious Disease[15]

As the table illustrates, this scaffold is a versatile starting point for developing agents against a range of diseases. The 2-amino group provides a convenient point for diversification through acylation, alkylation, and condensation reactions, leading to large libraries of compounds for screening.[4][16] For instance, derivatives of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one have been synthesized and shown to possess significant antimicrobial activity, with some compounds displaying potency exceeding standard antibiotics.[15] This highlights the potential of the 2-methylamino core as a key building block in the development of new anti-infective agents.

Conclusion

While the specific historical discovery of this compound is not extensively documented as a singular event, its emergence is a logical and significant step in the evolution of thiazole chemistry. Its synthesis is built upon the foundational Hantzsch reaction and leverages classic organic transformations—acylation, methylation, and hydrolysis—to achieve a targeted functionalization of the privileged 2-aminothiazole scaffold. The importance of the parent 4-methylthiazole-5-carboxylic acid core is firmly established through its role in the synthesis of Febuxostat. The derivatization to the 2-methylamino analog opens new avenues for drug discovery, with related compounds demonstrating potent antimicrobial and anticancer activities. This technical guide has outlined the key synthetic pathways, provided detailed protocols, and contextualized the scientific importance of this molecule, offering a comprehensive resource for researchers dedicated to advancing the field of medicinal chemistry.

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  • The preparation of febuxostat by Suzuki reaction. (2016). Chinese Journal of New Drugs.
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  • Febuxost
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  • Acetylation and Methylation: Comparing Two Essential Chemical Reactions. Reachem. (2024).
  • Acetylation- and Methylation-Related Epigenetic Proteins in the Context of Their Targets. (Year not provided).
  • Mechanism of inhibition of enzymatic deoxyribonucleic acid methylation by 2-(acetylamino)fluorene bound to deoxyribonucleic acid. (1981). Biochemistry.
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  • The Hydrolysis of Esters. Chemistry LibreTexts. (2023).
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  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (Year not provided). Arkivoc.
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  • The Key Role of DNA Methylation and Histone Acetylation in Epigenetics of Atherosclerosis. (Year not provided).

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biological screening of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Screening of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid Derivatives

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique structural features allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Derivatives of this compound are of particular interest due to the potential for multi-point functionalization, offering a rich chemical space for the development of novel therapeutic agents. This guide outlines a systematic approach to the biological screening of these derivatives, focusing on identifying and characterizing their potential anticancer and antimicrobial activities.

Part 1: Anticancer Activity Screening Cascade

The high incidence and mortality rates of cancer necessitate the continuous search for novel and more effective anticancer agents.[4] Thiazole derivatives have demonstrated significant potential as anticancer compounds, acting through various mechanisms such as cell cycle arrest, induction of apoptosis, and enzyme inhibition.[5][6] A systematic screening cascade is essential to identify and prioritize promising candidates for further development.

Initial Screening: In Vitro Cytotoxicity Assessment

The first step in evaluating the anticancer potential of novel this compound derivatives is to assess their general cytotoxicity against a panel of human cancer cell lines.[7] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8]

Experimental Protocol: MTT Cytotoxicity Assay [8][9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6][9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[9] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5][7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[7][9]

Data Presentation: Summarizing Cytotoxic Activity

The IC₅₀ values for each compound against the tested cell lines should be summarized in a clear, tabular format to facilitate comparison and identification of promising candidates.

CompoundCancer Cell LineIC₅₀ (µM) ± SD
Derivative 1 MCF-7 (Breast)12.5 ± 1.3
HepG2 (Liver)25.1 ± 2.8
Derivative 2 MCF-7 (Breast)8.2 ± 0.9
HepG2 (Liver)15.7 ± 1.6
Doxorubicin MCF-7 (Breast)1.1 ± 0.2
HepG2 (Liver)2.3 ± 0.4

Table 1: Hypothetical cytotoxic activity of this compound derivatives.

Mechanism of Action Elucidation

Compounds that exhibit significant cytotoxicity should be further investigated to understand their mechanism of action. This is crucial for their characterization and future development.[7]

Experimental Workflow: Anticancer Screening

cluster_0 Initial Screening cluster_1 Hit Selection cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Synthesized Thiazole Derivatives B MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) A->B C Determine IC50 Values B->C D Identify Compounds with Potent Cytotoxicity (Low IC50) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Mitochondrial Depolarization Assay D->G H Structure-Activity Relationship (SAR) Studies E->H F->H G->H

A typical workflow for anticancer drug screening.

Key Mechanistic Assays:

  • Cell Cycle Analysis: Treatment of cancer cells with active compounds can lead to arrest at specific phases of the cell cycle. This can be analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.[5]

  • Apoptosis Assay: The induction of programmed cell death (apoptosis) is a hallmark of many effective anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay, analyzed by flow cytometry, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7][9]

  • Mitochondrial Depolarization Assay: Disruption of the mitochondrial membrane potential is an early event in apoptosis. This can be assessed using fluorescent dyes like JC-1 or rhodamine 123.[5]

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance is a major global health threat, creating an urgent need for new antimicrobial agents.[10] Thiazole derivatives have been reported to possess significant antibacterial and antifungal activities.[11][12][13]

Antibacterial Susceptibility Testing

The initial screening of novel compounds for antibacterial activity is typically done by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[14]

Experimental Protocol: Broth Microdilution MIC Assay [14][15]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]

Antifungal Susceptibility Testing

A similar broth microdilution protocol can be adapted for antifungal testing against pathogenic fungi like Candida albicans and Aspergillus fumigatus. The incubation time and temperature may need to be adjusted based on the specific fungal species.

Data Presentation: Summarizing Antimicrobial Activity

MIC values should be tabulated to compare the activity of the derivatives against a panel of microorganisms.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 3 1632>64
Derivative 4 81632
Ciprofloxacin 10.5NA
Fluconazole NANA8

Table 2: Hypothetical antimicrobial activity of this compound derivatives.

Experimental Workflow: Antimicrobial Screening

cluster_0 Primary Screening cluster_1 Hit Confirmation & Expansion cluster_2 Mechanism & Safety A Synthesized Thiazole Derivatives B Broth Microdilution Assay (Gram-positive & Gram-negative bacteria, Fungi) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Confirm MIC for Active Compounds C->D E Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->E F Screen against Resistant Strains (e.g., MRSA, VRE) D->F G Time-Kill Kinetics Assay E->G F->G H Mammalian Cell Cytotoxicity Assay (e.g., on HEK293 cells) G->H I Determine Selectivity Index H->I

Sources

Whitepaper: A Strategic Roadmap for Elucidating the Therapeutic Targets of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2][3] The novel compound, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (herein referred to as 'Compound X'), represents a promising starting point for drug discovery due to its unique substitution pattern. However, its biological targets and mechanism of action remain uncharacterized. This guide provides a comprehensive, multi-pronged strategic framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of Compound X. We will detail a logical progression from initial hypothesis generation using computational and analogue-based approaches to rigorous experimental target deconvolution and subsequent validation, emphasizing the causality behind methodological choices to ensure robust and reproducible outcomes.

Introduction: The Thiazole Scaffold and the Unexplored Potential of Compound X

The thiazole ring is a cornerstone of modern pharmacology. Its presence in clinically vital anticancer agents such as the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone underscores the scaffold's ability to engage with a diverse range of biological targets.[1] Thiazole-containing compounds have been shown to inhibit critical cellular machinery, including protein kinases, polymerases, topoisomerases, and tubulin polymerization.[1][3]

Compound X, with its specific methyl, methylamino, and carboxylic acid functionalities, presents a unique chemical entity. The primary challenge and opportunity lie in navigating the vast proteomic landscape to pinpoint its specific molecular interactors. A phenotypic screen might reveal that a compound is active, but without knowing the target, lead optimization is inefficient and the risk of late-stage failure due to unforeseen off-target effects is high.[4] Therefore, the early and accurate identification of a compound's molecular target(s) is a critical step in modern drug discovery.[4][5][6]

This document outlines a robust, integrated workflow designed to deconvolve the molecular targets of Compound X, transforming it from a mere chemical structure into a validated tool for therapeutic intervention.

cluster_0 Phase 1: Hypothesis Generation A Compound X (4-Methyl-2-(methylamino)- 1,3-thiazole-5-carboxylic acid) B In Silico Profiling (Docking, Similarity Searching) A->B C Analogue-Based Analysis (Targets of known thiazoles) A->C D Affinity-Based Proteomics (e.g., Affinity Chromatography-MS) B->D Prioritize Target Classes E Label-Free Proteomics (e.g., DARTS, CETSA) B->E C->D Prioritize Target Classes C->E Prioritize Target Classes G Biochemical Assays (Binding, Enzymatic Activity) D->G Putative Targets E->G Putative Targets F Functional Genomics (e.g., CRISPR Screens) F->G Putative Targets H Cell-Based Target Engagement (Cellular Assays, Pathway Analysis) G->H Confirmed Binder I SAR & Lead Optimization H->I Validated Target

Figure 1: High-level strategic workflow for target identification of Compound X.

Part 1: Hypothesis Generation - Focusing the Search

Before committing to resource-intensive experimental work, it is crucial to narrow the field of potential targets. This initial phase leverages existing knowledge and computational tools to build a data-driven hypothesis.

Analogue-Based Target Inference

The principle that structurally similar molecules often share biological targets is a cornerstone of medicinal chemistry.[7] A survey of clinically relevant thiazole-containing drugs provides a logical starting point for hypothesizing the target class for Compound X.

Known Thiazole Drug Primary Target Class Therapeutic Area Key Structural Feature
DasatinibTyrosine Kinase (Bcr-Abl)Oncology2-aminothiazole core
DabrafenibSerine/Threonine Kinase (BRAF)OncologyThiazole linked to substituted pyrimidine
IxabepiloneMicrotubule StabilizationOncologyComplex macrocycle with thiazole side chain
TiazofurinInosine Monophosphate DehydrogenaseOncologyThiazole-based C-nucleoside

Causality: Based on this data, protein kinases are a high-probability target class for small-molecule thiazole derivatives.[1][3] The 2-(methylamino) group on Compound X is particularly reminiscent of the 2-amino-thiazole motif common in many kinase inhibitors.[8] Therefore, initial experimental efforts could be prioritized towards kinase panels.

In Silico Profiling & Virtual Screening

Computational methods can rapidly screen Compound X against vast libraries of protein structures, providing a set of ranked, hypothetical binding partners.

  • Chemical Similarity Searching: Utilizing databases like ChEMBL, a search for compounds with high structural similarity to Compound X can reveal their known biological targets, providing immediate leads.[7]

  • Panel Docking: This involves computationally "docking" the 3D structure of Compound X into the binding sites of a panel of known drug targets, especially kinases. The docking score, which estimates binding affinity, can be used to rank potential interactors.

Protocol: Panel Docking for Kinase Target Hypothesis

  • Ligand Preparation: Generate a low-energy 3D conformation of Compound X. Assign appropriate protonation states and partial charges using a tool like Open Babel.

  • Target Selection: Assemble a virtual library of high-resolution crystal structures of the human kinome (available from the Protein Data Bank - PDB).

  • Grid Generation: For each kinase structure, define the ATP-binding pocket as the docking search space.

  • Docking Execution: Use a validated docking program (e.g., AutoDock Vina, Glide) to systematically place and score the conformation of Compound X within each defined binding pocket.

  • Analysis: Rank the kinase targets based on their predicted binding affinity (docking score). Visualize the top-scoring poses to ensure key interactions (e.g., hydrogen bonds to the hinge region) are plausible.

Trustworthiness: This protocol is self-validating by including a known thiazole-based kinase inhibitor (e.g., Dasatinib) as a positive control. The docking score and binding pose for the control should align with its known crystallographic data, confirming the validity of the docking parameters.

Part 2: Experimental Target Deconvolution

With a set of initial hypotheses, the next phase is to experimentally identify direct binding partners from a complex biological sample, such as a cell lysate. A multi-pronged approach using orthogonal methods is essential to ensure the identified targets are not artifacts of a single technique.[5][9]

Affinity-Based Proteomics

This classic biochemical method uses an immobilized version of the small molecule to "fish" for its binding partners from a proteome.[10][11]

A 1. Synthesize Affinity Probe (Compound X + Linker + Biotin) B 2. Immobilize Probe on Streptavidin Beads A->B C 3. Incubate with Cell Lysate B->C D 4. Wash Unbound Proteins C->D E 5. Elute Bound Proteins (e.g., with excess free Compound X) D->E F 6. Digest & Analyze via LC-MS/MS E->F G 7. Identify & Quantify Proteins F->G

Figure 2: Workflow for Affinity-Based Target Identification.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize a derivative of Compound X by attaching a linker (e.g., polyethylene glycol) to a position determined not to be critical for anticipated activity (likely the carboxylic acid, creating an amide bond), terminating in a biotin tag.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose beads to achieve immobilization.

  • Protein Extraction: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

  • Binding: Incubate the immobilized probe with the cell lysate to allow for target binding.

    • Crucial Control: In a parallel experiment, include a high concentration of free, unmodified Compound X to compete for binding. Proteins that are specifically pulled down by the probe but not in the presence of the competitor are high-confidence hits.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. Competitive elution with free Compound X is the gentlest and most specific method.

  • Protein Identification: Eluted proteins are resolved by SDS-PAGE, digested (typically with trypsin), and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins significantly enriched in the probe pulldown compared to the competition control are considered putative targets.

Expertise & Experience: The choice of linker attachment point is critical. An incorrect placement can sterically hinder the compound from binding its target. A preliminary Structure-Activity Relationship (SAR) study with simple analogues can help identify non-essential positions for modification.

Label-Free Target Identification Methods

A significant advantage of label-free methods is that they use the unmodified compound, avoiding the risk that a chemical modification might alter its binding properties.[10][12]

Drug Affinity Responsive Target Stability (DARTS)

This method is based on the principle that a small molecule binding to its target protein can stabilize the protein's structure, making it less susceptible to cleavage by proteases.[10]

Cellular Thermal Shift Assay (CETSA®)

CETSA operates on a similar principle of ligand-induced stabilization, but it measures thermal stability instead of proteolytic stability. When a protein is bound by a ligand, its melting temperature (Tₘ) typically increases.[12]

cluster_DARTS DARTS Workflow cluster_CETSA CETSA Workflow d1 Cell Lysate (+/- Compound X) d2 Limited Proteolysis (e.g., Pronase) d1->d2 d3 Stop Digestion & Run SDS-PAGE d2->d3 d4 Identify Protected Bands (via Mass Spectrometry) d3->d4 c1 Intact Cells or Lysate (+/- Compound X) c2 Heat to Various Temperatures c1->c2 c3 Separate Soluble/Aggregated Fractions c2->c3 c4 Quantify Soluble Protein (e.g., Western Blot or MS) c3->c4

Sources

The Strategic Role of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Cornerstone of Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of a wide array of therapeutic agents. From the essential vitamin thiamine (B1) to blockbuster drugs, the thiazole moiety is a recurring motif in molecules designed to interact with biological systems. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. This guide focuses on a specific, yet highly promising derivative: 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid , exploring its synthesis, potential therapeutic applications, and the underlying principles that guide its investigation in drug discovery.

Chemical Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The following protocol is a well-established method for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester

  • To a solution of 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetylated product.

Step 2: Methylation of the Acetylated Intermediate

  • Dissolve the acetylated product in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, for instance, sodium hydride (NaH), portion-wise at 0°C.

  • After the evolution of hydrogen gas ceases, add methyl iodide (CH₃I) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the methylated intermediate.

Step 3: Deacetylation to Yield the Final Product

  • Dissolve the methylated intermediate in a mixture of an alcohol (e.g., methanol) and water.

  • Add a strong base, such as sodium hydroxide (NaOH), and heat the mixture to reflux for 2-4 hours.

  • Monitor the deacetylation process by TLC.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Causality Behind Experimental Choices:

  • Acetylation: The initial acetylation of the 2-amino group serves as a protective measure, preventing its methylation in the subsequent step and directing the alkylation to the desired nitrogen atom.

  • Methylation: The use of a strong base like NaH is crucial for deprotonating the amide nitrogen, making it a potent nucleophile for the reaction with methyl iodide. DMF is an excellent solvent for this step due to its high dielectric constant and aprotic nature, which facilitates SN2 reactions.

  • Deacetylation: Basic hydrolysis is a standard and effective method for removing the acetyl protecting group to reveal the final methylamino functionality.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection & Hydrolysis start 2-amino-4-methylthiazole- 5-carboxylic acid ethyl ester step1 Acetylation with Acetic Anhydride start->step1 intermediate1 2-acetylamino-4-methylthiazole- 5-carboxylic acid ethyl ester step1->intermediate1 step2 Methylation with Methyl Iodide (CH3I) intermediate1->step2 intermediate2 2-(N-acetyl-N-methylamino)- 4-methylthiazole-5-carboxylic acid ethyl ester step2->intermediate2 step3 Basic Hydrolysis (NaOH) intermediate2->step3 final_product 4-Methyl-2-(methylamino)- 1,3-thiazole-5-carboxylic acid step3->final_product

Caption: Synthetic pathway for this compound.

Potential Roles in Medicinal Chemistry: An Evidence-Based Perspective

While dedicated studies on this compound are emerging, the extensive body of literature on analogous thiazole derivatives allows for a predictive analysis of its potential therapeutic applications. The primary areas of interest are oncology and infectious diseases.

Anticancer Activity

Numerous 2-substituted-4-methylthiazole-5-carboxylic acid derivatives have demonstrated significant anticancer activity. The thiazole ring can act as a bioisostere for other aromatic systems, enabling it to bind to the active sites of various enzymes and receptors implicated in cancer progression.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many thiazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. It is plausible that this compound could target kinases such as VEGFR-2, which is involved in tumor angiogenesis.[1][2]

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various mechanisms, including the activation of caspases, modulation of the Bcl-2 family of proteins, and cell cycle arrest.[1][3]

  • Enzyme Inhibition: Other enzymes critical for cancer cell survival, such as histone deacetylases (HDACs) and topoisomerases, are potential targets for thiazole-based inhibitors.

Structure-Activity Relationship (SAR) Insights from Analogues:

  • The 2-amino group: The substitution pattern at the 2-amino position is critical for activity. The presence of a small alkyl group like methyl can influence the molecule's polarity and ability to form hydrogen bonds with target proteins.

  • The 5-carboxylic acid group: The carboxylic acid at the 5-position is a key feature, providing a site for hydrogen bonding and salt bridge formation, which can anchor the molecule in the binding pocket of a target enzyme.

  • The 4-methyl group: The methyl group at the 4-position can contribute to hydrophobic interactions within the binding site and influence the overall conformation of the molecule.

Antimicrobial Activity

The thiazole nucleus is a component of several clinically used antimicrobial agents. Its derivatives have been shown to be effective against a wide range of bacteria and fungi.

Potential Mechanisms of Action:

  • Inhibition of Essential Enzymes: Thiazole compounds can inhibit enzymes that are vital for microbial survival, such as DNA gyrase, topoisomerase IV, and dihydrofolate reductase.

  • Disruption of Cell Wall Synthesis: Some thiazole derivatives interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • Biofilm Inhibition: A critical aspect of microbial resistance is the formation of biofilms. Thiazole-containing molecules have been investigated for their ability to disrupt biofilm formation, rendering the microbes more susceptible to conventional antibiotics.

In Vitro Biological Evaluation: Standardized Protocols

To assess the therapeutic potential of this compound, a series of standardized in vitro assays are employed.

Experimental Protocol: Anticancer Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Quantitative Data Summary of Representative Thiazole Derivatives

While specific data for the title compound is not yet widely available, the following table summarizes the biological activities of structurally related thiazole derivatives to provide a comparative context.

Compound IDTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC in µM)Reference
Dasatinib Analogue AntiproliferativeK562 (Leukemia)Comparable to Dasatinib
Thiazole-based Chalcone AntibacterialS. aureus> Ampicillin
Thiazole Derivative 4c CytotoxicityMCF-7 (Breast Cancer)2.57 ± 0.16[2]
Thiazole Derivative 4d VEGFR-2 InhibitionMDA-MB-231 (Breast Cancer)1.21[1]
Thiadiazole Derivative 15 AntibacterialS. aureus1.95-15.62 µg/mL

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity, particularly in the realms of oncology and infectious diseases. The insights gained from the study of analogous thiazole derivatives provide a strong rationale for its further investigation. Future research should focus on the comprehensive biological evaluation of this compound against a diverse panel of cancer cell lines and microbial strains, elucidation of its precise mechanism of action, and optimization of its structure to enhance potency and selectivity. The strategic exploration of such focused chemical entities is paramount to advancing the frontiers of medicinal chemistry and addressing unmet medical needs.

References

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  • Dovlatyan, V. V., Eliazyan, K. A., Pivazyan, V. A., & Kazaryan, E. A. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
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Methodological & Application

Application Notes and Protocols: A Methodological Guide for Evaluating 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, making them a major class of therapeutic targets.[1] The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[2][3] This document provides a comprehensive methodological guide for researchers, scientists, and drug development professionals on how to characterize the inhibitory potential of novel compounds, using 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid as an exemplary candidate. We present a multi-tiered strategy, beginning with compound handling and progressing through robust biochemical and cellular assay protocols. The protocols are designed to be self-validating and provide a framework for determining compound potency (IC50), confirming the mode of action, and assessing target engagement within a live-cell context.

Compound Characteristics and Preparation

Prior to initiating any assay, a thorough understanding of the test compound's physical and chemical properties is essential for accurate and reproducible results.

Physicochemical Properties
PropertyValueSource
Compound Name This compound-
CAS Number 110859-69-3[4]
Molecular Formula C₆H₈N₂O₂S[4]
Molecular Weight 172.21 g/mol [4]
Boiling Point 346.8°C[4]
Density 1.43 g/cm³[4]
Safety and Handling

Causality: The safety of laboratory personnel is paramount. Thiazole derivatives may cause skin, eye, and respiratory irritation.[5][6] Always consult the manufacturer-specific Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place as recommended by the supplier.

Protocol: Preparation of Compound Stock Solution

Causality: Dimethyl sulfoxide (DMSO) is the standard solvent for compound screening due to its high solubilizing power and compatibility with most assay formats.[7] However, DMSO concentration must be carefully controlled in final assay conditions, as it can impact enzyme activity.[7]

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • Solubilization: Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare intermediate dilutions or a serial dilution series in 100% DMSO. This "source plate" will be used to add the compound to the assay plates.

Principles of Kinase Assays for Inhibitor Characterization

Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[8] Kinase assays quantify this activity to measure the effect of inhibitory compounds.[8] A robust characterization workflow involves both biochemical assays, which measure direct interaction with the isolated enzyme, and cellular assays, which assess activity in a more physiologically relevant environment.[9]

Kinase_Reaction cluster_reactants Reactants Kinase Kinase ATP ATP ADP ADP ATP->ADP Phosphate Transfer Substrate Substrate Phospho_Substrate Substrate-PO4 Substrate->Phospho_Substrate

Caption: The fundamental enzymatic reaction catalyzed by a protein kinase.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

Principle: This protocol utilizes the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[1] The amount of ADP is directly proportional to kinase activity. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.

Trustworthiness: This assay is self-validating through the inclusion of positive and negative controls. Staurosporine, a non-selective but potent kinase inhibitor, serves as a positive control, while DMSO-only wells serve as the negative control (representing 0% inhibition).

Materials
  • Kinase of interest and its corresponding substrate

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow

Luminescence_Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Add 2.5 µL serially diluted compound (or DMSO/Staurosporine controls) B 2. Add 2.5 µL Kinase Incubate 10 min @ RT A->B C 3. Add 5 µL Substrate/ATP mix to initiate reaction B->C D 4. Incubate 60 min @ 30°C C->D E 5. Add 10 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate 40 min @ RT D->E F 6. Add 20 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G 7. Incubate 30 min @ RT F->G H 8. Read Luminescence G->H

Caption: Workflow for a luminescence-based biochemical kinase assay.

Step-by-Step Methodology[10]
  • Compound Plating: Create a serial dilution of the test compound in 100% DMSO. Add 2.5 µL of the diluted compound, positive control (Staurosporine), or negative control (DMSO) to the wells of a 384-well plate.

  • Kinase Addition: Add 2.5 µL of the kinase enzyme, diluted in kinase assay buffer, to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature. Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated, which is crucial for identifying inhibitors that are not strictly ATP-competitive.[10]

  • Reaction Initiation: Add 5 µL of a mixture containing the kinase substrate and ATP (at a predetermined concentration, e.g., the Km for the specific kinase) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time to ensure the reaction is in the linear range).

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes any remaining ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

Protocol 2: Orthogonal Assay - TR-FRET Kinase Binding Assay

Principle: To confirm that the observed inhibition is due to direct binding to the kinase and not assay artifacts, an orthogonal assay is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay directly measures the displacement of a fluorescent tracer from the kinase's active site.[11][12] A potent inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Trustworthiness: This method is less susceptible to interferences that affect ATP-dependent reactions. It directly measures compound binding, providing a different and complementary dataset to the activity assay.

TR_FRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor node1 Kinase-Tb Tracer-Green High FRET Signal node2 Kinase-Tb Inhibitor Low FRET Signal node3 Tracer-Green

Caption: Principle of a TR-FRET competitive binding assay.

Step-by-Step Methodology (General)
  • Reagent Preparation: Prepare solutions of the terbium (Tb)-labeled kinase, a fluorescently-labeled tracer ligand, and the test compound.

  • Assay Plating: In a suitable low-volume assay plate, add the test compound dilutions.

  • Kinase/Tracer Addition: Add a pre-mixed solution of the Tb-labeled kinase and the tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., for the tracer and the terbium donor). The ratio of these signals is used to determine the FRET response.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

Principle: The ultimate test of an inhibitor's potential is its ability to engage its target inside a living cell. The NanoBRET™ Target Engagement Assay measures compound binding at a specific target protein in its physiological context.[13] The assay uses a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer). Compound binding to the kinase in live cells displaces the tracer, causing a loss of Bioluminescence Resonance Energy Transfer (BRET).[13]

Causality: This assay is a critical step to bridge the gap between biochemical potency and cellular activity. It simultaneously assesses a compound's cell permeability and its ability to bind the target kinase in the complex intracellular environment, competing with high physiological concentrations of ATP.[9][14]

Experimental Workflow

Cellular_Assay_Workflow A 1. Transfect cells with NanoLuc-Kinase fusion vector B 2. Plate transfected cells in assay plates (24h post-transfection) A->B C 3. Add serially diluted compound to cells and incubate B->C D 4. Add NanoBRET Tracer and incubate C->D E 5. Add NanoBRET Nano-Glo Substrate D->E F 6. Read dual-filtered luminescence (Donor & Acceptor wavelengths) E->F

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Step-by-Step Methodology[14]
  • Cell Preparation: Culture and transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them into white, 96-well or 384-well assay plates.

  • Compound Dosing: Add the serially diluted test compound to the cells. Incubate for a defined period (e.g., 2 hours) in a CO₂ incubator to allow for cell entry and target binding.

  • Tracer Addition: Add the specific NanoBRET™ Tracer to the wells at its predetermined optimal concentration.

  • Substrate Addition & Reading: Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate. Read the plate on a luminometer equipped with two filters to detect donor (e.g., 460nm) and acceptor (e.g., 610nm) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates target engagement by the test compound.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Use the signals from the negative (DMSO, 0% inhibition) and positive (Staurosporine, 100% inhibition) controls to normalize the data from the test compound wells.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50 Values: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

  • Selectivity Profiling: To understand the selectivity of the compound, it is crucial to test it against a panel of different kinases.

Sample Data Presentation

The following table illustrates how to present IC50 data for this compound against a hypothetical kinase panel.

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM)Assay Type
Kinase A155ADP-Glo™
Kinase B25010ADP-Glo™
Kinase C>10,00020ADP-Glo™
Kinase D82ADP-Glo™
Kinase A25N/ANanoBRET™

Conclusion

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Harrison, J. S., & Glogauer, M. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. Retrieved from [Link]

  • Sportsman, J. R., & Gaudet, E. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1215-1226. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved from [Link]

  • Aladdin. (n.d.). This compound. Retrieved from [Link]

  • MolPort. (n.d.). ethyl 4-methyl-2-(4-phenylbutanoylamino)-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Investigating the Therapeutic Potential of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. Thiazole derivatives have been successfully developed into FDA-approved drugs, highlighting the therapeutic potential of this heterocyclic motif[4]. This application note focuses on a specific investigational compound, This compound (herein referred to as Compound T4M2T), and provides a comprehensive guide to characterizing its potential as an anticancer agent using a suite of robust cell-based assays.

While the precise mechanism of action for Compound T4M2T is the subject of this investigative workflow, the broader class of thiazole derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival[5][6][7][8][9]. Many cancers exhibit dysregulated signaling through pathways such as the Receptor Tyrosine Kinase (RTK) and PI3K/Akt/mTOR pathways, which control cell growth, proliferation, and apoptosis[1][3][10][11][12][13][14][15][16]. This guide will outline a logical, multi-step approach to first screen for cytotoxic activity and then to elucidate the cellular processes affected by Compound T4M2T.

This document provides detailed protocols for a primary cytotoxicity screen, followed by secondary assays to investigate the induction of apoptosis and effects on cell cycle progression. The causality behind experimental choices and the inclusion of critical controls are emphasized to ensure scientific integrity and generate trustworthy, reproducible data.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability. Colorimetric assays based on the metabolic activity of cells are a rapid, sensitive, and high-throughput method for this purpose[17][18]. The MTT and XTT assays are foundational techniques that measure the activity of mitochondrial dehydrogenases, which is typically proportional to the number of viable cells[17][18][19].

Principle of Tetrazolium-Based Viability Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in living cells to form purple, insoluble formazan crystals. These crystals must be dissolved in a solubilizing agent (e.g., DMSO or an SDS-HCl solution) before the absorbance can be measured[17][18][20].

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, XTT is reduced to a colored formazan product. However, the XTT formazan is water-soluble, eliminating the need for a solubilization step and simplifying the protocol[17][19][20].

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxicity of Compound T4M2T.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_readout Data Acquisition & Analysis prep_cell Seed Cancer Cells in 96-well Plate prep_compound Prepare Serial Dilutions of Compound T4M2T treat Treat Cells with Compound T4M2T prep_cell->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_reagent Add MTT or XTT Reagent incubate->add_reagent incubate_reagent Incubate (1-4 hours) add_reagent->incubate_reagent solubilize Solubilize Formazan (MTT Assay Only) incubate_reagent->solubilize read_absorbance Read Absorbance on Plate Reader incubate_reagent->read_absorbance solubilize->read_absorbance calculate Calculate % Viability and IC50 Value read_absorbance->calculate

Caption: General workflow for MTT/XTT cell viability assays.

Detailed Protocol: XTT Cell Viability Assay

This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Compound T4M2T

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete culture medium to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Seeding density typically ranges from 5,000 to 20,000 cells/well.

    • Include wells for "no cell" blanks (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of Compound T4M2T in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

    • Include "vehicle control" wells that receive medium with the same final concentration of the solvent.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various concentrations of Compound T4M2T.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Assay Execution:

    • Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling solution according to the manufacturer's instructions (a common ratio is 50:1).

    • Add 50 µL of the XTT working solution to each well (including "no cell" blanks).

    • Incubate the plate for 2 to 4 hours at 37°C, 5% CO₂, protected from light. The incubation time may need optimization.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the colored formazan product.

    • Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract background absorbance[20].

Data Analysis and Interpretation

Calculation of Cell Viability:

  • Subtract the average absorbance of the "no cell" blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of Compound T4M2T using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Data Presentation: The results should be plotted as a dose-response curve with % Viability on the y-axis and the log of Compound T4M2T concentration on the x-axis. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, can then be determined from this curve.

ParameterDescriptionExample Value
Cell Line Human breast adenocarcinomaMCF-7
Seeding Density cells/well10,000
Treatment Duration hours48
Compound T4M2T IC₅₀ µM15.2
Positive Control Doxorubicin IC₅₀ (µM)0.8

Part 2: Secondary Assays - Elucidating the Mechanism of Action

If Compound T4M2T demonstrates significant cytotoxic activity, the next logical step is to investigate how it is killing the cancer cells. The two most common fates for cells treated with an effective anticancer agent are apoptosis (programmed cell death) or arrest at a specific phase of the cell cycle.

Apoptosis Detection: Caspase-3/7 Activity Assay

Apoptosis is a highly regulated process that involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key "executioner" caspases, and their activation is a hallmark of apoptosis[21][22][23]. Assays that measure the activity of these enzymes provide a reliable method for quantifying apoptosis.

Principle: These assays typically use a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is the recognition site for caspase-3 and -7[21][24]. When active caspases in the cell lysate cleave this substrate, a luminescent or fluorescent signal is produced that is proportional to the amount of caspase activity[24].

G cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_readout Data Acquisition prep_cell Seed Cells in White-walled 96-well Plate treat Treat with Compound T4M2T (e.g., at IC50 and 2x IC50) prep_cell->treat add_reagent Add Caspase-Glo® 3/7 Reagent (Lyses cells & contains substrate) treat->add_reagent incubate Incubate at Room Temp (30-60 min) add_reagent->incubate read_luminescence Read Luminescence on Plate Reader incubate->read_luminescence

Caption: Workflow for a luminescent caspase-3/7 assay.

Detailed Protocol: Luminescent Caspase-3/7 Assay

Materials:

  • White-walled 96-well plates suitable for luminescence

  • Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)

  • Luminometer or microplate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with Compound T4M2T (e.g., at concentrations around the determined IC₅₀) and a known apoptosis inducer (e.g., Staurosporine) as a positive control. Include vehicle-treated wells as a negative control.

    • Incubate for a period shorter than that which causes complete cell death (e.g., 6, 12, or 24 hours) to capture cells in the process of apoptosis.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature[23].

    • Prepare the Caspase-3/7 reagent according to the manufacturer's protocol[23][24].

    • Add 100 µL of the reagent to each well. The reagent contains lysis agents and the caspase substrate[24].

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is stable for several hours.

Data Analysis: The data is typically presented as the fold-change in luminescence relative to the vehicle-treated control cells. A significant increase in the luminescent signal in Compound T4M2T-treated cells indicates the induction of apoptosis via the activation of executioner caspases.

TreatmentConcentrationLuminescence (RLU)Fold Change vs. Vehicle
Vehicle Control0.1% DMSO15,2301.0
Compound T4M2T15 µM (IC₅₀)78,9005.2
Compound T4M2T30 µM (2x IC₅₀)155,60010.2
Staurosporine1 µM182,10011.9
Cell Cycle Analysis by Flow Cytometry

If apoptosis is not the primary mechanism of cell death, or to further characterize the compound's effects, analyzing the cell cycle distribution is critical. Many anticancer drugs function by causing cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M), which can then lead to cell death. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for this analysis[2][25][26][27][28].

Principle: PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA[2]. The fluorescence intensity of PI in a stained cell is therefore directly proportional to its DNA content. Cells in the G2 or M phase of the cell cycle have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount of DNA. By analyzing the fluorescence distribution of a population of cells, the percentage of cells in each phase can be quantified[27]. Since PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis[2][27].

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100)

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells in 6-well plates with Compound T4M2T at relevant concentrations for a defined period (e.g., 24 hours).

  • Sample Preparation and Fixation:

    • Harvest cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

    • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale[26].

    • Use doublet discrimination gating to exclude cell aggregates from the analysis[28].

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the data and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle compared to the vehicle-treated control suggests that Compound T4M2T induces cell cycle arrest at that checkpoint. For example, an increase in the G2/M peak indicates a G2 or mitotic arrest.

Part 3: Mechanistic Insights and Addressing Specificity

Hypothetical Mechanism of Action: Targeting Cancer Signaling Pathways

Based on the activities of other thiazole-containing anticancer agents, a plausible hypothesis is that Compound T4M2T inhibits a key kinase in a pro-survival signaling pathway, such as the PI3K/Akt pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell proliferation and inhibiting apoptosis[1][10][11][12][13].

G Hypothesized inhibition of the PI3K/Akt pathway by Compound T4M2T. cluster_proliferation Cell Proliferation & Survival RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Cycle Progression (e.g., via Cyclin D1) AKT->Proliferation Survival Inhibition of Apoptosis (e.g., via Bad, Caspases) AKT->Survival T4M2T Compound T4M2T T4M2T->PI3K

Caption: Hypothesized mechanism of Compound T4M2T via PI3K inhibition.

Inhibition of PI3K would block the activation of Akt, leading to downstream effects such as:

  • Induction of Apoptosis: Reduced Akt activity can de-repress pro-apoptotic proteins, leading to the activation of caspases[13].

  • Cell Cycle Arrest: Akt influences the expression and activity of cell cycle regulators. Its inhibition can lead to arrest, often at the G1/S checkpoint[1].

The results from the caspase and cell cycle assays can provide evidence to support or refute this hypothesis. For example, a G1 arrest coupled with caspase-3/7 activation would be consistent with the inhibition of the PI3K/Akt pathway.

A Note on "Frequent Hitters"

In high-throughput screening, some compounds, known as "frequent hitters," appear as active in numerous unrelated assays[4][29][30][31][32]. This is often due to non-specific mechanisms such as compound aggregation, reactivity, or interference with the assay technology itself (e.g., fluorescence or luciferase inhibition)[29][32]. The 2-aminothiazole scaffold, which is related to the structure of Compound T4M2T, is known to be a potential source of frequent hitters[3].

Strategies to Mitigate and Identify Frequent Hitters:

  • Orthogonal Assays: Confirming activity with a secondary, mechanistically different assay is crucial. For example, if a luminescent caspase assay shows activity, one could confirm apoptosis using a different method like Annexin V staining.

  • Detergent Controls: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt compound aggregates and reduce false positives.

  • Counter-Screens: If using a reporter-based assay (e.g., luciferase), a counter-screen against the reporter enzyme itself should be performed to rule out direct inhibition.

By following a logical progression from primary screening to mechanistic secondary assays and being mindful of potential artifacts, researchers can confidently characterize the anticancer potential of novel compounds like this compound.

References

  • Bellacosa, A., et al. (2005). PI3K/Akt signaling in cancer and other diseases. PubMed Central. [Link]

  • Aldeghi, M., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today. [Link]

  • Bontems, S., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Jafari, M., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PubMed Central. [Link]

  • Tew, B., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]

  • Park, S. H., et al. (2016). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

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Application Notes & Protocols: Strategic Development of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of analogs based on the lead compound, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid. We will delve into the foundational synthesis of the core scaffold via the Hantzsch thiazole synthesis and present detailed, field-proven protocols for systematic structural modifications. The causality behind experimental choices, self-validating protocol design, and the rationale for analog design based on established structure-activity relationships (SAR) will be emphasized throughout.

Introduction: The 2-Aminothiazole Core and Rationale for Analog Development

The 2-aminothiazole moiety is a cornerstone pharmacophore, celebrated for its ability to engage in key hydrogen bonding interactions with a multitude of biological targets.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including potent inhibition of kinases, making them invaluable in oncology and inflammation research.[2][5] The parent compound, this compound, presents three primary vectors for chemical modification: the 2-methylamino group, the 4-methyl group, and the 5-carboxylic acid.

Developing analogs of this core structure allows for the systematic exploration of the chemical space around the pharmacophore to optimize:

  • Potency and Selectivity: Fine-tuning interactions with the target protein to enhance efficacy and minimize off-target effects.

  • Pharmacokinetic Properties (ADME): Modifying physicochemical properties such as lipophilicity, solubility, and metabolic stability to improve drug-like characteristics.[6][7][8][9]

  • Intellectual Property: Generating novel chemical entities with distinct structures and properties.

This guide will focus on a logical, stepwise approach to analog synthesis, beginning with the robust construction of the central thiazole ring.

Synthesis of the Core Scaffold: Ethyl 2-Amino-4-methylthiazole-5-carboxylate

The most reliable and widely adopted method for constructing the 2-amino-4-methylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis.[10][11] This classic condensation reaction involves an α-haloketone and a thiourea derivative. We present an efficient one-pot protocol starting from the readily available ethyl acetoacetate.[12]

Protocol 2.1: One-Pot Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol first generates the α-halo intermediate in situ, which then immediately reacts with thiourea to form the thiazole ring.

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • Thiourea (1.0 equiv)

  • Ethanol (as solvent)

  • Aqueous ammonia solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 equiv) in ethanol.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (1.0 equiv) portion-wise, ensuring the temperature remains below 10 °C. Stir the reaction mixture at this temperature for 2 hours. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture containing the crude ethyl 2-bromoacetoacetate, add thiourea (1.0 equiv). Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours.[10]

  • Work-up and Isolation: After cooling to room temperature, a precipitate may form. Filter the mixture to remove any insoluble byproducts. To the filtrate, slowly add aqueous ammonia to neutralize the hydrobromide salt and precipitate the free amine product.

  • Purification: Collect the resulting yellow solid by filtration, wash with cold water, and dry under vacuum. The product, ethyl 2-amino-4-methylthiazole-5-carboxylate, is often of sufficient purity for subsequent steps. Further purification can be achieved by recrystallization from ethanol.

Causality Note: The one-pot nature of this protocol is efficient, avoiding the isolation of the lachrymatory and unstable α-bromo intermediate. The final basification with ammonia is crucial to deprotonate the thiazole amine, rendering it a solid that precipitates from the aqueous ethanol mixture.

Strategic Diversification of the Core Scaffold

Once the core scaffold is synthesized, a systematic analoging campaign can be initiated. The following sections provide detailed protocols for modifying each key position of the molecule.

Modification at the 2-Amino Position

The 2-amino group is a critical handle for derivatization, often involved in key interactions with the target protein.

This two-step, one-pot procedure is a versatile method for introducing a wide variety of alkyl groups.[13]

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Acetic acid (catalytic)

Procedure:

  • Imine Formation: Dissolve the starting amine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in anhydrous DCM. Add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reducing imines in the presence of other functional groups like esters. The catalytic acid accelerates imine formation.

Modification at the 5-Carboxylic Acid Position

The carboxylic acid moiety can be converted into esters or amides to modulate polarity, solubility, and hydrogen bonding capabilities.

First, the ethyl ester must be hydrolyzed to the free carboxylic acid.

Materials:

  • Substituted ethyl 2-(alkylamino)-4-methylthiazole-5-carboxylate (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF) / Water mixture (e.g., 3:1)

Procedure:

  • Dissolve the ester in a THF/water mixture.

  • Add LiOH or NaOH and stir at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, remove the THF in vacuo, and dilute with water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Collect the precipitated carboxylic acid by filtration, wash with water, and dry.

Amide bond formation is a cornerstone of medicinal chemistry for building molecular diversity.[14]

Materials:

  • 2-(Alkylamino)-4-methylthiazole-5-carboxylic acid (1.0 equiv)

  • Desired amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)[15]

  • Hydroxybenzotriazole (HOBt) (catalytic to 1.0 equiv)[16]

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Activation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (e.g., 0.1 equiv) in anhydrous DMF. Stir at room temperature for 30 minutes to form the activated ester.

  • Coupling: Add the desired amine (1.1 equiv) and DIPEA (2.0-3.0 equiv) to the mixture.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used. DIPEA is a non-nucleophilic base used to scavenge the HCl produced.

Bioisosteric Replacement of the Carboxylic Acid

The acidic nature of a carboxylic acid can sometimes lead to poor membrane permeability or rapid metabolism.[6][9] Replacing it with a bioisostere, such as a tetrazole, can maintain the key acidic interaction while improving drug-like properties.[8][17]

  • Amide to Nitrile Conversion: Convert the primary amide derivative (synthesized via Protocol 3.2.2 with ammonia) of the thiazole core to the corresponding nitrile using a dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride).

  • Cycloaddition: React the nitrile with an azide source, such as sodium azide with a Lewis acid catalyst (e.g., zinc chloride), in a suitable solvent like DMF at elevated temperatures to form the tetrazole ring.

Data Presentation and Characterization

Systematic logging and clear presentation of analytical data are paramount. All synthesized analogs must be characterized to confirm their structure and assess their purity.

Standard Characterization Suite:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • HPLC: To determine purity, typically aiming for >95%.

Table 1: Hypothetical Analog Library and Data Summary
Compound IDR¹ (at N-2)R² (at C-5)MW ( g/mol )Purity (HPLC %)IC₅₀ (nM) vs. Target X
Parent -CH₃-COOH172.21>98%520
ANA-01 -CH₃-COOCH₂CH₃200.2699%1500
ANA-02 -CH₂CH₃-COOH186.2397%450
ANA-03 -CH₂-cPr-COOH212.2798%150
ANA-04 -CH₃-CONH-Bn261.3496%85
ANA-05 -CH₃-CONH-(4-Cl-Ph)295.7699%40

Visualizing the Workflow

Diagrams provide a clear, high-level overview of the synthetic strategies.

G cluster_0 Core Synthesis (Hantzsch) cluster_1 Analog Diversification cluster_2 Vector 1: N-Alkylation cluster_3 Vector 2: C5-Carboxamide start Ethyl Acetoacetate + Thiourea intermediate In situ bromination (NBS, EtOH) start->intermediate Step 1 core Ethyl 2-Amino-4-methyl thiazole-5-carboxylate intermediate->core Step 2: Cyclization n_alkylation Reductive Amination (Aldehyde, NaBH(OAc)3) core->n_alkylation saponification Saponification (LiOH) core->saponification analog1 N-Alkyl Analogs n_alkylation->analog1 amide_coupling Amide Coupling (EDC, HOBt, Amine) saponification->amide_coupling analog2 Amide Analogs amide_coupling->analog2

Caption: Key modification points on the thiazole scaffold.

Conclusion

The 2-aminothiazole framework remains a highly fertile ground for the discovery of novel therapeutic agents. The protocols and strategies outlined in this application note provide a robust and logical foundation for the development of analogs of this compound. By systematically exploring the chemical space around this privileged core, researchers can effectively optimize for potency, selectivity, and pharmacokinetic properties, accelerating the journey from hit to lead candidate.

References

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  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. [Link]

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Application Notes and Protocols for the Synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid and its subsequent derivatization into a library of analogs. The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] These structures are of significant interest to researchers in drug discovery for their demonstrated potential in developing novel therapeutics, particularly in oncology and infectious diseases.[3][4] This guide details a robust and modular synthetic strategy, beginning with the foundational Hantzsch thiazole synthesis, followed by selective N-methylation, and culminating in the formation of the target carboxylic acid, a versatile building block for analog synthesis via amide coupling. Each protocol is accompanied by expert insights into the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound analogs is approached through a modular, multi-step sequence. This strategy allows for the creation of a key intermediate which can then be diversified. The core logic is to first construct the decorated thiazole ring, and then unmask or functionalize the key handles for derivatization.

The overall workflow can be visualized as follows:

G cluster_0 Module 1: Thiazole Core Synthesis cluster_1 Module 2: N-Methylation cluster_2 Module 3: Carboxylic Acid Formation cluster_3 Module 4: Analog Diversification A Ethyl 2-chloroacetoacetate + Thiourea B Hantzsch Cyclocondensation A->B C Intermediate 1: Ethyl 2-amino-4-methylthiazole- 5-carboxylate B->C D Protection (Acetylation) C->D To Module 2 E Methylation (CH3I) D->E F Deprotection (Hydrolysis) E->F G Intermediate 2: Ethyl 4-methyl-2-(methylamino)thiazole- 5-carboxylate F->G H Saponification (Base Hydrolysis) G->H To Module 3 I Target Core: 4-Methyl-2-(methylamino)thiazole- 5-carboxylic acid H->I K Amide Coupling I->K To Module 4 J Amine (R-NH2) + Coupling Agents J->K L Final Analogs: 4-Methyl-2-(methylamino)thiazole- 5-carboxamides

Figure 1: Overall synthetic workflow from starting materials to final diversified analogs.

This strategic pathway begins with the highly reliable Hantzsch thiazole synthesis to build the core heterocyclic system.[5][6] A subsequent, controlled N-methylation is performed, followed by ester hydrolysis to yield the key carboxylic acid intermediate. This acid is then poised for diversification, most commonly through amide coupling, to generate a library of analogs.

Detailed Experimental Protocols

Module 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Intermediate 1)

This foundational step utilizes the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring via the condensation of an α-halocarbonyl compound with a thioamide-containing reactant.[5][7]

Reaction Scheme:

Figure 2: Hantzsch synthesis of the 2-aminothiazole core.

Materials & Reagents:

Reagent M.W. Amount Moles
Ethyl 2-chloroacetoacetate 164.59 16.46 g 0.10
Thiourea 76.12 7.61 g 0.10

| Ethanol (95%) | - | 150 mL | - |

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (7.61 g, 0.10 mol) and ethanol (150 mL).

  • Stir the mixture at room temperature until the thiourea is fully dissolved.

  • Slowly add ethyl 2-chloroacetoacetate (16.46 g, 0.10 mol) to the solution dropwise over 15 minutes. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • After completion, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product will form.

  • Pour the cooled reaction mixture into 200 mL of cold water in a 500 mL beaker.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the mixture is ~8. This neutralizes the HCl byproduct and precipitates the free amine product.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold water (2 x 50 mL) to remove any inorganic salts.

  • Dry the solid product in a vacuum oven at 50 °C overnight. The product is typically obtained as a pale yellow solid.

  • Expert Insight: The Hantzsch synthesis is a robust reaction that is generally high-yielding.[5] The initial product forms as a hydrochloride salt. The basic workup is critical not only for neutralization but to convert the product to its more organic-soluble free base form, which facilitates isolation.

Module 2: Synthesis of Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (Intermediate 2)

Direct methylation of the 2-amino group can lead to a mixture of mono-, di-methylated products, and potential N-alkylation of the thiazole ring nitrogen. A more controlled approach involves a protection-methylation-deprotection sequence to ensure regioselectivity.[8][9]

Step 2a: Protection via Acetylation

  • Suspend Intermediate 1 (18.6 g, 0.10 mol) in acetic anhydride (50 mL).

  • Heat the mixture gently with stirring to 80-90 °C for 1 hour. The solid will dissolve as the reaction proceeds.

  • Cool the reaction mixture and pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • The acetylated product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. This yields ethyl 2-acetamido-4-methylthiazole-5-carboxylate.[10]

Step 2b: N-Methylation

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the acetylated intermediate (22.8 g, 0.10 mol) in 150 mL of anhydrous Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise over 20 minutes. Stir for an additional 30 minutes at 0 °C.

  • Add methyl iodide (CH₃I, 15.6 g, 0.11 mol) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding 100 mL of saturated ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the methylated acetylated intermediate.

Step 2c: Deprotection via Acid Hydrolysis

  • Dissolve the crude product from Step 2b in a mixture of ethanol (100 mL) and 6M hydrochloric acid (100 mL).

  • Heat the mixture to reflux for 4-6 hours until deacetylation is complete (monitor by TLC).

  • Cool the solution and carefully neutralize with a 50% aqueous solution of sodium hydroxide (NaOH) to pH ~8.

  • The product, Intermediate 2, will precipitate. Collect the solid by filtration, wash with water, and dry. Purify further by recrystallization from ethanol/water if necessary.

Module 3: Saponification to this compound (Target Core)

This step involves the basic hydrolysis (saponification) of the ethyl ester to yield the final carboxylic acid building block.

Materials & Reagents:

Reagent M.W. Amount Moles
Intermediate 2 214.27 21.4 g 0.10
Lithium Hydroxide (LiOH) 23.95 4.8 g 0.20
Tetrahydrofuran (THF) - 100 mL -

| Water | - | 100 mL | - |

Step-by-Step Protocol:

  • Dissolve Intermediate 2 (21.4 g, 0.10 mol) in 100 mL of THF in a 500 mL flask.

  • In a separate beaker, dissolve lithium hydroxide (4.8 g, 0.20 mol) in 100 mL of water.

  • Add the LiOH solution to the THF solution and stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction should become homogeneous as it proceeds.

  • After the reaction is complete (monitored by TLC, observing the disappearance of the starting ester), remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl.

  • The carboxylic acid product will precipitate as a white or off-white solid.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the target core acid.[8][9]

  • Expert Insight: The choice of LiOH is often preferred for ester hydrolysis as it can be effective at room temperature, minimizing potential side reactions. The acidification step is critical; adjusting the pH to just below the pKa of the carboxylic acid ensures maximum precipitation while keeping the more basic thiazole nitrogen protonated, which can aid in crystallization.[11]

Module 4: Synthesis of Analogs via Amide Coupling

The synthesized carboxylic acid is a versatile precursor for creating a library of analogs. The following is a general protocol for amide bond formation with a primary or secondary amine.

Reaction Scheme:

G Thiazole_COOH Target Core Acid (R-COOH) Coupling EDC / HOBt DMF Thiazole_COOH->Coupling Amine Amine (R'-NH2) Amine->Coupling Product Amide Analog (R-CONH-R') Coupling->Product

Figure 3: General scheme for amide coupling.

Step-by-Step Protocol:

  • In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final amide analog.

Purification and Characterization

Purification Techniques:

  • Recrystallization: Effective for purifying solid intermediates and final products. Common solvent systems include ethanol, methanol, ethyl acetate/hexanes, or water/ethanol mixtures.[11][12]

  • Acid-Base Extraction: Particularly useful for purifying the final carboxylic acid. Dissolving the crude product in a weak base, washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid can significantly improve purity.[11][13]

  • Chromatography: Silica gel column chromatography is the standard for purifying non-polar to moderately polar intermediates and final amide analogs. High-Performance Liquid Chromatography (HPLC) can be used for final purification and purity analysis of small quantities.[14]

Characterization Data Summary:

CompoundTechniqueExpected Key Signals
Intermediate 1 ¹H NMRδ ~1.3 (t, 3H, -OCH₂CH₃ ), ~2.6 (s, 3H, Ar-CH₃ ), ~4.2 (q, 2H, -OCH₂ CH₃), ~7.5 (br s, 2H, -NH₂ )
MS (ESI+)Expected [M+H]⁺ at m/z 187.06
Intermediate 2 ¹H NMRδ ~1.3 (t, 3H), ~2.5 (s, 3H), ~3.0 (d, 3H, -NHCH₃ ), ~4.2 (q, 2H), ~7.8 (br q, 1H, -NH CH₃)
MS (ESI+)Expected [M+H]⁺ at m/z 215.09
Target Core Acid ¹H NMRδ ~2.6 (s, 3H), ~3.0 (d, 3H), ~8.0 (br q, 1H), ~13.0 (br s, 1H, -COOH ). Note: Ester peaks are absent.
MS (ESI+)Expected [M+H]⁺ at m/z 187.04
Amide Analog ¹H NMRAppearance of new signals corresponding to the coupled amine (R'). Disappearance of the carboxylic acid proton.
IR (cm⁻¹)Strong C=O stretch around 1640-1680 cm⁻¹ (amide).

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis . Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis . Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives . Available from: [Link]

  • ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives . Available from: [Link]

  • Google Patents. Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole . Available from: [Link]

  • PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives . Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Available from: [Link]

  • NIH National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Available from: [Link]

  • ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives . Available from: [Link]

  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . Available from: [Link]

  • Journal of University of Shanghai for Science and Technology. A Systematic Review On Thiazole Synthesis And Biological Activities . Available from: [Link]

  • Google Patents. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • ResearchGate. The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc . Available from: [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • LookChem. General procedures for the purification of Carboxylic acids . Available from: [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening . Available from: [Link]

  • ResearchGate. How can I purify carboxylic acid? . Available from: [Link]

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The Versatile Scaffold: Application Notes for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminothiazole Core

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and clinically approved drugs.[1] Its inherent structural features, including the ability to engage in hydrogen bonding and hydrophobic interactions, make it an ideal framework for the design of targeted therapeutics. Within this class, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid stands out as a particularly valuable starting point for the development of novel drug candidates across various therapeutic areas, including oncology and infectious diseases.[2][3] This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this versatile scaffold, offering detailed protocols and insights for researchers in the field of drug discovery.

Strategic Importance in Drug Discovery

The strategic value of the this compound scaffold lies in its trifunctional nature, presenting three key points for chemical modification: the 2-methylamino group, the 5-carboxylic acid, and the thiazole ring itself. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Notably, derivatives of the 2-aminothiazole core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[2][3] For instance, the blockbuster anticancer drug Dasatinib incorporates a 2-aminothiazole moiety, highlighting the scaffold's potential in kinase inhibition.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring.

Protocol 1: Synthesis of Ethyl 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

This protocol outlines the synthesis of the key ester intermediate.

Materials:

  • Ethyl 2-chloroacetoacetate

  • N-methylthiourea

  • Ethanol

  • Sodium carbonate

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-methylthiourea (1.0 equivalent) and sodium carbonate (0.1 equivalents) in ethanol.[4]

  • Addition of Chloroacetate: While stirring, heat the mixture to 40-55°C and add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise over 20-30 minutes.[4]

  • Reflux: After the addition is complete, increase the temperature to 60-70°C and maintain the reflux for 5-5.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove a portion of the ethanol under reduced pressure using a rotary evaporator.

    • Filter the resulting slurry to remove any inorganic salts.[4]

    • Add water to the filtrate and adjust the pH to 9-10 with a solution of sodium hydroxide.[4]

    • Stir the mixture, which should result in the precipitation of the product.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product under vacuum to yield ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Hydrolysis to this compound

This protocol describes the conversion of the ethyl ester to the final carboxylic acid scaffold.

Materials:

  • Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

Procedure:

  • Reaction Setup: Dissolve the ethyl ester (1.0 equivalent) in a mixture of ethanol or THF and water.

  • Base Hydrolysis: Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents) to the ester solution.[5]

  • Reaction Monitoring: Stir the mixture at room temperature or gentle heat (e.g., 40-50°C) and monitor the reaction progress by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 3-4 with hydrochloric acid. This will precipitate the carboxylic acid.[6]

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product under vacuum.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

Derivatization Strategies for Library Development

The carboxylic acid and the secondary amine functionalities of the scaffold are prime handles for derivatization to generate a library of analogues for structure-activity relationship (SAR) studies.

Protocol 3: Amide Bond Formation

This protocol details the coupling of the carboxylic acid with a variety of amines.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)[7]

  • Base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[7]

  • Anhydrous solvent: e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[8]

  • Activation: Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 4: Esterification

This protocol outlines the formation of esters from the carboxylic acid scaffold.

Materials:

  • This compound

  • Alcohol of choice

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.[9]

  • DCC Addition: Cool the solution to 0°C in an ice bath and add DCC (1.1 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up and Purification:

    • Filter off the DCU precipitate.

    • Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or distillation.

Biological Evaluation: Protocols for In Vitro Screening

The following are standardized protocols for the initial biological screening of newly synthesized derivatives.

Protocol 5: Anticancer Activity Screening (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Target Cell Lines: MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma).[10]

Materials:

  • Target cancer cell lines (MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration that inhibits 50% of cell growth) for each compound.

Protocol 6: Antimicrobial Activity Screening (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Target Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[2]

Materials:

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates. The final concentration range may vary, for example, from 0.5 to 512 µg/mL.[2]

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using resazurin, a color change from blue to pink indicates bacterial growth.

  • Data Recording: Record the MIC value for each compound against each bacterial strain.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting results and guiding further research.

Table 1: Representative Biological Activity Data

Compound IDModificationIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HepG2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Scaffold->100>100>512>512
Deriv-A1Amide with Benzylamine25.432.1128256
Deriv-A2Amide with Aniline15.819.564128
Deriv-E1Ethyl Ester85.291.7>512>512
Deriv-E2Benzyl Ester50.165.3256512

Workflow Diagrams

Synthesis_Workflow cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening Start Start Hantzsch Synthesis Protocol 1: Hantzsch Thiazole Synthesis (Ester) Start->Hantzsch Synthesis N-methylthiourea, Ethyl 2-chloroacetoacetate Hydrolysis Protocol 2: Ester Hydrolysis (Carboxylic Acid) Hantzsch Synthesis->Hydrolysis NaOH or LiOH Scaffold Core Scaffold Hydrolysis->Scaffold Amide Coupling Protocol 3: Amide Formation Scaffold->Amide Coupling Amines, Coupling Agents Esterification Protocol 4: Ester Formation Scaffold->Esterification Alcohols, DCC, DMAP Anticancer Assay Protocol 5: MTT Assay Amide Coupling->Anticancer Assay Antimicrobial Assay Protocol 6: MIC Determination Amide Coupling->Antimicrobial Assay Esterification->Anticancer Assay Esterification->Antimicrobial Assay SAR Analysis SAR Analysis Anticancer Assay->SAR Analysis Antimicrobial Assay->SAR Analysis

Caption: General workflow for synthesis and evaluation.

SAR_Logic cluster_modifications Modifications & SAR Insights Scaffold This compound 2-NHMe 4-Me 5-COOH Amide Amide Scaffold:f2->Amide Improves Potency Ester Ester Derivatives (R-OH) at 5-COOH Moderate increase in anticancer activity. Limited impact on antimicrobial activity. Scaffold:f2->Ester Modulates Lipophilicity N_Alkylation N-Alkylation/Arylation at 2-NHMe Potential for modulating kinase selectivity. May impact solubility. Scaffold:f0->N_Alkylation Fine-tunes Target Binding

Caption: Key points for SAR exploration.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to explore the chemical space around this privileged core. Future efforts should focus on expanding the diversity of the synthesized libraries, exploring a wider range of biological targets, and undertaking in-depth mechanistic studies for the most promising lead compounds. The systematic application of these protocols will undoubtedly contribute to the discovery of new and effective drugs for a variety of diseases.

References

  • Kassab, A. S., et al. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives. Drug Design, Development and Therapy, 16, 2817–2835. [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170–181. [Link]

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014).
  • Senthilraja, P., & Kathiresan, K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 080-084. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2019). Molecules, 24(16), 2886. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2020). European Journal of Medicinal Chemistry, 187, 111953. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). Letters in Organic Chemistry, 5(4), 323-325. [Link]

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Application Notes and Protocols: Antimicrobial Activity Screening of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[2][3][4] The thiazole ring is a core scaffold in several clinically approved drugs and is known to be a key pharmacophore in many synthetic compounds with significant antimicrobial action.[2][4] The mechanism of action for some thiazole-based compounds has been attributed to the inhibition of essential bacterial enzymes like DNA gyrase.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of the antimicrobial activity of a specific novel compound, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid. The protocols detailed herein are based on established methodologies and are designed to ensure scientific rigor and reproducibility. While this guide focuses on a specific molecule, the principles and procedures can be adapted for screening other novel thiazole derivatives.

Rationale for Experimental Design

The primary objective is to determine if this compound possesses antimicrobial properties and to quantify its potency. A tiered screening approach is recommended, starting with a qualitative assessment of activity, followed by quantitative determination of the minimum concentration required to inhibit or kill microorganisms.

  • Agar Well Diffusion Assay: This is a preliminary, qualitative method to rapidly screen for antimicrobial activity. It is based on the diffusion of the test compound through an agar medium inoculated with a target microorganism. A clear zone of inhibition around the well indicates that the compound has inhibited microbial growth.[5][6]

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[7][8] It is a widely accepted standard for antimicrobial susceptibility testing, with guidelines provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

  • Determination of Minimum Bactericidal Concentration (MBC): This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12][13][14] It helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[12]

Materials and Reagents

  • Test Compound: this compound (ensure high purity)

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strains: Candida albicans (e.g., ATCC 10231)

  • Growth Media:

    • Mueller-Hinton Agar (MHA)

    • Mueller-Hinton Broth (MHB), cation-adjusted

    • Sabouraud Dextrose Agar (SDA) (for fungi)

    • Sabouraud Dextrose Broth (SDB) (for fungi)

  • Positive Control Antibiotics:

    • Ciprofloxacin or Vancomycin (for bacteria)

    • Fluconazole (for fungi)

  • Negative Control: Sterile DMSO

  • Equipment and Consumables:

    • Sterile petri dishes (90 mm)

    • Sterile 96-well microtiter plates

    • Micropipettes and sterile tips

    • Incubator (35-37°C)

    • Sterile swabs

    • Spectrophotometer or McFarland standards (0.5)

    • Sterile cork borer (6 mm)

    • Laminar flow hood or biosafety cabinet

Experimental Protocols

Preparation of Inoculum

The foundation of reproducible antimicrobial susceptibility testing is a standardized inoculum.

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline or MHB.

  • Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

  • Final Dilution: For the broth microdilution assay, dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Diagram: Inoculum Preparation Workflow

G cluster_0 Inoculum Preparation A Select 3-5 isolated colonies from a fresh culture plate B Suspend colonies in sterile saline or broth A->B C Vortex to create a homogeneous suspension B->C D Adjust turbidity to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) C->D E Dilute suspension for final assay concentration (~5 x 10^5 CFU/mL) D->E

Caption: Workflow for preparing a standardized microbial inoculum.

Protocol 1: Agar Well Diffusion Assay

This initial screening provides a qualitative assessment of antimicrobial activity.

  • Plate Preparation: Prepare MHA plates and allow them to solidify and dry.

  • Inoculation: Dip a sterile swab into the standardized bacterial suspension (0.5 McFarland) and remove excess liquid by pressing against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Well Creation: Aseptically punch 6 mm wells into the inoculated agar using a sterile cork borer.

  • Compound Addition: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Add a defined volume (e.g., 50-100 µL) of the test compound solution into a well.

  • Controls: In separate wells on the same plate, add the positive control antibiotic and the negative control (sterile DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Protocol 2: Broth Microdilution for MIC Determination

This quantitative assay determines the minimum inhibitory concentration.

  • Plate Setup: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution (e.g., 256 µg/mL in MHB with a low percentage of DMSO) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation: Add 100 µL of the standardized and diluted bacterial inoculum (~5 x 10⁵ CFU/mL) to each well.

  • Controls:

    • Growth Control: A well containing only MHB and the inoculum.

    • Sterility Control: A well containing only MHB.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth).[7][8]

Diagram: Broth Microdilution Workflow

G cluster_1 MIC Determination via Broth Microdilution A Dispense sterile broth into all wells of a 96-well plate B Add test compound to the first well and perform serial dilutions A->B C Add standardized bacterial inoculum to each well B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity and determine the lowest concentration with no growth (MIC) D->E

Caption: Step-by-step process for determining the Minimum Inhibitory Concentration.

Protocol 3: Determination of MBC

This assay differentiates between bacteriostatic and bactericidal effects.[12][13][14]

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum, which is practically observed as no colony growth on the subculture plate.[12][15]

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented clearly and concisely.

Table 1: Hypothetical Agar Well Diffusion Assay Results

Test OrganismTest Compound (1 mg/mL) Zone of Inhibition (mm)Ciprofloxacin (10 µg/mL) Zone of Inhibition (mm)DMSO Zone of Inhibition (mm)
S. aureus18250
E. coli14280
P. aeruginosa0220
C. albicans12N/A0

Table 2: Hypothetical MIC and MBC Results (µg/mL)

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus16322Bactericidal
E. coli322568Bacteriostatic
P. aeruginosa>256>256-Resistant
C. albicans64>256>4Fungistatic
  • Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No zones of inhibition in agar well diffusion- Compound is inactive- Compound is not soluble or diffusing in agar- Inoculum is too dense- Confirm compound activity with a different assay (e.g., broth dilution)- Ensure proper solvent is used; consider a different assay if diffusion is a problem- Re-standardize the inoculum
Growth in sterility control wellsContamination of media, plates, or reagentsUse fresh, sterile materials and maintain aseptic technique.
Inconsistent MIC/MBC results- Inoculum variability- Pipetting errors- Improper incubation conditions- Strictly adhere to inoculum standardization protocol- Calibrate pipettes and ensure proper technique- Verify incubator temperature and atmosphere

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and potency. Positive results from this initial screening would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and toxicity assessments, to fully characterize its potential as a novel antimicrobial agent.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (2010). PubMed. [Link]

  • Minimum bactericidal concentration. (n.d.). Wikipedia. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). National Institutes of Health (NIH). [Link]

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Application Notes and Protocols for Studying 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Thiazole Derivative in Oncology Research

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties. Within this promising class of molecules, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid and its derivatives have emerged as compounds of significant interest. Recent studies have highlighted the potential of the 4-methylthiazole-5-carboxylic acid backbone to exhibit potent anti-proliferative effects, particularly in breast cancer models.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and study of this compound in cancer cell line research. We will delve into its potential mechanism of action, provide detailed protocols for its investigation, and offer insights into the experimental design and data interpretation.

Scientific Rationale and Putative Mechanism of Action

Derivatives of 4-methylthiazole-5-carboxylic acid have demonstrated significant anti-breast cancer activity against cell lines such as the triple-negative breast cancer (TNBC) cell line, MDA-MB-231.[1][2] In silico and in vitro studies suggest that these compounds may exert their anticancer effects by acting as inhibitors of mucin oncoproteins, specifically Mucin 1 (MUC1).[1]

MUC1 is a transmembrane glycoprotein that is aberrantly overexpressed in a vast majority of human cancers, including over 90% of breast tumors.[3][4] In its cancerous form, MUC1 loses its normal apical polarization and becomes expressed over the entire cell surface with altered glycosylation. The transmembrane C-terminal subunit of MUC1 (MUC1-C) functions as an oncoprotein, engaging in critical signaling pathways that drive tumorigenesis.[3][5]

MUC1-C can interact with and activate receptor tyrosine kinases (RTKs) like EGFR and ErbB2, leading to the downstream activation of pro-survival and proliferative pathways such as PI3K→AKT and MEK→ERK.[3][5] Furthermore, MUC1-C can translocate to the nucleus and co-activate transcription factors including β-catenin, STATs, and NF-κB, further promoting cancer cell proliferation, invasion, and survival.[3][5][6] By potentially inhibiting MUC1, this compound may disrupt these oncogenic signaling cascades.

To visually represent this proposed mechanism, the following signaling pathway diagram illustrates the central role of MUC1 in cancer cell signaling and the putative point of intervention for our topic compound.

MUC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligands Ligands RTKs EGFR/ErbB2 Ligands->RTKs activate PI3K PI3K RTKs->PI3K activate MEK MEK RTKs->MEK activate MUC1 MUC1 Oncoprotein MUC1->RTKs interacts with & potentiates MUC1->PI3K beta_catenin_cyto β-catenin MUC1->beta_catenin_cyto stabilizes IkB IκB MUC1->IkB inhibits NFkB_cyto NF-κB MUC1->NFkB_cyto activates AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b inhibits Target_Genes Target Gene Transcription AKT->Target_Genes anti-apoptotic signaling ERK ERK MEK->ERK ERK->Target_Genes GSK3b->beta_catenin_cyto destroys beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates IkB->NFkB_cyto sequesters NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates beta_catenin_nuc->Target_Genes NFkB_nuc->Target_Genes Cell_Outcomes Proliferation, Invasion, Survival, Angiogenesis Target_Genes->Cell_Outcomes leads to Compound This compound Compound->MUC1 putative inhibition

Caption: Putative mechanism of MUC1 oncoprotein signaling and inhibition.

Experimental Protocols

To elucidate the anticancer effects of this compound, a series of in vitro assays are recommended. The following protocols provide a robust framework for these investigations.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by the action of mitochondrial dehydrogenase enzymes.[8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7, or other MUC1-expressing lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.[9]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.[7][9]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[11][13] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[12]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]

  • Washing: Wash the cells twice with cold 1X PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15][16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[17]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[14]

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A to degrade RNA, ensuring that only DNA is stained.[14]

  • Incubation: Incubate for at least 20-30 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the samples using a flow cytometer, collecting data on a linear scale for the PI signal.

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on the MUC1 signaling pathway.[18][19]

Protocol:

  • Protein Extraction: Treat cells with the compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MUC1-C, phospho-AKT, total-AKT, phospho-ERK, total-ERK, β-catenin) overnight at 4°C with gentle agitation.[21]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[21]

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the expression and phosphorylation levels of target proteins between treated and untreated cells.

Data Presentation and Interpretation

To facilitate clear communication of results, quantitative data should be summarized in tables. Below are example templates for presenting data from the described assays.

Table 1: IC₅₀ Values of this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
MDA-MB-23124
48
72
MCF-724
48
72
Other Cell Line24
48
72

Table 2: Apoptosis Induction by this compound

TreatmentConcentration (µM)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control-
Compound XIC₅₀
2x IC₅₀
Positive Control-

Table 3: Cell Cycle Distribution Analysis

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-
Compound XIC₅₀
2x IC₅₀

Experimental Workflow Visualization

A clear workflow ensures reproducibility and logical progression of the investigation.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening & Cytotoxicity cluster_Phase2 Phase 2: Mechanism of Cell Death Analysis cluster_Phase3 Phase 3: Signaling Pathway Investigation Cell_Culture Select & Culture Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) MTT_Assay MTT Cell Viability Assay (24, 48, 72h) Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V-FITC / PI Apoptosis Assay IC50_Determination->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Cell Cycle Analysis IC50_Determination->Cell_Cycle_Assay Western_Blot Western Blot Analysis (p-AKT, p-ERK, MUC1, etc.) IC50_Determination->Western_Blot Conclusion Elucidate Anticancer Mechanism of Action Apoptosis_Assay->Conclusion Cell_Cycle_Assay->Conclusion Western_Blot->Conclusion

Caption: Recommended experimental workflow for compound analysis.

Conclusion and Future Directions

The protocols and scientific rationale outlined in this guide provide a comprehensive framework for investigating the anticancer properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key oncogenic signaling pathways, researchers can build a robust data package to support its further development. Future studies could expand upon these findings by exploring the compound's efficacy in a broader panel of cancer cell lines with varying MUC1 expression levels, investigating its effects on cell migration and invasion, and ultimately, validating its therapeutic potential in preclinical in vivo models.

References

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • National Center for Biotechnology Information. MUC1-C Oncoprotein as a Target in Breast Cancer; Activation of Signaling Pathways and Therapeutic Approaches. [Link]

  • National Center for Biotechnology Information. The network map of mucin 1 mediated signaling in cancer progression and immune modulation. [Link]

  • American Association for Cancer Research. MUC1 functions in oncogenic signaling. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • PubMed. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. [Link]

  • University of Florida Health. DNA Cell Cycle Analysis with PI. [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • American Association for Cancer Research. Oncogenic MUC1-C Promotes Tamoxifen Resistance in Human Breast Cancer. [Link]

  • PubMed. MUC1-C oncoprotein as a target in breast cancer: activation of signaling pathways and therapeutic approaches. [Link]

  • GenScript. What are MUC1 modulators and how do they work?. [Link]

  • Spandidos Publications. Expression of MUC1 in different tumours and its clinical significance (Review). [Link]

  • University of Virginia. The Annexin V Apoptosis Assay. [Link]

  • National Center for Biotechnology Information. Novel insights into the roles and therapeutic implications of MUC1 oncoprotein via regulating proteins and non-coding RNAs in cancer. [Link]

  • ResearchGate. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. [Link]

  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. [Link]

  • PubMed. Expression of Mucins (MUC1, MUC2, MUC3, MUC4, MUC5AC and MUC6) and Their Prognostic Significance in Human Breast Cancer. [Link]

  • National Center for Biotechnology Information. Mucins in the Pathogenesis of Breast Cancer: Implications in Diagnosis, Prognosis and Therapy. [Link]

  • R Discovery. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. [Link]

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  • CyberLeninka. IN-VITRO ANTIPROLIFERATIVE AND ANTIMIGRATION ACTIVITY AGAINST MDA-MB-231 CELL LINE OF NEW THIAZOLE DERIVATIVES. [Link]

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Application Notes & Protocols: Leveraging 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach utilizes small, low-molecular-weight fragments (typically <300 Da) to probe a protein target's binding sites.[3] These fragments, despite their weak initial binding affinities (μM to mM range), offer superior starting points for optimization due to their high ligand efficiency.[2][4] This application note provides a detailed guide for researchers on the practical application of a specific, high-value fragment, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid , in an FBDD campaign. We will cover its integration into fragment libraries, detailed protocols for primary screening and hit validation using biophysical methods, and strategies for its evolution into a potent lead compound.

Introduction: The Strategic Value of the Thiazole Fragment

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities.[5][6][7] Its utility stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, and its metabolic stability. When incorporated into a fragment, these features provide a robust anchor for target engagement.

This compound (CAS: 110859-69-3) is a particularly compelling fragment for FBDD campaigns for several key reasons:

  • Optimal Fragment Space: Its physicochemical properties align well with the "Rule of Three," a common guideline for fragment selection.

  • Rich Functionality: It possesses multiple points for interaction and subsequent chemical elaboration: a hydrogen bond donor (methylamino), a hydrogen bond acceptor/donor (carboxylic acid), and an aromatic system.

  • Synthetic Tractability: The amino and carboxylic acid groups are "poised," meaning they serve as readily available chemical handles for synthetic expansion, facilitating the critical hit-to-lead stage.[8]

Physicochemical Properties

The properties of this fragment make it an ideal candidate for screening libraries, ensuring adequate solubility and a higher probability of identifying a binding event.[4]

PropertyValueSource
CAS Number 110859-69-3[9][10]
Molecular Formula C₆H₈N₂O₂S[9]
Molecular Weight 172.21 g/mol [9]
XLogP3 1.3[9]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
PSA (Polar Surface Area) 90.46 Ų[9]

The FBDD Workflow: From Fragment Hit to Lead Candidate

A successful FBDD campaign is a multi-stage, iterative process that relies on sensitive biophysical techniques and structural biology to guide medicinal chemistry efforts. The overall workflow involves screening a library of fragments, validating the hits, determining their binding mode, and then systematically growing or linking them to enhance potency and selectivity.[11][12][13]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead lib Fragment Library (incl. Thiazole) screen Primary Screen (e.g., SPR, MST) lib->screen ~1000s fragments ortho Orthogonal Screen (e.g., NMR, DSF) screen->ortho Weak Hits (μM - mM) xtal Structural Biology (X-ray, Cryo-EM) ortho->xtal Binding Mode chem Medicinal Chemistry (Fragment Growing) xtal->chem Structure-Guided Design sar SAR Analysis chem->sar sar->chem Iterative Cycles lead Lead Compound (nM Potency) sar->lead

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Application Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[8][14] It measures changes in the refractive index at the surface of a sensor chip as the fragment (analyte) flows over an immobilized protein target.

Rationale for Experimental Choices
  • Immobilization Strategy: Amine coupling is a robust and common method for immobilizing proteins. The pH of the coupling buffer is kept below the protein's pI to impart a net positive charge, promoting electrostatic attraction to the negatively charged carboxymethyl dextran sensor surface.

  • High Fragment Concentration: Because fragment binding is weak, screening is performed at high concentrations (typically 100-500 µM) to ensure a detectable signal.

  • Counter Screen: A reference flow cell with an unrelated control protein is used to identify and discard non-specific binders or "promiscuous" fragments, a known liability for some thiazole-containing scaffolds.[8][15]

Step-by-Step SPR Protocol

SPR_Protocol start Start immobilize 1. Immobilize Target Protein via Amine Coupling start->immobilize prepare 2. Prepare Fragment Plate (incl. Thiazole @ 200µM) immobilize->prepare screen 3. Perform Screening (Single Concentration Injection) prepare->screen analyze 4. Analyze Sensorgrams (Identify Hits by Response Units) screen->analyze confirm 5. Dose-Response (Determine KD for Hits) analyze->confirm end End confirm->end

Figure 2: Workflow for an SPR-based primary fragment screen.

Methodology:

  • Target Immobilization: a. Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). b. Activate the surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC. c. Inject the target protein (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 5.0) until the desired immobilization level (~10,000 RU) is reached. d. Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening: a. Prepare a 384-well plate containing the fragment library, including this compound, dissolved in running buffer with a final DMSO concentration ≤ 2%. The typical screening concentration is 200 µM. b. Perform single-concentration injections of each fragment over the target and reference flow cells. c. Monitor the binding response (in Response Units, RU). A fragment is considered a preliminary hit if its binding response is significantly above the baseline noise and shows a dose-dependent relationship.

  • Hit Characterization: a. For all preliminary hits, perform a dose-response experiment by injecting a series of concentrations (e.g., 1 µM to 500 µM). b. Fit the resulting data to a steady-state affinity model to calculate the dissociation constant (Kᴅ). A typical fragment hit has a Kᴅ in the 10 µM to 1 mM range.

ParameterTypical Value/SettingRationale
Instrument Biacore 8K, T200High sensitivity and throughput suitable for FBDD.[8]
Running Buffer HBS-EP+Standard physiological buffer with surfactant to reduce non-specific binding.
Flow Rate 30 µL/minBalances sample consumption with sufficient contact time.
Fragment Conc. 200 µMHigh enough to detect weak interactions.
DMSO Conc. ≤ 2%Minimizes solvent effects on protein structure and binding.

Application Protocol 2: Hit Validation with STD-NMR

It is critical to validate hits from a primary screen using an orthogonal, solution-based method to eliminate artifacts associated with surface-based assays.[4] Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is an excellent choice. It works by selectively saturating protons on the protein; this saturation is then transferred to a binding ligand via spin diffusion, resulting in a decrease in the ligand's signal intensity.

Methodology:

  • Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., PBS in D₂O).

    • Sample A (Reference): 500 µM of the fragment hit.

    • Sample B (Test): 500 µM of the fragment hit + 10-20 µM of the target protein.

  • NMR Acquisition: a. Acquire a standard 1D ¹H NMR spectrum for both samples. b. Acquire STD spectra for Sample B. This involves collecting two spectra: one with on-resonance irradiation (saturating protein signals, e.g., at 0.5 ppm) and one with off-resonance irradiation (not saturating protein signals, e.g., at 40 ppm).

  • Data Analysis: a. Subtract the on-resonance spectrum from the off-resonance spectrum. b. The resulting difference spectrum will only show signals from the fragment protons that were in close contact with the protein. The presence of signals confirms binding.

ResultInterpretationAction
Strong signals in difference spectrum Confirmed binder.Proceed to structural characterization.
No signals in difference spectrum False positive from primary screen.Deprioritize fragment.
Weak or ambiguous signals Possible very weak interaction or experimental issue.Repeat at higher concentration or with longer saturation time.

Application Protocol 3: Hit-to-Lead Optimization

Once a fragment hit like this compound is validated and its binding mode is determined (ideally by X-ray crystallography), the next phase is to evolve it into a more potent lead compound.[16] This is a cornerstone of FBDD, where the small size of the fragment allows for rational, atom-efficient optimization.[8]

Strategy 1: Fragment Growing

This is the most common strategy and involves adding chemical functionality to the fragment core to engage with adjacent pockets on the protein surface.[3][17] The structure of our thiazole fragment is ideal for this approach.

  • Vector 1 (Carboxylic Acid): The carboxylic acid can be converted into an amide. This is a powerful transformation that allows for the exploration of a vast chemical space by coupling with a diverse library of commercially available amines. This strategy was successfully used to develop inhibitors of the kinesin HSET.[18]

  • Vector 2 (Methylamino Group): The secondary amine can be acylated or used in reductive amination to extend into nearby pockets. Derivatives based on the 2-(methylamino)thiazole core have been developed as potent CDK12 inhibitors for cancer therapy.[19]

Hit_To_Lead cluster_0 Optimization Vectors fragment 4-Methyl-2-(methylamino) -1,3-thiazole-5-carboxylic acid Kᴅ = 150 µM vector1 Vector 1: Amide Coupling (at COOH) fragment->vector1 Growth vector2 Vector 2: Acylation (at NHMe) fragment->vector2 Growth lead Optimized Lead Compound Kᴅ = 50 nM vector1->lead Structure-Guided Synthesis vector2->lead Structure-Guided Synthesis

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement Guide for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (CAS No. 110859-69-3). This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound during in vitro assay development. Poor aqueous solubility is a common hurdle in the drug discovery pipeline, leading to inaccurate assay results and underestimated compound potency.[1][2] This guide provides a scientifically-grounded, systematic approach to troubleshooting and overcoming these issues, ensuring the generation of reliable and reproducible data.

Compound Properties at a Glance

Understanding the physicochemical properties of a compound is the first step in diagnosing and solving solubility problems. This molecule possesses both an acidic functional group (carboxylic acid) and a basic functional group (methylamino), making its solubility highly dependent on pH.

PropertyValue / PredictionSource / Note
Molecular Formula C₆H₈N₂O₂S[3]
Molecular Weight 172.21 g/mol [3]
Structure
This compound
Predicted pKa (Acidic) ~2.5 - 4.5Estimated based on similar thiazole-carboxylic acid structures.[4] The carboxylic acid group is expected to be the primary acidic center.
Predicted pKa (Basic) ~5.0 - 7.0Estimated for the methylamino group. The thiazole ring nitrogen is weakly basic (pKa of conjugate acid ~2.5).[5]
Predicted LogP 1.26[3]
General Solubility Likely poor in neutral aqueous media; soluble in organic solvents like DMSO.Based on typical characteristics of small molecule drugs.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate issues encountered by researchers.

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?

A: This is a classic problem known as "crashing out." It occurs because the compound is highly soluble in your 100% DMSO stock but poorly soluble in the final aqueous assay buffer.[1][6] When the DMSO concentration is rapidly diluted below a certain threshold, the buffer can no longer keep the compound in solution, causing it to precipitate. This is especially common for lipophilic molecules and those whose solubility is pH-dependent.

Q2: What is the first and most important thing I should try to improve solubility?

A: Adjust the pH of your assay buffer. Your compound has a carboxylic acid group, which is acidic, and an amino group, which is basic. The solubility of such compounds is highly dependent on pH.[7][8][9] By increasing the pH of your buffer to be at least 1.5-2 units above the pKa of the carboxylic acid, you will deprotonate it to the much more water-soluble carboxylate salt form, drastically increasing its solubility. This is the most effective and least disruptive initial strategy.

Q3: What is the maximum percentage of DMSO I can have in my final assay?

A: This is highly assay-dependent. As a general rule, for cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can cause cytotoxicity.[10] For biochemical or enzymatic assays, concentrations up to 1-2% may be tolerable, but this must be validated, as solvents can directly inhibit enzyme activity.[11][12] Always run a solvent tolerance control in your assay.

Q4: Can I just sonicate or heat the solution to redissolve the compound?

A: While sonication or gentle heating can sometimes help redissolve a precipitated compound, this often creates a temporary, supersaturated solution.[13] The compound is likely to precipitate again over time, especially during incubation, leading to inconsistent results. These methods do not address the underlying thermodynamic insolubility and are not recommended as a primary solution. The focus should be on creating a thermodynamically stable solution.

Part 2: In-Depth Troubleshooting & Methodologies

This section provides systematic, step-by-step protocols to definitively solve solubility issues.

Strategy 1: pH Modification (Primary Recommendation)

The Scientific Rationale: The ionization state of a molecule is a key determinant of its aqueous solubility. For this compound, the carboxylic acid group (-COOH) is uncharged and less soluble at low pH. As the pH increases above its pKa, it loses a proton to become a negatively charged carboxylate (-COO⁻), which is significantly more soluble in polar solvents like water.[9][14][15] Conversely, the methylamino group will be protonated at low pH and neutral at high pH. Understanding this relationship is crucial for control.

Diagram: pH-Dependent Ionization States

The diagram below illustrates how the net charge of the molecule changes with pH, impacting its solubility. The most soluble form is typically the fully deprotonated species at higher pH.

Caption: Predicted ionization states of the compound at varying pH levels.

Experimental Protocol: pH-Based Solubility Screen

This protocol will help you determine the optimal pH for your assay buffer to maintain compound solubility.

Objective: To identify a pH at which the compound remains soluble at the desired final concentration.

Materials:

  • 10 mM DMSO stock of this compound.

  • A set of common biological buffers (see table below).

  • pH meter.

  • 96-well clear bottom plates.

  • Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer.

Procedure:

  • Buffer Preparation: Prepare a set of 50 mM buffers at different pH values. Common choices are MES (pH 6.0), HEPES (pH 7.0, 7.4), and Tris (pH 8.0, 8.5).

  • Assay Plate Setup: Add 198 µL of each buffer to triplicate wells of a 96-well plate. Include a "buffer only" control for each pH.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each buffer-containing well. This creates a final compound concentration of 100 µM in 1% DMSO.

  • Mixing & Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Let the plate sit at room temperature for 1-2 hours (or your intended assay incubation time).

  • Visual Inspection: Carefully inspect the wells for any visible signs of precipitation (cloudiness, crystals, film).

  • Quantitative Measurement (Optional but Recommended): Read the plate on a plate reader for light scattering at a wavelength between 600-650 nm. An increase in absorbance compared to the "buffer only" control indicates precipitation.

Data Interpretation & Buffer Selection
Buffer SystemUseful pH RangeNotes
MES5.5 - 6.7Good for acidic conditions, but likely to cause precipitation.
Phosphate (PBS)6.5 - 7.5Commonly used but can interact with divalent cations.
HEPES6.8 - 8.2A common and robust buffer for cell-based and biochemical assays. Good starting point.
Tris7.5 - 9.0Useful for higher pH ranges where solubility is expected to be maximal.

Expected Outcome: You should observe a clear trend of decreasing precipitation (lower absorbance at 650 nm) as the pH of the buffer increases. Select the lowest pH that provides complete solubility and is compatible with your biological assay system. For most assays, a pH of 7.4 to 8.0 is a good target.

Strategy 2: Co-solvent Systems

The Scientific Rationale: If pH adjustment alone is insufficient or incompatible with your assay's biology, introducing a small amount of a water-miscible organic solvent (a co-solvent) into the final assay buffer can increase the solubility of hydrophobic compounds.[16][17] These solvents work by reducing the overall polarity of the aqueous medium. However, co-solvents can impact protein structure and cell viability, so their concentration must be carefully controlled and validated.[10][12][18]

Experimental Protocol: Co-solvent Tolerance Screen

Objective: To find the minimum concentration of a co-solvent that maintains compound solubility without inhibiting the assay.

Materials:

  • 10 mM DMSO stock of the compound.

  • Your chosen assay buffer (at the optimal pH determined above).

  • Co-solvents: Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol.

  • 96-well plates and measurement instrument as in the previous protocol.

Procedure:

  • Prepare Co-solvent/Buffer Mixes: In your final assay buffer, prepare solutions containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5% v/v of Ethanol or PEG 400).

  • Assay Plate Setup: Aliquot 198 µL of each co-solvent/buffer mix into triplicate wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well to achieve the target concentration (e.g., 100 µM). Note that the final DMSO concentration will be 1%.

  • Incubation & Measurement: Incubate and measure for precipitation as described in the pH screen protocol.

  • Assay Compatibility Test: Crucially, you must also run your actual biological assay (without the test compound) in the presence of these co-solvent concentrations to ensure they do not affect the assay signal (e.g., enzyme activity, cell viability).

Co-solvent Selection Guide
Co-solventTypical Final Conc. LimitProsCons
DMSO < 0.5% (Cell-based)Universal stock solvent.Can be toxic/interfere with assays at >1%.[11]
Ethanol 1-2%Readily available, effective.Can denature proteins at higher concentrations.[18]
PEG 400 1-5%Low toxicity, good solubilizer.Can be viscous, may interfere with some assays.[17]
Propylene Glycol 1-5%Low toxicity, commonly used in formulations.Similar to PEG 400.[17]

Expected Outcome: Identify the co-solvent and the lowest concentration that keeps your compound soluble while having a negligible effect on your assay's performance.

Part 3: General Best Practices & Workflow

Adhering to best practices in compound handling can prevent many solubility issues before they arise.[19][20][21]

Troubleshooting Workflow

This decision tree provides a logical path for addressing solubility problems.

solubility_workflow start Precipitation Observed in Assay q_stock Is DMSO Stock Clear? start->q_stock remake_stock Action: Remake Stock. Consider lower concentration or gentle warming. q_stock->remake_stock No q_ph Have You Optimized Buffer pH? q_stock->q_ph Yes do_ph_screen Action: Perform pH Screen. (See Protocol 1) q_ph->do_ph_screen No q_cosolvent Is Compound Still Insoluble at Optimal pH? q_ph->q_cosolvent Yes do_ph_screen->q_cosolvent do_cosolvent_screen Action: Perform Co-solvent Screen. (See Protocol 2) q_cosolvent->do_cosolvent_screen Yes success SOLUBILITY ACHIEVED Proceed with Assay Validation q_cosolvent->success No do_cosolvent_screen->success advanced Consider Advanced Formulation (e.g., Cyclodextrins). Contact Formulation Specialist. do_cosolvent_screen->advanced

Caption: A systematic workflow for troubleshooting compound solubility.

Key Handling Procedures
  • Stock Solution Preparation: Always use high-quality, anhydrous DMSO for preparing master stocks. Store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[13]

  • Dilution Technique: When diluting the DMSO stock into aqueous buffer, add the small volume of stock into the large volume of buffer while vortexing or mixing vigorously. Never add buffer to the DMSO stock. This rapid dispersal helps prevent localized high concentrations that can initiate precipitation.

  • Serial Dilutions: For creating a concentration-response curve, perform a serial dilution of your stock in 100% DMSO first. Then, add a small, fixed volume from each DMSO dilution into your assay buffer. This keeps the final percentage of DMSO constant across all concentrations, which is critical for accurate results.[18]

  • Always Use Controls: Every plate should include "buffer + vehicle (DMSO/co-solvent)" controls to establish a baseline and confirm that the solvent itself is not impacting the assay readout.

By applying these principles and protocols, you will be able to systematically overcome the solubility challenges presented by this compound, leading to more accurate and reliable data in your drug discovery efforts.

References

  • CD Formulation. (n.d.). pH Modifier Excipients. Available at: [Link]

  • Yasgar, A., et al. (2009). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Available at: [Link]

  • SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment. Available at: [Link]

  • Kumar, L., & S., A. (2017). Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BioMed Central. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]

  • Beveridge, M. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. Available at: [Link]

  • Laflin, P., et al. (2014). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Available at: [Link]

  • Obach, R. S. (2017). In Vitro Enzyme Inhibition and Organic Solvent Effects. In Vitro ADMET Laboratories. Available at: [Link]

  • Jamalzadeh, L., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and optimization strategies encountered during the multi-step synthesis of this valuable heterocyclic building block. Our guidance is structured in a practical, problem-solving format to help you navigate experimental complexities with confidence.

Overview of the Primary Synthetic Pathway

The most prevalent and reliable route to this compound is a multi-step sequence starting from the Hantzsch thiazole synthesis. This pathway involves the formation of a 2-aminothiazole ester, followed by functional group manipulations to install the N-methyl group and hydrolyze the ester.

Synthetic_Pathway cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Saponification cluster_2 Alternative Route (via Protection) A Ethyl Acetoacetate + N-Methylthiourea B Ethyl 2-(Methylamino)-4-methylthiazole-5-carboxylate A->B Halogenating Agent (e.g., NBS) C Target Molecule: This compound B->C Base Hydrolysis (e.g., NaOH, H₂O/EtOH) D Ethyl 2-amino-4-methylthiazole-5-carboxylate E Protection (e.g., Ac₂O) D->E F N-Methylation (e.g., MeI) E->F G Deprotection & Saponification F->G G->C

Caption: Common synthetic routes to the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols to resolve them.

Category 1: Hantzsch Thiazole Synthesis Issues
Question 1: My initial Hantzsch cyclization to form the thiazole ester precursor suffers from low yield and significant side product formation. What's going wrong?

Answer: Low yields in the Hantzsch synthesis are a frequent issue stemming from several factors. A systematic approach to optimization is key.

Causality & Explanation: The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[1] The reaction's success is highly dependent on the purity of reactants and precise control over reaction conditions to prevent polymerization and competing side reactions.

Troubleshooting Steps:

  • Assess Reactant Purity: Impurities in the α-haloketone or the N-methylthiourea are a primary cause of side reactions and reduced yields.[2]

    • Protocol: Ensure the α-haloketone (often generated in situ from ethyl acetoacetate and a halogenating agent like NBS) is used promptly. If using a commercial source, consider purification by distillation if its purity is questionable.[2] N-methylthiourea should be of high purity.

  • Optimize Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate, but excessive heat can promote the formation of undesired byproducts.[2]

    • Protocol: Begin by running the reaction at a moderate temperature (e.g., 50-60 °C). Monitor progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature. Conversely, if significant side products are observed, lowering the temperature may improve selectivity.[2]

  • Solvent Selection: The polarity of the solvent is critical. Ethanol is common, but exploring other options can significantly impact yield.[2]

    • Protocol: While ethanol or methanol are standard, consider screening other solvents like dimethylformamide (DMF) or conducting the reaction under solvent-free conditions, which has been shown to produce excellent yields in some cases.[2]

  • Control Acidity: The pH of the reaction medium can influence the reaction pathway and the stability of the final product.

    • Protocol: For N-monosubstituted thioureas, running the reaction in a neutral solvent is crucial to favor the desired 2-(N-substituted amino)thiazole isomer. Strongly acidic conditions can lead to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole regioisomer.[2]

ParameterRecommendationRationale
Temperature 50-80 °C (start lower)Balances reaction rate and side product formation.[2]
Solvent Ethanol, Methanol, DMFSolvent polarity influences reaction kinetics and solubility.[2]
Reactant Purity >98%Impurities are a major source of byproducts.[2]
pH NeutralEnsures correct regioselectivity for N-substituted thioureas.[2]
Category 2: N-Alkylation Challenges
Question 2: I am attempting to synthesize the target via the alternative route by methylating Ethyl 2-amino-4-methylthiazole-5-carboxylate, but I'm getting a mixture of products, including what appears to be methylation on the ring nitrogen. How can I achieve selective methylation on the exocyclic amino group?

Answer: Direct methylation of 2-aminothiazoles is notoriously unselective due to the presence of multiple nucleophilic sites. A protection-methylation-deprotection strategy is the most reliable solution.

Causality & Explanation: 2-aminothiazoles exist in an amino-imino tautomeric equilibrium.[3][4] This means there are two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen. Alkylating agents can react at either site, leading to a mixture of N²-alkylated, N³-alkylated, and sometimes di-alkylated products.[5][6] To ensure selectivity, the exocyclic amino group is typically protected first.

Alkylation_Selectivity cluster_paths Reaction with Alkyl Halide (e.g., MeI) cluster_solution Recommended Strategy Start 2-Aminothiazole Intermediate N2_Alk Desired Product (Exocyclic N-Alkylation) Start->N2_Alk Path A N3_Alk Side Product (Endocyclic N-Alkylation) Start->N3_Alk Path B Protect 1. Protect Amino Group (e.g., Acetylation) Methylate 2. Methylate Protected Amide Protect->Methylate Deprotect 3. Deprotect Methylate->Deprotect Solution_Node Direct alkylation leads to a mixture.

Caption: The challenge of selective N-alkylation in 2-aminothiazoles.

Recommended Protocol (Protection Route):

  • Protection: Acylate the 2-amino group to form an amide. This deactivates the exocyclic nitrogen, preventing its direct alkylation.[3][7]

    • Step: React Ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride. This typically proceeds in high yield.[7]

  • N-Methylation: The resulting acetamide can now be selectively methylated on the amide nitrogen.

    • Step: Treat the 2-acetylamino derivative with a methylating agent like methyl iodide in the presence of a suitable base (e.g., NaH) in an aprotic solvent (e.g., DMF).

  • Deprotection & Saponification: The final step involves the removal of the acetyl group and hydrolysis of the ethyl ester in a single step.

    • Step: Heat the N-methylated intermediate in an aqueous solution of a strong base like sodium hydroxide. This will hydrolyze both the amide (deprotection) and the ester to yield the final carboxylic acid salt.[3] Subsequent careful acidification will yield the pure product.

Category 3: Product Instability and Purification
Question 3: During workup and purification, I am observing gas evolution and a loss of my target compound. I suspect decarboxylation. How can I mitigate this?

Answer: Your suspicion is likely correct. Thiazole-5-carboxylic acids are susceptible to decarboxylation, particularly under harsh acidic conditions or at elevated temperatures.[8][9] A mild purification strategy is essential for preserving the final product.

Causality & Explanation: The electron-rich nature of the thiazole ring can facilitate the loss of carbon dioxide from the C-5 carboxyl group, especially when protonated. This process is often irreversible and leads to the formation of 4-methyl-2-(methylamino)thiazole as a major impurity. Kinetic studies have shown that the mechanism can vary depending on the proton activity of the medium.[8][9]

Optimized Purification Protocol:

  • Quench and Neutralize: After the saponification is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Base Extraction: Add water to dissolve the sodium salt of your product. Extract this aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to remove any non-acidic, organic-soluble impurities.

  • Controlled Acidification: Cool the aqueous layer containing your product salt in an ice bath (0-5 °C). Slowly add a milder acid, such as acetic acid or a dilute (e.g., 1M) solution of HCl, dropwise with vigorous stirring to precipitate the carboxylic acid.[3][4] Avoid using concentrated strong acids.

  • Monitor pH: Carefully monitor the pH during acidification. The target compound will precipitate as the solution becomes acidic. Aim for a final pH of approximately 3-4.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove any residual salts.

  • Drying: Dry the product under vacuum at a low temperature (e.g., <40 °C) to prevent thermal decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to monitor the progress of the saponification step? A1: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting ester and the product acid (e.g., 10:1 Dichloromethane:Methanol with a drop of acetic acid). The ester (starting material) will have a higher Rf value than the carboxylic acid (product), which will be much more polar and may streak without the addition of acid to the mobile phase.

Q2: Can I use a different base for the final saponification step? A2: Yes. While sodium hydroxide is common, lithium hydroxide (LiOH) is often used as it can sometimes lead to cleaner reactions and can be effective at lower temperatures, potentially reducing the risk of side reactions. Potassium hydroxide (KOH) is also a viable alternative.

Q3: My final product has poor solubility in common organic solvents. How can I obtain NMR data? A3: this compound is often poorly soluble in chloroform-d (CDCl₃). It is typically soluble in dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD₃OD). DMSO-d6 is often preferred as it will show both the carboxylic acid proton and the N-H proton, which may exchange with the solvent in methanol-d4.

Q4: Are there any specific safety precautions I should take? A4: Standard laboratory safety practices are required. Pay special attention to:

  • Thioamides: N-methylthiourea can be toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Halogenating Agents: N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Avoid inhalation and skin contact.

  • Methylating Agents: Methyl iodide is a potent carcinogen and should be handled with extreme care in a fume hood.

  • Bases: Strong bases like sodium hydroxide are corrosive.

References

  • BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles. BenchChem Tech Support.
  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
  • Ukrainets, I. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds.
  • Google Patents. (2011).
  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1.
  • Aalborg University. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Noto, R., et al. (1991). Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-. ElectronicsAndBooks.
  • Dorofeev, I. A., et al. (2023).
  • ResearchGate. (2023).

Sources

Technical Support Center: Purification of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid and its structurally related derivatives. As key intermediates in pharmaceutical synthesis, achieving high purity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of thiazole carboxylic acid derivatives.

Q1: What are the most likely impurities I will encounter after synthesizing this compound?

A1: Impurities are typically process-related and can originate from several sources.[4] You should anticipate:

  • Unreacted Starting Materials: Such as the initial thiourea and α-chloro carbonyl compounds if using a Hantzsch-type condensation.[5][6]

  • By-products: Resulting from side reactions or incomplete reactions during the synthesis.[4] For thiazole derivatives, this can include products from alternative cyclization pathways or reactions with solvent impurities.

  • Intermediates: If the synthesis is a multi-step process, residual intermediates may carry through.[3]

  • Degradation Products: The target molecule may be unstable under certain reaction or workup conditions, leading to degradation.[7] The carboxylic acid moiety, for instance, could potentially decarboxylate under harsh heating.

  • Reagents and Solvents: Residual catalysts, bases, or solvents used in the manufacturing process can also be present.[3][4]

Q2: Which purification technique is best for my thiazole derivative?

A2: The optimal technique depends on the physical properties of your compound and the nature of the impurities.[8]

  • Recrystallization: This is the preferred method for solid, thermally stable compounds where there is a significant difference in solubility between your product and the impurities in a chosen solvent.[8] It is often highly effective for removing minor impurities to achieve high purity.

  • Column Chromatography (Flash or HPLC): This is a versatile and widely used technique, especially for separating mixtures of compounds with similar polarities or for removing impurities that are difficult to eliminate by recrystallization.[8][9] High-Performance Liquid Chromatography (HPLC) is particularly suited for achieving very high purity on a smaller scale or for analytical assessment.[1][9]

  • Acid-Base Extraction: Given that the target molecule is a carboxylic acid, this is a powerful initial cleanup step. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the acidic product will move to the aqueous layer as its salt, leaving neutral and basic impurities behind in the organic layer. The aqueous layer can then be acidified to precipitate the pure acid.[10]

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[9] The impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[9]

  • General Approach: Start by testing the solubility of a small amount of your crude product in various common lab solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures like ethanol/water) at room temperature and upon heating.[11]

  • For Carboxylic Acids: Solvents like ethanol, methanol, or water-ethanol mixtures are often good starting points.[6][12] Patents describing similar thiazole carboxylic acids have mentioned recrystallization from solvents like methanol, THF, hexane, and water, or mixtures thereof.[6]

Q4: My compound is a nitrogen-containing heterocycle. Does this require special consideration during silica gel chromatography?

A4: Yes. Basic nitrogen atoms, such as the methylamino group and the thiazole nitrogen, can interact strongly with the acidic silanol groups on the surface of silica gel. This often leads to significant peak tailing or "streaking" on a TLC plate, and poor recovery from a column.[8] To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.[8] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

Q5: What analytical techniques should I use to confirm the purity of my final product?

A5: A combination of methods is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An essential, rapid technique for monitoring reaction progress and assessing the number of components in your sample.[5][13]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[1] Reversed-phase HPLC is typically the method of choice for moderately polar compounds like this.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your target compound and can reveal the presence of impurities if they are at a sufficient concentration (>1-2%).[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[13] When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.[1]

Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific problems you may encounter during the purification of this compound and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. Too much solvent was used: The concentration of your compound in the cold solvent is still above its saturation point. 2. Compound is too soluble: The chosen solvent is not ideal, and the compound has significant solubility even at low temperatures.[8] 3. Premature crystallization: The product crystallized in the funnel during hot filtration.1. Minimize Solvent: Use the absolute minimum amount of hot solvent needed to fully dissolve the compound.[8] If too much was added, carefully evaporate some solvent before cooling. 2. Optimize Cooling & Change Solvent: Cool the flask in an ice bath or refrigerator to maximize crystal formation.[8] If recovery is still poor, select a new solvent or a co-solvent system (a "good" solvent and a "poor" solvent) where the compound is less soluble when cold.[8] 3. Keep it Hot: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Compound "Oils Out" During Recrystallization 1. Solution is highly supersaturated: The concentration of the compound is too high. 2. Cooling too rapidly: Crystals do not have sufficient time to form an ordered lattice. 3. Insoluble impurities: The presence of certain impurities can inhibit crystallization.1. Add More Solvent: Re-heat the mixture until the oil dissolves, then add a small amount of additional hot solvent before allowing it to cool slowly again. 2. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8] 3. Pre-purification: If the issue persists, consider a preliminary purification step like a quick filtration through a plug of silica to remove problematic impurities.[8]
Streaking on Silica Gel TLC Plate 1. Compound is highly polar: The compound has a very strong affinity for the stationary phase. 2. Acid-base interaction: The basic nitrogen atoms in your molecule are interacting with the acidic silica gel.[8]1. Increase Eluent Polarity: Use a more polar mobile phase system (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). 2. Add a Basic Modifier: Add 0.5-1% triethylamine or ammonia to your eluent system. This will neutralize the acidic sites on the silica and dramatically improve the peak shape.[8]
Compound Won't Elute from Silica Column 1. Eluent polarity is too low: The mobile phase is not strong enough to displace the highly polar compound from the silica gel.[8]1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the methanol percentage in a DCM/MeOH system). 2. Consider Reversed-Phase: For very polar compounds, reversed-phase chromatography (e.g., C18 silica with a water/acetonitrile or water/methanol mobile phase) is often a more effective technique.[8]
Multiple Spots on TLC After Purification 1. Incomplete separation: The chosen purification technique was not effective for the specific impurities present. 2. Decomposition on silica: The compound may be unstable on the acidic silica gel, leading to the formation of new spots.1. Repeat or Change Method: Repeat the purification more carefully (e.g., use a shallower gradient in chromatography). If that fails, switch to an alternative method (e.g., try recrystallization if chromatography was unsuccessful, or vice versa). 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina for column chromatography.
Visualization of Purification Strategy

A well-planned purification strategy is essential for achieving high purity efficiently. The following diagram illustrates a typical workflow.

PurificationWorkflow Crude Crude Synthetic Product TLC_Initial Initial Purity Assessment (TLC, LC-MS) Crude->TLC_Initial Decision Choose Purification Method TLC_Initial->Decision Recryst Recrystallization Decision->Recryst Solid & Good Δ Solubility Chrom Column Chromatography Decision->Chrom Liquid, Oily, or Difficult Separation TLC_Final Final Purity & Identity Check (TLC, HPLC, NMR, MS) Recryst->TLC_Final Chrom->TLC_Final Pure Pure Product (≥98%) TLC_Final->Pure

Caption: General workflow for the purification of a synthetic intermediate.

Key Experimental Protocols

The following are detailed, step-by-step methodologies for the most common and effective purification techniques applicable to this compound.

Protocol 1: Purification by Recrystallization

This protocol is ideal for solid materials with moderate to high initial purity.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a potential solvent (e.g., 95% ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. If it is largely insoluble, heat the mixture gently. The ideal solvent will dissolve the compound when hot but allow it to precipitate upon cooling.

  • Dissolution: Transfer the bulk of your crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[8] Constant swirling and gentle heating on a hot plate will facilitate this.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble material. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is highly versatile and effective for separating compounds with different polarities.

  • TLC Analysis & Solvent System Selection: First, run a TLC of your crude material in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The ideal system will give your target compound an Rf value of ~0.3-0.4 and show good separation from impurities. For this basic compound, remember to add ~1% triethylamine to the solvent system.[8]

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use about 50-100g of silica gel for every 1g of crude material. Pack the column as a slurry: mix the silica gel with the initial, low-polarity eluent and pour it into the column, allowing it to settle into a uniform bed.

  • Sample Loading: Dissolve your crude material in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution) as the column runs to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualization of Troubleshooting Logic

When initial purification attempts are unsuccessful, a logical approach is needed to diagnose the problem.

TroubleshootingTree Start Low Purity After Initial Purification CheckMethod Was the method Recrystallization or Chromatography? Start->CheckMethod RecrystIssue Recrystallization Issue CheckMethod->RecrystIssue Recrystallization ChromIssue Chromatography Issue CheckMethod->ChromIssue Chromatography RecrystCause1 Impurity co-crystallized? RecrystIssue->RecrystCause1 RecrystCause2 Inadequate washing? RecrystIssue->RecrystCause2 ChromCause1 Poor separation (overlapping spots)? ChromIssue->ChromCause1 ChromCause2 Streaking/tailing observed? ChromIssue->ChromCause2 RecrystSol1 Change solvent system or try chromatography RecrystCause1->RecrystSol1 RecrystSol2 Wash crystals with fresh, ice-cold solvent RecrystCause2->RecrystSol2 ChromSol1 Optimize solvent gradient (make it shallower) ChromCause1->ChromSol1 ChromSol2 Add basic modifier (e.g., 1% Et3N) ChromCause2->ChromSol2

Caption: Decision tree for troubleshooting low purity results.

References

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings.
  • US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC. (n.d.). PubMed Central.
  • Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic pl
  • US3274207A - Processes for preparing thiazole carboxylic acids - Google P
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC - Benchchem.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchG
  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google P
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  • Purification & Separation | Chromatography | HPLC | CDMO - PharmaCompass.com.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Resolving API Impurity Issues in Drug Development | Pharmaguideline.
  • troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Purification: How To - Department of Chemistry : University of Rochester.
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Technical Support Center: Troubleshooting Assays for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (MMTA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assaying this compound. MMTA serves as a crucial building block in the synthesis of pharmacologically active agents, making its accurate quantification paramount.[1][2] This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of assay interference and artifacts.

Frequently Asked Questions (FAQs)

Section 1: Compound Properties & Handling

Q1: What are the fundamental physicochemical properties and storage recommendations for MMTA?

A1: Understanding the basic properties of this compound is the first step in designing a robust assay. Inconsistent results can often be traced back to improper handling or a misunderstanding of the molecule's stability.

The compound is a solid at room temperature.[3] For optimal stability, it should be stored in a cool, dark, and dry place. Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photo-degradation.[4] Therefore, protecting stock solutions and samples from light by using amber vials and minimizing exposure is a critical preventative measure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 110859-69-3[3]
Molecular Formula C₆H₈N₂O₂S[3]
Molecular Weight 172.21 g/mol [3]
Form Solid[3]
Boiling Point 346.8°C[3]
Density 1.43 g/cm³[3]
XLogP3 1.3[3]
Section 2: Troubleshooting Liquid Chromatography Assays (HPLC-UV & LC-MS/MS)

Q2: My LC-MS/MS quantification of MMTA in plasma is inconsistent and shows low recovery. What is the likely cause?

A2: This is a classic symptom of matrix effects , specifically ion suppression, a common challenge in bioanalysis.[5] When analyzing complex matrices like plasma, endogenous components can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source, leading to a suppressed signal and inaccurate quantification.

The most reliable solution is to use a stable isotope-labeled (SIL) internal standard (IS). If a SIL-IS is unavailable, a close structural analog can be used, though it may not perfectly mimic the analyte's behavior.[6]

Workflow for Diagnosing and Mitigating Matrix Effects:

Below is a systematic workflow to identify and address matrix effects. The goal is to ensure that the method is self-validating by demonstrating that the sample matrix does not compromise the accuracy of the results.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_decision Interpretation & Action A Prepare 3 Sample Sets: Set 1: Analyte in pure solvent Set 2: Blank matrix extract spiked post-extraction Set 3: Analyte spiked into matrix before extraction B Analyze all sets by LC-MS/MS A->B C Calculate Matrix Factor (MF): MF = Peak Area (Set 2) / Peak Area (Set 1) B->C D Calculate Recovery (RE): RE = Peak Area (Set 3) / Peak Area (Set 2) B->D E Calculate Process Efficiency (PE): PE = Peak Area (Set 3) / Peak Area (Set 1) B->E F Evaluate MF: If MF < 0.8 -> Ion Suppression If MF > 1.2 -> Ion Enhancement C->F G Evaluate RE: If RE is low or variable -> Inefficient Extraction D->G H Decision Point F->H G->H I Optimize Sample Cleanup: (e.g., SPE, LLE, protein precipitation) H->I MF or RE is poor J Modify Chromatography: (e.g., change gradient, use different column) H->J MF or RE is poor K Method is Valid H->K MF ≈ 1.0 and RE is high/consistent I->A Re-evaluate J->A Re-evaluate

Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS.

Q3: I observe a new, significant peak in my chromatogram after my MMTA sample was left on the benchtop. What could it be?

A3: This is likely a photo-degradation product. Thiazole-containing compounds can undergo photo-oxygenation, where the thiazole ring reacts with singlet oxygen generated by light exposure.[4] This can lead to an unstable endoperoxide intermediate that rearranges into a different structure, which will appear as a new peak in your assay.

Mechanism Insight: Studies on structurally related thiazole acetic acids have shown that this process can cleave the thiazole ring to form amide-based structures.[4] This is not simple isomerization; it's a complete structural transformation, which can compromise sample integrity and lead to underestimation of the parent compound.

To confirm this, you can perform a forced degradation study:

  • Expose a known concentration of your MMTA standard to intense UV or visible light for a controlled period.

  • Analyze the stressed sample alongside a protected control sample.

  • If the new peak grows in the stressed sample while the parent peak decreases, it confirms light-induced degradation. High-resolution mass spectrometry can then be used to determine the molecular formula of the artifact to help elucidate its structure.

PhotoDegradation MMTA MMTA (Thiazole Ring Intact) Light Visible/UV Light Intermediate Unstable Endoperoxide Intermediate MMTA->Intermediate + ¹O₂ Oxygen Singlet Oxygen (¹O₂) Product Degradation Product (e.g., Ring-Opened Structure) Intermediate->Product Rearrangement

Caption: Potential photo-degradation pathway of thiazole compounds.

Section 3: Troubleshooting Gas Chromatography (GC-MS) Assays

Q4: My GC-MS analysis of MMTA after trimethylsilylation (TMS) derivatization shows multiple peaks. Why isn't there a single, sharp peak?

A4: This is a very common artifact when derivatizing molecules with multiple active hydrogen sites, such as the carboxylic acid and the secondary amine on MMTA. The presence of multiple peaks indicates incomplete or partial derivatization . You may be seeing a mix of mono-TMS (on the carboxylic acid only), di-TMS (on both the acid and the amine), and un-derivatized parent compound.

Furthermore, the choice of extraction reagents can create artifacts. The use of chloride-based reagents during sample preparation has been shown to form adducts with hydroxyl groups, preventing complete silylation.[7] A similar mechanism could interfere with the derivatization of MMTA's functional groups.

Protocol: Optimized TMS Derivatization for MMTA

  • Solvent Evaporation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. The presence of water is highly detrimental to silylation reagents.

  • Azeotropic Drying (Optional but Recommended): Add 50 µL of pyridine to the dry residue and evaporate again. This helps to remove trace amounts of water and can prevent the formation of chloride adducts that inhibit derivatization.[7]

  • Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried sample. Cap the vial tightly.

  • Reaction: Heat the mixture at 70°C for 60 minutes. This ensures the reaction goes to completion for both the carboxylic acid and the less reactive amine group.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

By following this rigorous protocol, you significantly increase the likelihood of forming a single, fully derivatized (di-TMS) product, leading to accurate and reproducible quantification.

References

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. ACS Publications. [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • 4-Formyl-2-methyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC - NIH. [Link]

  • Thiazole-5-carboxylic acid. PubChem. [Link]

  • Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. PubMed. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Artefacts in organic acid analysis: occurrence and origin of partially trimethylsilylated 3-hydroxy-3-methyl carboxylic acids. PubMed. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC - NIH. [Link]

  • Photocaging of Carboxylic Function Bearing Biomolecules by New Thiazole Derived Fluorophore. PubMed. [Link]

  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. PubChem. [Link]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. PMC - NIH. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. [Link]

  • 2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid, Novel Metabolite of Pyridoxal 5'-Phosphate and Cysteine Is Present in Human Plasma-Chromatographic Investigations. PubMed. [Link]

  • In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. MDPI. [Link]

  • (PDF) 2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid, Novel Metabolite of Pyridoxal 5′-Phosphate and Cysteine Is Present in Human Plasma—Chromatographic Investigations. ResearchGate. [Link]

  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. [Link]

  • 2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate. PubChem. [Link]

  • Spectroscopic and Theoretical Studies of Fluorescence Effects in 2-Methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Induced by Molecular Aggregation. PMC - NIH. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile thiazole scaffold. The primary focus of this guide is the formation of amide bonds at the C5-carboxylic acid position, a critical transformation in the synthesis of biologically active molecules.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for higher yields, purity, and reproducibility.

Section 1: Foundational Principles of Amide Coupling with a Thiazole Core

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine.[3] However, this reaction does not proceed spontaneously under ambient conditions. The carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is achieved by using a "coupling" or "activating" reagent.

The general mechanism involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester, acylisourea, or acylphosphonium salt).

  • Nucleophilic Attack: The amine then attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.

G cluster_0 cluster_1 A Thiazole-COOH C Activated Intermediate (Reactive Ester) A->C Step 1: Activation B Coupling Reagent (e.g., HATU, EDC) B->C F Byproducts B->F E Final Amide Product C->E Step 2: Coupling C->F D Amine (R-NH2) D->E

Caption: General workflow for amide bond formation.

While this process is one of the most frequently used reactions in medicinal chemistry, the specific nature of the this compound substrate presents unique considerations.[3] The electron-rich thiazole ring can influence the reactivity of the carboxylic acid, and the presence of the 2-methylamino group requires careful selection of reagents to avoid unwanted side reactions.

Section 2: Troubleshooting Guide

This section addresses the most common challenges encountered during the derivatization process in a practical question-and-answer format.

Q1: My reaction shows low or no product formation. What are the likely causes and how can I improve the yield?

Low conversion is the most frequent issue and typically points to one of three areas: inefficient acid activation, a poorly reactive amine, or degraded reagents.

  • Cause A: Inefficient Carboxylic Acid Activation The choice of coupling reagent is the single most critical factor for success. Not all reagents are equally effective for heterocyclic carboxylic acids. For instance, standard carbodiimide-mediated couplings may require additives to achieve high efficiency.[4]

    Solution: Select a more robust coupling reagent or add an appropriate activator. Uronium/iminium salts like HATU are often highly effective for challenging couplings as they rapidly generate the active ester.

    Table 1: Comparison of Common Coupling Reagents

    Reagent (Acronym) Class Recommended Base Solvents Pros Cons & Byproducts
    EDC / HOBt Carbodiimide DIPEA, NMM DMF, DCM Cost-effective; byproducts are water-soluble. Can be slow; risk of N-acylurea byproduct without HOBt.
    HATU Uronium Salt DIPEA, 2,4,6-Collidine DMF, NMP, MeCN Very fast and efficient, especially for hindered substrates.[5] Expensive; produces HOBt byproducts.
    T3P® (Propylphosphonic Anhydride) Phosphonic Anhydride Pyridine, DIPEA EtOAc, THF, DCM High reactivity; byproducts are water-soluble. Can be viscous and difficult to handle.

    | SOCl₂ / Oxalyl Chloride | Acyl Halide Formation | Pyridine, Et₃N | DCM, Toluene | Highly reactive intermediate; inexpensive. | Harsh conditions; can cause side reactions on the thiazole ring; generates HCl.[6] |

  • Cause B: Low Nucleophilicity of the Amine If your amine is sterically hindered (e.g., a secondary amine with bulky substituents) or electron-deficient (e.g., an aniline with electron-withdrawing groups), its ability to attack the activated intermediate is reduced.[5][7]

    Solutions:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy for the coupling to occur. Monitor for potential degradation.

    • Use a Stronger, Non-Nucleophilic Base: A base like DIPEA or 2,4,6-collidine is crucial for scavenging the acid produced during the reaction without competing with your nucleophile.

    • Switch to an Acyl Fluoride Intermediate: For extremely challenging amines, converting the carboxylic acid to an acyl fluoride using a reagent like Deoxo-Fluor® can be highly effective. Acyl fluorides are more stable than acyl chlorides but highly reactive towards amines.[5]

  • Cause C: Reagent or Solvent Degradation Amide coupling reagents are sensitive to moisture. The use of non-anhydrous solvents or reagents that have been improperly stored will lead to hydrolysis of the coupling agent and the activated intermediate, halting the reaction.

    Solution: Always use freshly opened or properly stored anhydrous solvents (DMF, DCM, etc.). Ensure coupling reagents are stored in a desiccator. If in doubt, use a fresh bottle.

Experimental Protocol 1: General Procedure for HATU-Mediated Coupling
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Proceed to aqueous workup.

Q2: I am observing significant side products. What are they and how can I prevent them?

Side product formation complicates purification and reduces yield. Understanding their origin is key to prevention.

G

Caption: Troubleshooting Decision Tree.

  • Side Product: N-Acylurea This is specific to carbodiimide reagents like EDC or DCC. The O-acylisourea active intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.

    Solution: This side reaction is effectively suppressed by adding a nucleophilic agent like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives rapidly trap the O-acylisourea to form a more stable active ester, which does not rearrange but is still highly reactive toward the amine.[3]

  • Side Product: Racemization If your amine contains a chiral center, particularly at the α-position, the basic conditions and activated nature of the coupling can lead to epimerization.

    Solution: Perform the reaction at a lower temperature (0 °C). The use of additives like HOBt is also known to suppress racemization. Coupling reagents based on HOBt derivatives, such as HCTU, were developed specifically to minimize this risk.

Q3: My product is difficult to purify. What are some effective strategies?

Purification challenges often stem from unreacted starting materials or reagent byproducts.

  • Problem: Removing Coupling Agent Byproducts The byproducts of your coupling reagent can co-elute with your product.

    Solution: Choose your reagent and workup strategy accordingly.

    • EDC: The diisopropylurea byproduct can be removed with a mild acid wash (e.g., 1M HCl or 5% citric acid), which protonates it and renders it water-soluble.

    • HATU/HCTU: The HOBt-related byproducts are generally water-soluble and can be removed with aqueous washes.

    • T3P®: The phosphonic acid byproducts are readily removed by a basic wash (e.g., saturated NaHCO₃ solution).

  • Problem: Separating Product from Unreacted Amine/Acid If the reaction does not go to completion, separating the polar starting materials from the often less-polar amide product can be difficult.

    Solution:

    • Liquid-Liquid Extraction: A standard workup can remove the majority of starting materials. An acidic wash will extract unreacted amine into the aqueous layer, while a basic wash will extract unreacted carboxylic acid.

    • Column Chromatography: This is the most common method for final purification. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective for thiazole carboxamides.[8][9]

    • Recrystallization: If your final product is a stable solid, recrystallization can be an excellent and scalable method for achieving high purity.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Do I need to protect the 2-(methylamino) group on the thiazole ring? Generally, no. Under the standard conditions used for amide coupling (pH ~8-9), the carboxylic acid is deprotonated and is the most reactive site for activation. The exocyclic amine is significantly less nucleophilic than the primary or secondary amine you are coupling, and the N-H is less acidic than the carboxylic acid O-H. Protection would only become a concern under very harsh, non-selective conditions, such as when using neat thionyl chloride without a base.[6]

  • Q2: What is the best solvent for this derivatization? N,N-Dimethylformamide (DMF) is the most common and often the best choice due to its high polarity, which helps dissolve the starting materials and intermediates, and its high boiling point, which allows for heating if necessary.[4] Dichloromethane (DCM) is another good option for reactions that proceed well at room temperature.[9] Acetonitrile (MeCN) and Tetrahydrofuran (THF) can also be used. The key is to ensure the solvent is anhydrous.

  • Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.

    • TLC: Allows for a quick, qualitative assessment of the consumption of the starting materials and the appearance of the product spot.

    • LC-MS: Provides definitive confirmation by showing the disappearance of the mass ion for the starting acid and the appearance of the mass ion for the desired amide product. This is the most reliable method.

  • Q4: What are the essential characterization techniques for my final derivatized product? To confirm the structure and purity of your final compound, a combination of techniques is required:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the molecule.[10][11]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]

    • Infrared Spectroscopy (IR): To confirm the presence of the amide functional group (typically a strong C=O stretch around 1640-1680 cm⁻¹).[10]

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. BenchChem.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH.
  • Synblock. (2024). 4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide.
  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
  • National Institutes of Health. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.
  • ResearchGate. (n.d.). Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. ResearchGate.
  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. ChemRxiv.
  • ACS Publications. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. ACS Publications.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • ResearchGate. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate.
  • ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • ResearchGate. (2014). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate.
  • National Institutes of Health. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.

Sources

challenges in the scale-up synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

. ## Technical Support Center: Navigating the Scale-Up Synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of this compound. As Senior Application Scientists, we combine technical expertise with practical field experience to help you navigate the complexities of moving from the bench to production.

I. Overview of the Synthetic Pathway

The most prevalent and industrially viable route to this compound involves a multi-step process. A common approach begins with the Hantzsch thiazole synthesis to construct the core thiazole ring, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.[1][2]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the scale-up synthesis.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Question 1: We are observing low yields of our intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate. What are the likely causes and how can we optimize the reaction?

Answer:

Low yields in the Hantzsch thiazole synthesis at scale can often be attributed to several factors. Let's break down the potential culprits and their solutions:

  • Incomplete Reaction:

    • Monitoring: Close monitoring of the reaction progress is crucial. While Thin Layer Chromatography (TLC) is useful at the lab scale, High-Performance Liquid Chromatography (HPLC) is recommended for more accurate tracking during scale-up.[3]

    • Temperature Control: The reaction is often exothermic.[3] Inefficient heat transfer in larger reactors can lead to localized overheating, promoting side reactions.[3] Employing a jacketed reactor with precise temperature control is essential.

    • Reagent Purity: The purity of starting materials, namely ethyl 2-chloroacetoacetate and thiourea, is critical. Impurities can interfere with the reaction.[3]

  • Side Product Formation:

    • Temperature Optimization: Lowering the reaction temperature can sometimes mitigate the formation of unwanted byproducts.[3]

    • Reagent Addition: The order and rate of reagent addition are important. Consider a controlled, portion-wise addition of the ethyl 2-chloroacetoacetate to the thiourea solution to maintain better temperature control and minimize side reactions.[3] A patent for a similar synthesis suggests dropwise addition at 40-55 °C.[4]

  • Work-up and Isolation Issues:

    • Product Solubility: The product might have some solubility in the reaction solvent (often ethanol). A solvent swap to a less polar solvent post-reaction can enhance precipitation.[3]

    • pH Adjustment: During work-up, careful adjustment of the pH is necessary. A Chinese patent suggests adjusting the pH to 9-10 with a caustic soda solution to facilitate product isolation.[4]

Question 2: We are struggling with the purification of ethyl 2-amino-4-methylthiazole-5-carboxylate on a larger scale. What are the best strategies?

Answer:

Purification at scale requires a shift in methodology from what is typically done in a research lab.

  • Recrystallization: This is often the most effective and scalable purification method. Experiment with various solvent systems to find the optimal conditions for high purity and yield.

  • Filtration and Washing: After precipitation or crystallization, thorough washing of the filter cake is necessary to remove residual impurities. Water is a common wash solvent.[5]

  • Avoiding Chromatography: While column chromatography provides high purity, it is generally not economically viable or practical for large-scale production.[3] A plug of silica gel might be considered to remove highly polar impurities if necessary.[3]

Step 2: Methylation of the 2-Amino Group

Question 3: What are the common challenges when introducing the methyl group to the 2-amino position?

Answer:

Direct methylation of the 2-amino group can be challenging due to the potential for over-methylation and side reactions. A more controlled approach often involves acylation followed by methylation and deacylation.[6]

  • Protecting Group Strategy:

    • Acetylation: The 2-amino group can be protected by reacting the ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride.[7]

    • Methylation: The resulting 2-acetamido derivative can then be methylated.[6]

    • Deacetylation: The acetyl group is subsequently removed to yield the desired 2-(methylamino) derivative.[6]

This multi-step approach provides better control and often leads to a cleaner product with higher overall yield at scale.

Step 3: Saponification (Hydrolysis) of the Ester

Question 4: During the saponification of ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, we are experiencing incomplete conversion and the formation of impurities. How can we improve this final step?

Answer:

Incomplete hydrolysis and impurity formation are common hurdles in the final saponification step, especially during scale-up.

  • Reaction Conditions:

    • Base Selection: Sodium hydroxide is a commonly used base for this hydrolysis.

    • Solvent System: A mixture of solvents like tetrahydrofuran and ethanol with an aqueous sodium hydroxide solution can be effective.[8]

    • Temperature and Time: Careful optimization of the reaction temperature and time is necessary to drive the reaction to completion while minimizing the formation of degradation products.

  • Work-up and Product Isolation:

    • pH Adjustment for Precipitation: After the hydrolysis is complete, the reaction mixture should be cooled, and the pH carefully adjusted with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.[9] The final pH can influence the purity and yield.[9]

    • Filtration and Drying: The precipitated product should be filtered, washed thoroughly with water to remove inorganic salts, and then dried under vacuum.

Table 1: Troubleshooting Summary for Saponification

Problem Potential Cause Recommended Solution
Incomplete HydrolysisInsufficient base, low temperature, or short reaction time.Increase stoichiometry of base, optimize temperature and reaction time with careful monitoring (HPLC).
Impurity FormationHigh reaction temperature, prolonged reaction time, or incorrect pH during workup.Optimize reaction conditions. Control the rate of acidification during precipitation.
Poor PrecipitationIncorrect pH, or the product is soluble in the workup solvent.Carefully adjust the pH to the isoelectric point of the carboxylic acid. Consider a solvent swap if necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration reaction to form the aromatic thiazole ring.[10][11]

Q2: Are there any one-pot methods available for the synthesis of the intermediate ester?

A2: Yes, "one-pot" or "one-pot-two-step" procedures have been developed to simplify the synthesis of 2-amino-4-methylthiazole-5-carboxylate and its derivatives. These methods often involve the in-situ generation of the α-haloketone followed by the addition of the thioamide, which can streamline the process and potentially increase overall efficiency.[12][13]

Q3: What are some of the common impurities that can be expected in the final product?

A3: Potential impurities in the final product can include unreacted starting materials, byproducts from side reactions, and residual solvents. For a related compound, febuxostat, which shares a similar thiazole carboxylic acid core, common process-related impurities include the corresponding methyl and ethyl esters (from incomplete hydrolysis) and an amide impurity.[8][14] Decarboxylated impurities can also be a concern.[15]

Q4: What are the safety considerations for scaling up this synthesis?

A4: The Hantzsch thiazole synthesis can be exothermic, so careful temperature control is crucial to prevent a runaway reaction, especially in large reactors.[3] Standard personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area. The use of α-haloketones requires caution as they are lachrymators and skin irritants.

IV. Experimental Workflow Visualization

Diagram 1: General Workflow for the Synthesis

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Saponification A Ethyl 2-chloroacetoacetate + Thiourea B Ethyl 2-amino-4-methylthiazole-5-carboxylate A->B Cyclocondensation C Protection (e.g., Acetylation) B->C D Methylation C->D E Deprotection D->E F Ethyl 4-methyl-2-(methylamino)thiazole- 5-carboxylate E->F G 4-Methyl-2-(methylamino)-1,3-thiazole- 5-carboxylic acid F->G Hydrolysis (e.g., NaOH)

Caption: A simplified workflow for the synthesis.

V. References

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Elsevier Masson SAS. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. (2014).

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • CUTM Courseware. Thiazole.

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]

  • Journal of Beijing Jiaotong University. Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. (2006).

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • ACS Publications. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell.

  • Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

  • A Systematic Review On Thiazole Synthesis And Biological Activities.

  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.

  • PMC - NIH. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. [Link]

  • New Drug Approvals. thiazole derivative. [Link]

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.

  • PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

  • ResearchGate. Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. [Link]

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester.

  • NIH. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. [Link]

  • Google Patents. CN112961118A - Synthesis method of febuxostat decarboxylation impurities.

  • Der Pharma Chemica. Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat.

  • RSC Publishing. Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. [Link]

  • ResearchGate. Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole.

  • PubMed. Easily Hydrolyzable, Water-Soluble Derivatives of (+/-)-alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazoline-4-one, a Novel Antiviral Compound. [Link]

Sources

stability of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in various solvents, offering field-proven insights and scientifically grounded protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, the primary stability concerns for this compound are susceptibility to hydrolysis , oxidation , and photodegradation . The thiazole ring, while aromatic, can be susceptible to cleavage under harsh conditions.[1][2] The exocyclic methylamino group and the carboxylic acid moiety also represent potential sites for chemical transformation.

Q2: How does solvent polarity affect the stability of this compound?

A2: While specific data for this exact molecule is limited, for thiazole derivatives in general, solvent polarity can influence stability. Polar protic solvents, especially at elevated temperatures, may facilitate hydrolytic degradation of the carboxylic acid or potentially the thiazole ring. In contrast, aprotic solvents of varying polarities are generally expected to offer better stability, provided they are free of acidic or basic impurities.

Q3: What is the expected impact of pH on the stability of this compound?

A3: The pH of the solvent system is a critical factor. The carboxylic acid group will be deprotonated at basic pH, forming a carboxylate salt which may have different solubility and stability characteristics. Under strongly acidic or basic conditions, hydrolysis of the thiazole ring or other functional groups can be accelerated.[3] It is crucial to maintain the pH within a range that ensures the stability of the compound for the duration of the experiment.

Q4: Is this compound sensitive to light?

A4: Yes, thiazole derivatives can be susceptible to photodegradation.[1][2][4] Exposure to UV or even high-intensity visible light can induce photochemical reactions, potentially leading to the cleavage of the thiazole ring and the formation of various degradation products.[1][2] Therefore, it is highly recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after short-term storage in a protic solvent (e.g., methanol, water). Hydrolytic degradation.Prepare fresh solutions before use. If storage is necessary, use aprotic solvents like acetonitrile or DMSO and store at low temperatures (-20°C or -80°C) in tightly sealed containers.
Loss of compound potency over time when exposed to air. Oxidative degradation.Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants could be explored, but their compatibility must be verified.
Discoloration or appearance of new impurities in solutions left on the benchtop. Photodegradation.Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
Poor solubility in a desired solvent. Mismatch between solute and solvent polarity. The compound's zwitterionic character at certain pHs can also affect solubility.Test a range of solvents with varying polarities. For aqueous systems, adjust the pH to either fully protonate or deprotonate the carboxylic acid to enhance solubility.
Inconsistent analytical results between experiments. Instability of the compound under experimental conditions.Perform a preliminary stability assessment under your specific experimental conditions (solvent, temperature, pH, light exposure) to establish a time window where the compound is stable.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

This protocol outlines a method to determine the approximate solubility of this compound in various common laboratory solvents.

Methodology:

  • Preparation: Weigh approximately 1 mg of the compound into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: To each tube, add 100 µL of the test solvent (e.g., Water, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane).

  • Mixing: Vortex each tube vigorously for 1 minute.

  • Observation: Visually inspect for complete dissolution.

  • Incremental Addition: If the compound has not dissolved, add the solvent in 100 µL increments, vortexing after each addition, until the solid is fully dissolved or a total volume of 1 mL is reached.

  • Quantification: Express solubility as >10 mg/mL, 1-10 mg/mL, or <1 mg/mL.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[3][5]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours. Also, store a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

Protocol 3: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from any potential degradation products.[5][6][7]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity).

  • Optimization: Analyze the samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all degradation peaks from the main compound peak.

Data Presentation

Table 1: Anticipated Solubility Profile of this compound

SolventPolarity IndexAnticipated SolubilityNotes
Water9.0pH-dependentLow solubility at isoelectric point. Increased solubility at acidic (<3) and basic (>7) pH.
Methanol6.6ModerateMay form esters at elevated temperatures or under acidic conditions.
Ethanol5.2ModerateSimilar to methanol, potential for esterification.
Acetonitrile6.2GoodA good aprotic choice for sample preparation and analysis.
DMSO7.2HighExcellent solvent for creating concentrated stock solutions.
Dichloromethane3.4LowUnlikely to be a good solvent due to the polar nature of the compound.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionExpected DegradationPotential Products
Acid Hydrolysis0.1 M HCl, 60°CHighHydrolysis of the thiazole ring, potential decarboxylation.
Base Hydrolysis0.1 M NaOH, 60°CHighHydrolysis of the thiazole ring, formation of carboxylate salt.
Oxidation3% H₂O₂, RTModerateOxidation of the sulfur atom (sulfoxide, sulfone), potential ring cleavage.
Thermal105°C (solid), 60°C (solution)Low to ModerateDecarboxylation, potential dimerization or polymerization at high temperatures.
PhotochemicalUV/Visible lightHighThiazole ring cleavage, formation of various carbodiimides and other fragments.[1][2]

Visualizations

Stability_Troubleshooting_Workflow start Problem Observed: Unexpected Analytical Results check_storage Review Sample Storage Conditions start->check_storage check_prep Examine Sample Preparation Protocol start->check_prep check_method Verify Analytical Method Parameters start->check_method light_exposure Light Exposure? check_storage->light_exposure temp_exposure Temperature Fluctuation? check_storage->temp_exposure solvent_issue Inappropriate Solvent? check_prep->solvent_issue ph_issue Incorrect pH? check_prep->ph_issue method_robustness Method Not Stability-Indicating? check_method->method_robustness solution_light Action: Protect from Light (Amber vials, foil) light_exposure->solution_light Yes solution_temp Action: Store at Recommended Low Temperature temp_exposure->solution_temp Yes solution_solvent Action: Use Fresh, High-Purity Aprotic Solvents solvent_issue->solution_solvent Yes solution_ph Action: Buffer Solution and Verify pH ph_issue->solution_ph Yes solution_method Action: Re-validate Method with Forced Degradation Samples method_robustness->solution_method Yes

Caption: Troubleshooting workflow for unexpected analytical results.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (50:50) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C solid, 60°C solution) stock->thermal photo Photochemical (ICH Q1B) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/PDA Method dilute->hplc

Caption: Experimental workflow for forced degradation studies.

References

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health. [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. National Institutes of Health. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • 2-amino-5-methyl-thiazole-4-carboxylic acid methyl ester. Chongqing Chemdad Co., Ltd. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. ResearchGate. [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. National Institutes of Health. [Link]

  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers. [Link]

  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Semantic Scholar. [Link]

  • carboxylic acid solubility + TLC. Reddit. [Link]

  • Solvents and Polarity. University of Rochester. [Link]

  • 4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction and achieve high yields of the desired thiazole product with minimal byproducts. Drawing upon established literature and practical field experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you in your synthetic endeavors.

I. Understanding the Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of an α-haloketone with a thioamide to form a thiazole ring.[1] The reaction proceeds through a well-established mechanism:

  • S-Alkylation: The sulfur atom of the thioamide, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This initial step forms a key intermediate.

  • Cyclization: Subsequent intramolecular cyclization occurs through the attack of the thioamide nitrogen onto the carbonyl carbon.

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic thiazole ring.[1]

While generally a high-yielding reaction, the Hantzsch synthesis is not without its challenges. The formation of byproducts can significantly reduce the yield and complicate the purification of the target compound. Understanding the origins of these byproducts is the first step toward their effective minimization.

Diagram of the Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism reactant1 α-Haloketone intermediate1 S-Alkylation Intermediate reactant1->intermediate1 S-Alkylation (SN2) reactant2 Thioamide reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration (-H2O)

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the Hantzsch thiazole synthesis in a question-and-answer format, providing actionable solutions based on chemical principles.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide are a primary cause of low yields and byproduct formation.[2]

    • α-Haloketones: These can be unstable and should ideally be freshly prepared or purified before use. Side reactions such as the Favorskii rearrangement can occur, especially in the presence of base.[3][4]

    • Thioamides: These can degrade over time, particularly when exposed to heat or acidic/basic conditions.[5][6]

    • Solution: Assess the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallize or distill the reagents if necessary.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating to proceed at a reasonable rate.[7] However, excessively high temperatures can lead to the decomposition of reactants and products.

    • Solvent: The polarity of the solvent is crucial. While polar protic solvents like ethanol and methanol are commonly used, exploring other options can be beneficial.[8]

    • Solution: Systematically optimize the reaction temperature. Start with the reported conditions and incrementally adjust the temperature. A solvent screen using small-scale parallel reactions can help identify the optimal solvent for your specific substrates.

  • Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion and the presence of unreacted starting materials in the final product.

    • Solution: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.5 equivalents) of the thioamide can often drive the reaction to completion.[9]

Question 2: I'm observing a significant amount of an unexpected byproduct. How can I identify and minimize it?

Answer: The formation of byproducts is a common challenge. Here are some of the most frequently encountered side reactions and strategies to mitigate them:

  • Formation of Regioisomers: When using N-monosubstituted thioureas, two different regioisomers can be formed: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.

    • Cause: The regioselectivity is highly dependent on the acidity of the reaction medium.[10]

    • Solution:

      • To favor the 2-(N-substituted amino)thiazole , conduct the reaction in a neutral solvent.[8]

      • To favor the 3-substituted 2-imino-2,3-dihydrothiazole , perform the reaction under strongly acidic conditions (e.g., 10M HCl in ethanol).[10]

  • Dimerization of Thioamide: In some cases, particularly with thiobenzamide, oxidative dimerization can occur to form a 3,5-disubstituted-1,2,4-thiadiazole.[11]

    • Cause: This side reaction can be promoted by certain reaction conditions and is more prevalent when using sterically hindered α-haloketones.

    • Solution: Carefully control the reaction temperature and consider using a milder oxidizing agent if one is present in the reaction mixture. Optimizing the stoichiometry to avoid an excess of the thioamide can also be beneficial.

  • Favorskii Rearrangement of α-Haloketone: This is a base-catalyzed rearrangement of α-haloketones that leads to carboxylic acid derivatives.[3][4]

    • Cause: The presence of a base can promote this side reaction.

    • Solution: If your reaction requires basic conditions, consider using a weaker, non-nucleophilic base. Alternatively, explore reaction conditions that do not require a base.

Diagram of Common Byproduct Formation Pathways

Byproduct_Formation cluster_main Hantzsch Synthesis cluster_side1 Regioisomer Formation cluster_side2 Thioamide Dimerization cluster_side3 Favorskii Rearrangement α-Haloketone α-Haloketone Thiazole Thiazole α-Haloketone->Thiazole 2-Imino-2,3-dihydrothiazole 2-Imino-2,3-dihydrothiazole α-Haloketone->2-Imino-2,3-dihydrothiazole Carboxylic Acid\nDerivative Carboxylic Acid Derivative α-Haloketone->Carboxylic Acid\nDerivative Base-catalyzed Thioamide Thioamide Thioamide->Thiazole 1,2,4-Thiadiazole 1,2,4-Thiadiazole Thioamide->1,2,4-Thiadiazole Oxidative Dimerization N-Substituted Thioamide N-Substituted Thioamide N-Substituted Thioamide->2-Imino-2,3-dihydrothiazole Acidic Conditions

Caption: Key pathways leading to common byproducts in the Hantzsch synthesis.

Question 3: My product is difficult to purify. What are the best strategies for purification?

Answer: Effective purification is crucial for obtaining a high-purity thiazole derivative.

  • Recrystallization: This is the most common and effective method for purifying solid products.[2]

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Common solvents for thiazole derivatives include ethanol, methanol, and acetone.[12][13] A mixed solvent system can also be effective.

    • Procedure: A detailed protocol for the recrystallization of 2-amino-4-phenylthiazole is provided in the Experimental Protocols section.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is a viable alternative.[2]

    • Solvent System: The choice of eluent will depend on the polarity of your product. A typical starting point is a mixture of hexane and ethyl acetate.

  • Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials and soluble impurities.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Hantzsch thiazole synthesis?

A: There is no single optimal temperature, as it depends on the specific substrates. However, many reactions are carried out at reflux in solvents like ethanol or methanol (around 65-80 °C).[14] Some reactions proceed at room temperature, while others may require heating up to 100 °C.[7] It is always best to start with the literature precedent for a similar compound and then optimize as needed.

Q2: Can I run the Hantzsch synthesis under solvent-free conditions?

A: Yes, solvent-free conditions have been successfully employed and can offer advantages such as shorter reaction times and easier work-up.[15] This is often achieved by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base.

Q3: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is an excellent tool for monitoring the reaction.[14] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A UV lamp is often used for visualization, and various staining agents can also be employed.[16]

IV. Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the yield of the Hantzsch thiazole synthesis.

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1WaterReflux550[17]
2EthanolReflux375[17]
3MethanolReflux370[17]
41-ButanolReflux280[17]
52-PropanolReflux378[17]
6Ethanol/Water (1:1)65287[14]
7Ethanol/Water (1:1)RT2420[17]

Table 2: Effect of Catalyst on Yield in a Three-Component Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanol/Water (1:1)65550[17]
2SiW.SiO₂ (5)Ethanol/Water (1:1)65270[17]
3SiW.SiO₂ (10)Ethanol/Water (1:1)65282[17]
4SiW.SiO₂ (15)Ethanol/Water (1:1)65287[17]

V. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole [1]

This protocol provides a general procedure for a common Hantzsch thiazole synthesis.

  • Reactants:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

  • Solvent:

    • Methanol (5 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate at 100 °C for 30 minutes.

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix.

    • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with water.

    • Dry the collected solid on a watch glass.

Protocol 2: Recrystallization of 2-Amino-4-phenylthiazole

This protocol outlines the purification of the crude product from Protocol 1.

  • Materials:

    • Crude 2-amino-4-phenylthiazole

    • Ethanol

    • Erlenmeyer flasks

    • Hot plate

    • Büchner funnel and filter paper

  • Procedure:

    • Place the crude 2-amino-4-phenylthiazole in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.[18]

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize crystal recovery, cool the flask in an ice bath for 15-30 minutes.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

    • Dry the crystals to a constant weight.

Protocol 3: Thin-Layer Chromatography (TLC) Analysis

  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7 v/v) is often a good starting point.

  • Visualization:

    • UV Light (254 nm): Aromatic compounds will appear as dark spots.

    • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[16]

    • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized.

VI. References

  • Forlani, L., et al. (2000). Mechanism of the formation of 1,2,4-thiadiazoles by condensation of aromatic thioamides and of N-substituted thioureas. Journal of Heterocyclic Chemistry, 37(1), 63-69.

  • Troubleshooting low yield in the synthesis of thiazole compounds. (2025). Benchchem.

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

  • Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. (2024). The Journal of Organic Chemistry.

  • "optimization of Hantzsch thiazole synthesis reaction conditions". (2025). Benchchem.

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1436.

  • Highly efficient synthesis of 1,2,4-thiadiazoles from thioamides utilizing tetra(n-butyl)ammonium peroxydisulfate. (2020). Taylor & Francis Online.

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry, 8(1), 290-296.

  • Identifying side reactions in the Hantzsch synthesis of thiazoles. (2025). Benchchem.

  • Building 1,2,4-Thiadiazole: Ten Years of Progress. (2016). ResearchGate.

  • recrystallization-2.doc.pdf. (n.d.).

  • Favorskii Rearrangement. (n.d.). Alfa Chemistry.

  • Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure. (2025). Benchchem.

  • Optimizing Hantzsch thiazole synthesis reaction conditions. (2025). Benchchem.

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2011). National Institutes of Health.

  • Contemporary Applications of Thioamides and Methods for their Synthesis. (2021). ChemRxiv.

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1436.

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.

  • Favorskii rearrangement. (n.d.). In Wikipedia.

  • Favorskii Rearrangement. (n.d.). NROChemistry.

  • Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. (2015). Royal Society of Chemistry.

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube.

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2015). ResearchGate.

  • Favorskii Rearrangement. (n.d.). Organic Syntheses.

  • Favorskii Reaction. (n.d.). Organic Chemistry Portal.

  • Recrystallization methods for purifying aminothiazole compounds. (2025). Benchchem.

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2016). ResearchGate.

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.

  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. (2017). The Royal Society of Chemistry.

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2021). ChemRxiv.

  • Stability of thioamides?. (2013). ResearchGate.

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). National Institutes of Health.

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Springer.

  • Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. (n.d.). Scribd.

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024). National Institutes of Health.

  • An Overview of the Synthesis and Antimicrobial, Antiprotozool, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). National Institutes of Health.

  • Stains for Developing TLC Plates. (n.d.). University of Colorado Boulder.

Sources

addressing precipitation of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in cell culture media. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a small molecule with a carboxylic acid functional group. The solubility of such compounds is highly dependent on the pH of the solution.

The Critical Role of pKa
  • Acidic pKa (Carboxylic Acid): ~3.5

  • Basic pKa (Methylamino Group): ~5.8

This indicates that the carboxylic acid group is the most influential functional group in the physiological pH range of cell culture media (typically 7.2-7.4).

The relationship between pH, pKa, and the ionization state of the carboxylic acid group can be understood using the Henderson-Hasselbalch equation .[1][2][3][4]

At the typical pH of cell culture media (7.2-7.4), which is significantly above the predicted acidic pKa of ~3.5, the carboxylic acid group will be predominantly deprotonated and exist in its charged (ionized) form. In this state, the molecule is more polar and, therefore, more soluble in aqueous solutions like cell culture media.[5] However, various factors during experimental procedures can lead to localized pH changes or supersaturation, resulting in precipitation.

Frequently Asked Questions (FAQs)

Q1: Why did this compound precipitate when I added it to my cell culture medium?

A1: Precipitation of this compound in cell culture media, such as DMEM or RPMI-1640, is a common issue that can arise from several factors:[6]

  • Exceeding Aqueous Solubility: The final concentration of the compound in the medium may have surpassed its intrinsic aqueous solubility limit.

  • "Crashing Out" from Organic Solvent: If you prepared a highly concentrated stock solution in an organic solvent like DMSO and then rapidly diluted it in the aqueous cell culture medium, the compound may have "crashed out" of solution.[6]

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[6]

  • Localized pH Changes: Although the bulk pH of the media is buffered, the addition of a concentrated, potentially acidic or basic, stock solution can cause localized pH drops, pushing the compound below its pKa and reducing its solubility.

  • Interaction with Media Components: High concentrations of divalent cations (like Ca²⁺ and Mg²⁺) or proteins in serum can sometimes interact with the compound and contribute to precipitation.[7]

Q2: I observed precipitation after incubating my culture plate for a few hours/days. What could be the cause?

A2: Delayed precipitation can be due to several factors:[6]

  • Metabolically Induced pH Shift: As cells metabolize, they produce acidic byproducts (like lactic acid) that can gradually lower the pH of the culture medium.[8] If the pH drops closer to the compound's pKa, its solubility will decrease, leading to precipitation over time.

  • Media Evaporation: In long-term cultures, evaporation from the culture vessel can increase the concentration of all media components, including the compound, potentially exceeding its solubility limit.[6]

  • Temperature Fluctuations: Repeatedly removing the culture plate from the incubator can cause temperature cycling, which may affect the compound's stability and solubility.[6]

  • Compound Instability: The compound itself may have limited stability in the aqueous environment of the cell culture medium at 37°C, leading to degradation and precipitation of the less soluble degradants.

Q3: What is the best solvent to prepare a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution of this compound.[9][10] It is a powerful solvent capable of dissolving a wide range of organic molecules and is miscible with water.[10] However, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible (ideally ≤0.1% and generally not exceeding 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Can I adjust the pH of my cell culture medium to improve the solubility of the compound?

A4: While adjusting the pH of the medium can influence the compound's solubility, it is generally not recommended as a primary strategy. Cell lines are sensitive to pH, and altering the medium's pH outside the optimal physiological range (typically 7.2-7.4) can negatively impact cell health and experimental outcomes. A more robust approach is to optimize the preparation of the stock solution and the method of its addition to the medium. If minor pH adjustments are necessary, they should be done cautiously with sterile, dilute HCl or NaOH, and the final pH should be verified before use.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

This is often due to the compound "crashing out" of the solvent stock solution.

Sources

Validation & Comparative

Validating the Biological Activity of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a novel chemical entity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for validating the activity of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid. Drawing from established methodologies and the known biological activities of structurally related thiazole derivatives, we will explore a hypothesized anticancer activity through a combination of cell-based and biochemical assays. This guide will provide detailed protocols, comparative data analysis, and the scientific rationale behind the experimental design.

The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Notably, compounds with a thiazole-5-carboxylic acid core have been investigated as potential antitumor agents.[3][4] Based on this precedent, we hypothesize that this compound, hereafter referred to as "Compound X," may exhibit antiproliferative effects in cancer cells, potentially through the inhibition of a key signaling kinase.

This guide will compare Compound X to a known multi-kinase inhibitor, Dasatinib, which also contains a thiazole core and has demonstrated potent antitumor activity.[3] A structurally similar but biologically inactive analog will be used as a negative control to ensure the specificity of any observed effects.

Experimental Validation Workflow

The validation process will follow a two-stage approach: a primary cell-based screening to assess the antiproliferative effects of Compound X, followed by a secondary biochemical assay to investigate a potential mechanism of action.

G cluster_0 Phase 1: Cell-Based Assay cluster_1 Phase 2: Biochemical Assay A Cancer Cell Line Selection (e.g., MCF-7) B Cell Viability Assay (MTT Assay) A->B C Determine IC50 Value B->C D Target Kinase Selection (e.g., Abl Kinase) C->D Proceed if IC50 is significant E In Vitro Kinase Inhibition Assay D->E F Determine Ki Value E->F

Caption: A two-phase workflow for validating the biological activity of Compound X.

Phase 1: Evaluation of Antiproliferative Activity

The initial step is to determine if Compound X exhibits cytotoxic or cytostatic effects on a cancer cell line. Cell-based assays are advantageous as they provide a more physiologically relevant system for screening compounds.[5][6][7] We will use the MCF-7 human breast cancer cell line, as it is a well-characterized and widely used model in cancer research.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Compound X, Dasatinib (positive control), and a negative control compound, all dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X, Dasatinib, and the negative control in complete DMEM. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Data Analysis (Hypothetical)
CompoundIC50 on MCF-7 cells (µM)
Compound X 5.2
Dasatinib (Positive Control)0.8
Negative Control> 100

Phase 2: Mechanistic Investigation - Kinase Inhibition Assay

The thiazole moiety is a key component of many kinase inhibitors.[3] Given the structural similarities to Dasatinib, a potent inhibitor of Abl kinase, we hypothesize that Compound X may also target this enzyme. Enzyme activity assays are crucial for identifying and characterizing potential drug candidates.[8][9]

Protocol 2: In Vitro Abl Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Abl kinase.

Materials:

  • Recombinant human Abl kinase

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Abl-specific peptide substrate

  • Compound X, Dasatinib, and negative control dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the Abl kinase and the peptide substrate in the kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the kinase/substrate mixture to the wells. Initiate the kinase reaction by adding ATP. The final volume should be uniform across all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC50 value for each compound. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.[10]

Comparative Data Analysis (Hypothetical)
CompoundAbl Kinase IC50 (nM)
Compound X 75
Dasatinib (Positive Control)5
Negative Control> 10,000

Proposed Mechanism of Action

Based on our hypothetical data, Compound X demonstrates antiproliferative activity in a cancer cell line and inhibits a key oncogenic kinase. This suggests a potential mechanism of action where Compound X enters the cell and binds to the ATP-binding pocket of Abl kinase, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation.

G cluster_0 Cellular Environment CompoundX Compound X Abl Abl Kinase CompoundX->Abl Inhibits Substrate Downstream Substrates Abl->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes

Caption: A simplified diagram of the proposed mechanism of action for Compound X.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to validating the biological activity of this compound. By employing a combination of cell-based and biochemical assays, and comparing its performance against established positive and negative controls, researchers can obtain a clear and objective assessment of the compound's potential as an anticancer agent. The hypothetical data presented herein suggests that Compound X warrants further investigation, including broader cell line screening, selectivity profiling against other kinases, and in vivo efficacy studies.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • Cell-Based Assays - Sigma-Aldrich. (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.).
  • Cell Health Screening Assays for Drug Discovery - Promega Corporation. (n.d.).
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025, February 18).
  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed. (n.d.).
  • Enzyme Activity Assay - Creative BioMart. (n.d.).
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed. (n.d.).
  • Enzyme inhibitory assay: Significance and symbolism. (2025, September 7).
  • Experimental Activity Validation of Inhibitors - Creative Enzymes. (2025, November 8).
  • Thiazole-5-carboxylic acid - Chem-Impex. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega - ACS Publications. (2023, August 6).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.).

Sources

A Researcher's Guide to the Comparative Evaluation of Novel Kinase Inhibitors: A Focus on the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on the comparative evaluation of kinase inhibitors. While direct inhibitory data for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is not extensively available in public literature, its thiazole core is a recognized scaffold in kinase inhibitor design, exemplified by drugs like Dasatinib[1]. Therefore, we will use this molecule as a representative novel compound to illustrate the essential experimental workflows for characterization and comparison against established inhibitors targeting the critical PI3K/Akt/mTOR signaling cascade.

The Central Role of the PI3K/Akt/mTOR Pathway in Cellular Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a pivotal signaling network that governs fundamental cellular processes, including growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a frequent event in many cancers, making it a prime target for therapeutic intervention.[3][4][5] Kinase inhibitors targeting this pathway can be broadly categorized, offering a rich landscape for comparative studies.[3][6]

To contextualize the action of potential inhibitors, a foundational understanding of this pathway is crucial.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The PI3K/Akt/mTOR signaling pathway.

Comparative Landscape: Established Inhibitors of the PI3K/Akt/mTOR Axis

A thorough comparison requires benchmarking against well-characterized inhibitors. These can be classified based on their specificity.[3]

Inhibitor ClassExample Compound(s)Primary Target(s)Mechanism of Action
Pan-PI3K Inhibitors Buparlisib (BKM120), Pictilisib (GDC-0941)All Class I PI3K isoforms (α, β, γ, δ)ATP-competitive inhibition of PI3K, blocking the conversion of PIP2 to PIP3.[7][8]
Isoform-Selective PI3K Inhibitors Alpelisib (BYL719)PI3KαSelective ATP-competitive inhibition of the p110α subunit of PI3K.[7][9]
Dual PI3K/mTOR Inhibitors Dactolisib (BEZ235), GDC-0980PI3K and mTOR (mTORC1/2)ATP-competitive inhibition of both PI3K and the kinase domain of mTOR.[10][11]
Allosteric Akt Inhibitors MK-2206Akt1/2/3Binds to an allosteric site, locking Akt in an inactive conformation and preventing its membrane translocation.[12][13]
mTORC1/2 Inhibitors Torin 2, OSI-027mTORC1 and mTORC2ATP-competitive inhibition of mTOR kinase activity, affecting both rapamycin-sensitive and -insensitive functions.[6][14]
mTORC1 Inhibitors (Rapalogs) Rapamycin, EverolimusmTORC1Forms a complex with FKBP12 that allosterically inhibits mTORC1.[6][15]

Experimental Workflow for Kinase Inhibitor Comparison

A multi-faceted experimental approach is necessary to rigorously compare a novel compound like this compound against established inhibitors. This workflow progresses from initial biochemical validation to cellular and functional assays.

Experimental_Workflow Start Novel Compound (e.g., 4-Methyl-2-(methylamino)- 1,3-thiazole-5-carboxylic acid) Biochemical Biochemical Assays (IC50 Determination) Start->Biochemical CellBased Cell-Based Assays (Target Engagement & Pathway Modulation) Biochemical->CellBased Functional Functional Assays (Phenotypic Readouts) CellBased->Functional End Comparative Profile Functional->End

Caption: Experimental workflow for kinase inhibitor comparison.

Part 1: Biochemical Assays for Potency and Selectivity

The initial step is to determine the direct inhibitory activity of the compound on purified kinases.

Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[16]

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, Akt1, mTOR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)

  • Kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)

  • Test inhibitors (novel compound and comparators) dissolved in DMSO

  • 96- or 384-well plates

  • Detection reagents (e.g., phosphospecific antibodies for ELISA, ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Preparation: Perform serial dilutions of the test inhibitors in DMSO. A typical starting concentration range is 10 mM down to picomolar concentrations.

  • Reaction Setup: In each well of the assay plate, combine the kinase, its substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add a small volume of the diluted inhibitor to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.[17][18]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The detection method will vary:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[19]

    • Luminescence-Based Assay (e.g., ADP-Glo™): Add reagents that convert the ADP generated by the kinase reaction into a luminescent signal.[20]

    • ELISA-Based Assay: Use a phosphospecific antibody to detect the phosphorylated substrate.[21][22]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Self-Validation:

  • ATP Concentration: Using an ATP concentration near the Km is critical. If the ATP concentration is too high, it can outcompete ATP-competitive inhibitors, leading to an artificially high IC50.[19]

  • Controls: The "no inhibitor" control establishes 100% kinase activity, while the "no enzyme" control provides the background signal. These are essential for accurate normalization.

  • Kinase Selectivity Profiling: To assess selectivity, this assay should be performed across a panel of different kinases. A highly selective inhibitor will have a much lower IC50 for its intended target compared to other kinases.[19]

Part 2: Cell-Based Assays for Target Engagement and Pathway Modulation

Biochemical assays confirm direct inhibition, but cell-based assays are crucial to verify that the compound can enter cells, engage its target, and modulate the intended signaling pathway.[4][5][22]

Protocol: Western Blotting for Downstream Pathway Inhibition

Western blotting is a fundamental technique to visualize the phosphorylation status of key proteins downstream of the target kinase.[23][24]

Objective: To assess the effect of inhibitors on the phosphorylation of Akt (at Ser473 and Thr308), and downstream mTORC1 substrates like S6 Ribosomal Protein or 4E-BP1.

Materials:

  • Cancer cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., H460)[25]

  • Cell culture reagents

  • Test inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and blotting apparatus

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-S6, anti-total S6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the novel compound and comparator inhibitors for a defined period (e.g., 2, 8, 24 hours).[26] Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[24]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody targeting a specific phospho-protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.[24]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Wash again and apply a chemiluminescent substrate to visualize the protein bands.

  • Stripping and Re-probing: To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against the total protein (e.g., anti-total Akt).[23]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.

Causality and Self-Validation:

  • Phospho- and Total Protein Analysis: Comparing the levels of phosphorylated protein to the total protein is a critical internal control. A decrease in the phospho-signal without a change in the total protein level indicates true inhibition of the upstream kinase.[23][27]

  • Dose-Response: Observing a dose-dependent decrease in the phosphorylation of downstream targets strengthens the evidence for on-target activity.

  • Time Course: A time-course experiment can reveal the dynamics of pathway inhibition.[26]

Part 3: Functional Assays for Phenotypic Outcomes

The ultimate goal of a kinase inhibitor is to elicit a specific biological response. Functional assays measure the phenotypic consequences of pathway inhibition.

Protocol: Cell Viability/Proliferation Assay

Objective: To determine the effect of the inhibitors on cell growth and survival.

Materials:

  • Cancer cell line

  • Cell culture reagents

  • Test inhibitors

  • 96-well plates

  • Reagents for viability assays (e.g., MTS, MTT, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells at a low density in 96-well plates and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the novel and comparator inhibitors.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent to each well and measure the output (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Causality and Self-Validation:

  • Correlation with Biochemical and Cellular Data: A potent inhibitor in biochemical and western blot assays should also demonstrate potent inhibition of cell proliferation. Discrepancies may suggest poor cell permeability, off-target effects, or that the targeted pathway is not the primary driver of proliferation in that specific cell line.[19]

  • Multiple Cell Lines: Testing in a panel of cell lines with known genetic backgrounds (e.g., with or without PIK3CA mutations) can provide valuable insights into the inhibitor's context-dependent efficacy.

Conclusion

The rigorous evaluation of a novel kinase inhibitor like this compound requires a systematic and multi-tiered approach. By progressing from direct biochemical potency and selectivity measurements to cell-based validation of pathway modulation and culminating in functional phenotypic assays, researchers can build a comprehensive and comparative profile of their compound. This structured workflow, benchmarked against established inhibitors of the PI3K/Akt/mTOR pathway, ensures scientific integrity and provides the robust data necessary to advance promising candidates in the drug discovery pipeline.

References

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A Comparative Guide to the Efficacy of 2-Aminothiazole-5-Carboxylic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1] Its inherent planarity and ability to engage in multiple hydrogen bonding interactions make it an ideal framework for designing targeted inhibitors of various enzymes, particularly protein kinases. This guide provides a comparative analysis of the efficacy of key derivatives of this scaffold, with a focus on their application in oncology. We will delve into supporting experimental data, detail the underlying methodologies, and explore the structure-activity relationships that govern their performance.

The Landscape of 2-Aminothiazole Derivatives as Kinase Inhibitors

The therapeutic potential of this class of compounds was prominently highlighted by the development of Dasatinib, a potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2][3] Dasatinib features a 2-aminothiazole-5-carboxamide core, and its success has spurred extensive research into novel analogs with improved potency, selectivity, and pharmacokinetic profiles.[2][4] These derivatives have shown promise against a range of cancer types, including breast, colon, and lung cancers.[4][5][6]

The mechanism of action for many of these compounds lies in their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways controlling growth, proliferation, and survival.[4][7] By targeting kinases that are often dysregulated in cancer, these derivatives can effectively halt tumor progression.[7][8]

Comparative Efficacy: An In Vitro Analysis

The antiproliferative activity of 2-aminothiazole-5-carboxylic acid derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their potency. The following tables summarize the efficacy of representative derivatives, including the benchmark compound Dasatinib.

Table 1: Comparative Antiproliferative Activity of 2-Aminothiazole-5-Carboxamide Derivatives [2][5]

CompoundTarget Cell LineCancer TypeIC50 (µM)
Dasatinib K562Leukemia< 1
MCF-7Breast Cancer< 1
HT-29Colon Cancer< 1
Analog 6d ¹K562LeukemiaComparable to Dasatinib
MCF-7Breast Cancer20.2
HT-29Colon Cancer21.6
Compound 21 ²K562Leukemia16.3
MDA-MB-231Breast CancerInactive
MCF-7Breast Cancer20.2
HT-29Colon Cancer21.6

¹Analog 6d: N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide[1][2] ²Compound 21 is a novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative.[4][5]

Expert Insights into Structure-Activity Relationships (SAR):

The data reveals critical insights into the SAR of this compound class.[4][6] While Dasatinib exhibits broad and potent activity, its analogs show a more varied and often selective profile.[2] For instance, Analog 6d retains high potency against the K562 leukemia cell line but shows a significant drop in activity against breast and colon cancer cell lines.[1][2] This suggests that the pyrimidin-4-ylamino core of Dasatinib is crucial for its broad-spectrum anti-tumor activity against non-leukemia cell lines.[2]

Modifications at the 2-amino position and the 5-carboxamide moiety significantly influence the compound's interaction with the target kinase's binding site. The introduction of different substituents can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby fine-tuning its potency and selectivity.[6] For example, the presence of a 4,5-butylidene and benzylic amines on the 2-aminothiazole scaffold has been shown to be beneficial for cytotoxicity, while the addition of a methyl group at the C4- or C5-position can decrease potency.[4]

Visualizing the Synthetic and Mechanistic Frameworks

To appreciate the development of these compounds, it is essential to understand both their synthesis and their mechanism of action.

General Synthetic Workflow:

The synthesis of 2-aminothiazole derivatives typically follows a well-established pathway, often beginning with a Hantzsch thiazole synthesis.[9]

G cluster_synthesis General Synthetic Workflow for 2-Aminothiazole Derivatives A α-Haloketone C 2-Aminothiazole Ring Formation (Hantzsch Synthesis) A->C B Thiourea Derivative B->C D 2-Aminothiazole-5-carboxylic acid C->D Hydrolysis/Oxidation G Amide Bond Formation D->G E Amide Coupling Reagents E->G F Amine F->G H Target Derivative G->H

Caption: General synthetic workflow for 2-aminothiazole analogs.[1]

Illustrative Signaling Pathway: Kinase Inhibition

Many 2-aminothiazole derivatives function by inhibiting tyrosine kinases, such as those in the Src family, which are key components of signaling pathways that promote cell proliferation and survival.

G cluster_pathway Simplified Tyrosine Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Src Src Family Kinase Receptor->Src Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->Src Inhibition

Caption: Inhibition of Src family kinases by 2-aminothiazole derivatives.

Essential Experimental Protocols

The reliable evaluation of these compounds hinges on robust and reproducible experimental methodologies.

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.

  • Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

  • Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the 2-aminothiazole derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay is crucial for confirming the direct inhibitory effect of a compound on a specific kinase.[5]

  • Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor.[5]

  • Methodology:

    • Reagents: Prepare a reaction mixture containing the recombinant active kinase, a suitable buffer, ATP, and a specific substrate peptide.[5]

    • Inhibitor Addition: Add the 2-aminothiazole derivative at various concentrations to the reaction mixture.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP.

    • Incubation: Incubate the mixture at a controlled temperature for a set period to allow for substrate phosphorylation.

    • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or ELISA.

    • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The 2-aminothiazole-5-carboxylic acid scaffold remains a highly valuable starting point for the development of novel anticancer agents. The comparative data clearly indicates that while broad-spectrum inhibitors like Dasatinib are powerful tools, there is significant potential in developing derivatives with more selective profiles to minimize off-target effects and improve therapeutic outcomes. Future research should focus on leveraging detailed SAR insights and computational modeling to design next-generation kinase inhibitors with enhanced potency, selectivity, and drug-like properties.

References

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The Structural Nuances of Potency: A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds, including approved therapeutics.[1][2][3] Within this class, analogs of 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid have emerged as a focal point for the development of targeted therapies, particularly in the realm of kinase inhibition and anticancer research.[4][5][6] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) for this family of compounds, synthesizing data from various studies to offer researchers and drug development professionals a clear perspective on the key structural determinants of biological activity. We will dissect the roles of the substituents at the C2, C4, and C5 positions of the thiazole ring, supported by experimental data and detailed protocols.

The Core Scaffold: A Foundation for Diverse Biological Activities

The this compound core provides a rigid framework with strategically positioned functional groups that can engage in various interactions with biological targets. The inherent electronic properties of the thiazole ring, combined with the hydrogen bonding capabilities of the amino and carboxylic acid moieties, make it a versatile template for inhibitor design.[7] The exploration of this scaffold has led to the discovery of compounds with a range of activities, including but not limited to, kinase inhibition, anticancer, and antimicrobial effects.[1][8][9][10]

Dissecting the Structure-Activity Relationship: A Positional Analysis

The potency and selectivity of this compound analogs are profoundly influenced by the nature of the substituents at each position of the thiazole ring.

The C2-Amino Position: A Gatekeeper of Selectivity

The substitution on the 2-amino group plays a critical role in modulating the biological activity and selectivity profile of these analogs.

  • Impact of N-Methylation: The presence of a methyl group on the 2-amino function, creating a 2-(methylamino) moiety, has been shown to have a nuanced effect on kinase inhibition. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, substitution of the C2-amino group with a C2-methylamino or C2-ethylamino group had a minimal effect on CDK9 potency but was detrimental to activity against CDK2 and CDK4.[4] This highlights the potential of N-alkylation at this position to introduce selectivity among closely related kinase isoforms.

  • Larger Substituents: The introduction of bulkier groups, such as phenyl or other heterocyclic rings, at the 2-amino position generally leads to a significant reduction in activity against CDKs.[4] This suggests that the binding pocket accommodating this part of the molecule is sterically constrained.

The C4-Methyl Group: An Anchor for Potency

The methyl group at the C4 position of the thiazole ring is a common feature in many active analogs and appears to be important for maintaining potency.

  • Replacement with Larger Groups: Studies on CDK inhibitors have shown that replacing the C4-methyl group with a phenyl group is not well-tolerated and leads to a loss of inhibitory activity against CDKs.[4] This suggests that a small, lipophilic group at this position is optimal for fitting into the target's binding site.

The C5-Carboxylic Acid Moiety: A Versatile Handle for Modification

The carboxylic acid at the C5 position is a key interaction point and a versatile handle for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This position is often converted to esters or amides to explore new interactions and improve cell permeability.

  • Esterification: The conversion of the carboxylic acid to its corresponding ethyl ester, as in ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, is a common synthetic strategy.[4] While esters can serve as prodrugs, their intrinsic activity can vary. In some cases, the methyl ester analog of a related 2-aminothiazole was found to be active, while the corresponding carboxylic acid was inactive, and the opposite trend was observed for other derivatives.[11] This underscores the importance of the C5 substituent in specific target interactions.

  • Amide Formation: The synthesis of 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamides allows for the introduction of a wide range of substituents, enabling the exploration of additional binding interactions. The nature of the amine used for amide formation can significantly impact the biological activity. For example, in a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamides, the substitution on the amide nitrogen was critical for anticancer activity.[6][12]

Comparative Data Summary

The following table summarizes the structure-activity relationship trends for key analogs of this compound, focusing on their activity as kinase inhibitors.

Analog Modification from Core Scaffold Biological Target(s) Observed Activity Trend Reference
1 Core StructureVarious KinasesBaseline ActivityN/A
2 C2-NHCH3 -> C2-NH2CDKsIncreased CDK2/4 activity, similar CDK9 activity[4]
3 C2-NHCH3 -> C2-N(CH3)2KinasesGenerally reduced activityInferred from general SAR
4 C4-CH3 -> C4-PhenylCDKsLoss of activity[4]
5 C5-COOH -> C5-COOEtCDKsActive, serves as synthetic intermediate[4]
6 C5-COOH -> C5-CONH-ArylVarious CancersActivity dependent on aryl substitution[6][12]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.

Synthesis of Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate

This protocol is adapted from the synthesis of related compounds.[4]

Workflow Diagram:

SynthesisWorkflow A 1-Methylthiourea D Reaction Mixture A->D B Ethyl 2-chloro-3-oxobutanoate B->D C Pyridine (Solvent/Base) C->D E Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate D->E Reflux

Caption: Synthetic workflow for ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.

Step-by-Step Protocol:

  • To a solution of 1-methylthiourea in pyridine, add ethyl 2-chloro-3-oxobutanoate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase.

Workflow Diagram:

KinaseAssayWorkflow A Kinase Enzyme F Incubation A->F B Substrate B->F C ATP C->F D Test Compound (Analog) D->F E Assay Buffer E->F G Detection Reagent F->G H Signal Measurement G->H I IC50 Calculation H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing the target kinase, a specific substrate, and ATP in an appropriate assay buffer.

  • Add varying concentrations of the test compound (analog) to the reaction mixture.

  • Initiate the kinase reaction and incubate for a defined period at a specific temperature (e.g., 30 °C).

  • Stop the reaction and add a detection reagent that measures the amount of product formed (e.g., phosphorylated substrate). This can be done using various technologies such as fluorescence, luminescence, or radioactivity.

  • Measure the signal using a suitable plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich area of study with significant implications for the development of novel therapeutics. The key takeaways from this comparative guide are:

  • C2-N-Methylation: A valuable strategy for achieving kinase selectivity.

  • C4-Methyl Group: Generally crucial for maintaining high potency.

  • C5-Carboxylic Acid/Amide: A versatile position for modification to fine-tune activity and physicochemical properties.

Future research in this area should focus on the systematic exploration of a wider range of substituents at the C5-carboxamide position to identify novel interactions that can enhance potency and selectivity. Furthermore, the evaluation of these analogs against a broader panel of biological targets beyond kinases could uncover new therapeutic applications for this privileged scaffold. The detailed protocols and SAR insights provided in this guide serve as a valuable resource for researchers aiming to design and synthesize the next generation of this compound-based drug candidates.

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  • Siddiqui, N., et al. (2011). Thiazoles: A retrospect on synthesis, structure-activity relationship and therapeutic significance. Indian journal of pharmaceutical sciences, 73(4), 375. [Link]

  • Liu, Y., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(1), 35-42. [Link]

Sources

A Comparative Framework for the Preclinical Evaluation of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This structural motif is present in well-known therapeutics such as the HIV protease inhibitor Ritonavir, the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, and the kinase inhibitor Dasatinib.[2][4][5] The compound of interest, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, is a novel derivative within this class. While extensive public data on this specific molecule is limited, its structural features suggest potential pharmacological relevance.

This guide provides a comprehensive framework for the preclinical comparative analysis of this compound. It is designed for researchers and drug development professionals to systematically evaluate its potential against established drugs sharing its core thiazole structure. We will dissect the molecule's structural components, propose a tiered experimental workflow for its characterization, and provide methodologies for direct comparison with benchmark drugs.

Structural Analysis and Rationale for Comparator Selection

A thorough evaluation begins with an analysis of the subject compound's functional groups, which provides a rationale for selecting appropriate comparator drugs.

  • 1,3-Thiazole Core: This five-membered heterocycle is a cornerstone of many bioactive compounds. Its presence suggests a potential for diverse pharmacological activities.

  • 2-(Methylamino) Group: The 2-aminothiazole moiety is a common feature in compounds with anticancer, antimicrobial, and anti-inflammatory activities.[6][7] This substitution pattern is a key driver for our selection of comparators.

  • 4-Methyl Group: Small alkyl substitutions on the thiazole ring can influence binding affinity and metabolic stability. For instance, the methyl group on the thiazole ring of Meloxicam is crucial for its selective binding to the COX-2 enzyme.[8]

  • 5-Carboxylic Acid Group: The carboxylic acid moiety is a significant functional group in drug design, often crucial for target interaction and influencing pharmacokinetic properties like solubility and protein binding.[9][10] It is present in over 450 marketed drugs.[9]

Based on this analysis, the following drugs are selected as benchmarks for a rigorous comparative study:

  • Meloxicam: An NSAID that features a 4-methyl-1,3-thiazole ring. It selectively inhibits cyclooxygenase-2 (COX-2) and is used to treat pain and inflammation.[8][11] Its structural similarity makes it an excellent comparator for potential anti-inflammatory activity.

  • Dasatinib: A potent tyrosine kinase inhibitor used in cancer therapy, specifically for chronic myeloid leukemia (CML).[12][13] It contains a 2-amino-1,3-thiazole core and serves as a benchmark for potential anticancer, particularly kinase inhibition, activity.[14][15]

  • Ritonavir: An antiretroviral drug of the protease inhibitor class used to treat HIV/AIDS.[16][17] It contains a thiazole ring and is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that makes it a useful pharmacokinetic enhancer.[17][18] Comparison with Ritonavir can help assess potential antiviral activity and off-target effects on drug-metabolizing enzymes.

Proposed Experimental Workflow for Comparative Analysis

A phased approach is recommended to systematically characterize the novel compound and compare its performance against the selected benchmarks.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Advanced Profiling & Comparison P1_1 Synthesis & Purity Analysis P1_2 Physicochemical Profiling (Solubility, LogP, pKa) P1_1->P1_2 P1_3 In Silico Screening (Target Prediction, PAINS) P1_2->P1_3 P2_1 Primary Target-Based Assays (e.g., Kinase, COX-2, Protease) P1_3->P2_1 Guide Assay Selection P2_2 Cell-Based Potency Assays (e.g., Cytotoxicity, Anti-inflammatory) P2_1->P2_2 P2_3 Initial ADME Profiling (Metabolic Stability, Permeability) P2_2->P2_3 P3_2 Mechanism of Action Studies P2_2->P3_2 Confirm Cellular Activity P3_1 Selectivity Profiling (Kinase Panel, COX-1 vs COX-2) P2_3->P3_1 Inform Selectivity Studies P3_1->P3_2 P3_3 In Vivo Proof-of-Concept P3_2->P3_3 P3_2->P3_3 Validate Mechanism for In Vivo

Caption: Proposed multi-phase workflow for the preclinical evaluation of a novel compound.

Phase 1: Foundational Characterization

The objective of this phase is to ensure the quality of the test compound and to predict its likely biological activities and liabilities.

Protocol 1.1: Synthesis and Purity Analysis
  • Synthesis: Synthesize this compound. A potential route involves the acylation of the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid, followed by methylation and subsequent deacetylation.[19]

  • Structural Confirmation: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Determine the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >95% is required for biological assays.

Rationale: High purity is critical to ensure that the observed biological activity is due to the compound of interest and not impurities. Structural confirmation validates the identity of the molecule being tested.

Protocol 1.2: Physicochemical Profiling
  • Aqueous Solubility: Determine the thermodynamic solubility using the shake-flask method at different pH values (e.g., 2.0, 6.5, 7.4) to understand its solubility profile in different physiological environments.

  • Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4) to predict its membrane permeability and general "drug-likeness."

  • Ionization Constant (pKa): Determine the pKa of the carboxylic acid and potentially the methylamino group using potentiometric titration or UV-spectrophotometry.

Rationale: These parameters are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The carboxylic acid group is expected to be ionized at physiological pH, which will impact solubility and cell permeation.[20]

Phase 2: In Vitro Biological Screening

This phase aims to identify the primary biological activity of the compound and compare its potency to the benchmark drugs.

Protocol 2.1: Target-Based Assays

Based on the comparator drugs, the following assays are proposed:

  • Kinase Inhibition Assay (Comparison with Dasatinib):

    • Objective: To determine if the compound inhibits tyrosine kinases.

    • Method: Use a luminescence-based kinase assay (e.g., ADP-Glo™) to measure the activity of kinases like BCR-ABL and SRC family kinases, which are primary targets of Dasatinib.[21]

    • Procedure:

      • Prepare a dilution series of the test compound, Dasatinib, and a vehicle control.

      • In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

      • Add the compounds and incubate at room temperature for 1 hour.

      • Add ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and measure the generated light with a luminometer.

      • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • COX-1/COX-2 Inhibition Assay (Comparison with Meloxicam):

    • Objective: To assess the compound's ability to inhibit COX enzymes.

    • Method: A cell-free enzymatic assay using purified ovine COX-1 and human recombinant COX-2.

    • Procedure:

      • Prepare a dilution series of the test compound, Meloxicam, and a vehicle control.

      • Pre-incubate the enzyme with the compounds for 15 minutes.

      • Initiate the reaction by adding arachidonic acid.

      • Incubate for a specified time at 37°C.

      • Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

      • Calculate IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity. Meloxicam is a preferential COX-2 inhibitor.[11]

Data Presentation: Hypothetical IC₅₀ Values
CompoundTargetIC₅₀ (nM) [Hypothetical Data]
This compound BCR-ABL150
SRC250
COX-1>10,000
COX-2850
Dasatinib BCR-ABL0.8
SRC0.5
Meloxicam COX-12,500
COX-2250

Rationale: These target-based assays provide a direct measure of the compound's potency and allow for a head-to-head comparison with the established drugs. The choice of targets is directly informed by the structures of the comparators.

Protocol 2.2: Cell-Based Potency Assays
  • Antiproliferative Assay (Comparison with Dasatinib):

    • Objective: To measure the compound's ability to inhibit cancer cell growth.

    • Method: Use a cell viability assay such as the MTT or CellTiter-Glo® assay on a relevant cancer cell line (e.g., K562, a human CML line that expresses BCR-ABL).

    • Procedure:

      • Seed K562 cells in 96-well plates and allow them to attach overnight.

      • Treat the cells with a serial dilution of the test compound, Dasatinib, and a vehicle control for 72 hours.

      • Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

      • Solubilize the crystals with DMSO and measure the absorbance at 570 nm.

      • Calculate the GI₅₀ (the concentration required to inhibit cell growth by 50%).

  • Anti-inflammatory Assay (Comparison with Meloxicam):

    • Objective: To assess the compound's ability to reduce inflammation in a cellular context.

    • Method: Use a lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7 cells).

    • Procedure:

      • Plate RAW 264.7 cells and allow them to adhere.

      • Pre-treat the cells with the test compound, Meloxicam, or vehicle for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

      • Collect the cell supernatant and measure the concentration of PGE₂ or other inflammatory cytokines like TNF-α using ELISA.

      • Calculate the EC₅₀ (the effective concentration to reduce PGE₂ production by 50%).

Phase 3: Advanced Profiling and Mechanism of Action

Assuming promising activity is observed in Phase 2, this phase will explore the compound's selectivity and begin to elucidate its mechanism of action.

Protocol 3.1: Selectivity Profiling
  • Kinase Selectivity: If the compound shows kinase activity, it should be screened against a broad panel of kinases (e.g., the 468-kinase panel at Eurofins DiscoverX) to determine its selectivity profile. Dasatinib is a multi-kinase inhibitor, targeting BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[12][14] A highly selective compound may offer a better safety profile.

  • COX Selectivity: The ratio of COX-1 IC₅₀ / COX-2 IC₅₀ determines the COX-2 selectivity. A higher ratio, similar to Meloxicam, suggests a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[11]

G cluster_0 Kinase Inhibition Pathway (Hypothetical) Compound {this compound | Dasatinib} BCR_ABL BCR-ABL Kinase Compound->BCR_ABL Inhibits Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream Activates Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Promotes

Sources

Selectivity Profiling of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the 1,3-thiazole scaffold has emerged as a privileged structure, forming the core of numerous clinically relevant agents.[1][2][3] Its ability to engage with the ATP-binding site of kinases through a network of hydrogen bonds makes it an attractive starting point for the design of potent and selective inhibitors. This guide provides an in-depth comparative analysis of a series of analogs based on the 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid core. We will delve into the experimental methodologies for determining their selectivity profiles, present a comparative analysis of their performance, and discuss the structure-activity relationships (SAR) that govern their interactions with the human kinome.

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous profiling to understand its target engagement and off-target effects. Kinase inhibitors, in particular, demand thorough selectivity screening due to the high degree of conservation in the ATP-binding pocket across the kinome. Poor selectivity can lead to unforeseen toxicities and a narrow therapeutic window. This guide is intended for researchers, scientists, and drug development professionals engaged in the optimization of kinase inhibitors, offering both theoretical grounding and practical, field-proven insights into the process of selectivity profiling.

The Importance of Selectivity Profiling in Kinase Drug Discovery

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] While the development of kinase inhibitors has been a resounding success in modern medicine, achieving selectivity remains a significant challenge. The human kinome comprises over 500 members, and many share structural similarities in their ATP-binding sites. Consequently, a small molecule designed to inhibit one kinase may inadvertently inhibit several others.

Selectivity profiling is the systematic evaluation of a compound's inhibitory activity against a broad panel of kinases. This process is crucial for:

  • Identifying the primary target(s) of a compound: Confirming that the inhibitor potently modulates the intended kinase.

  • Uncovering off-target activities: Revealing potential liabilities that could lead to adverse effects.

  • Guiding lead optimization: Providing structure-activity relationship data to rationally design analogs with improved selectivity.

  • Elucidating the mechanism of action: Understanding the full spectrum of a compound's biological effects.

A comprehensive selectivity profile is, therefore, an indispensable component of the preclinical data package for any kinase inhibitor.

Experimental Methodologies for Selectivity Profiling

A multi-faceted approach, combining both biochemical and cell-based assays, is essential for a thorough understanding of a compound's selectivity. Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of purified kinases, while cell-based assays offer insights into target engagement and functional consequences in a more physiologically relevant context.[6]

Biochemical Kinase Assays

Biochemical assays are the workhorse of initial selectivity profiling, enabling high-throughput screening against large kinase panels.[7][8] The radiometric assay, which measures the transfer of radiolabeled phosphate from ATP to a substrate, is considered the gold standard due to its direct and sensitive nature.[7]

This protocol outlines a typical radiometric assay for determining the IC50 values of our thiazole analogs against a panel of kinases.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Serially dilute the compound stock to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

    • Prepare a reaction buffer appropriate for the specific kinase being assayed. This typically includes a buffer (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a source of bovine serum albumin (BSA) to prevent non-specific binding.

    • Prepare solutions of the kinase, the specific substrate (peptide or protein), and [γ-³³P]ATP. The ATP concentration is often set at or near the Km for each kinase to provide a more accurate measure of potency.[9]

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the reaction buffer.

    • Add the test compound at various concentrations. Include positive controls (a known inhibitor for the kinase) and negative controls (vehicle, e.g., DMSO).

    • Add the kinase and substrate to initiate the reaction.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

    • Add [γ-³³P]ATP to start the phosphorylation reaction.

    • Incubate for the optimal reaction time.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection and Data Analysis:

    • Spot a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

    • Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: Radiometric Kinase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Compound Dilution add_compound Add Compound/Controls prep_compound->add_compound prep_reagents Reagent Preparation (Buffer, Kinase, Substrate, ATP) add_buffer Add Buffer prep_reagents->add_buffer add_buffer->add_compound add_kinase_substrate Add Kinase & Substrate add_compound->add_kinase_substrate incubate1 Pre-incubation add_kinase_substrate->incubate1 add_atp Add [γ-³³P]ATP incubate1->add_atp incubate2 Reaction Incubation add_atp->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction spot_filter Spot on Filter stop_reaction->spot_filter wash_filter Wash Filter spot_filter->wash_filter read_scintillation Scintillation Counting wash_filter->read_scintillation analyze_data IC50 Determination read_scintillation->analyze_data

Caption: Workflow for a radiometric kinase selectivity assay.

Cell-Based Assays

While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cell-based assays are therefore critical for validating biochemical hits and understanding a compound's behavior in a more complex biological system.[4][5][10] These assays can measure target engagement, downstream signaling, or phenotypic outcomes like cell proliferation.

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific kinase target in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's ATP pocket.

  • Cell Preparation:

    • Culture cells (e.g., HEK293) in appropriate media.

    • Transfect the cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Incubate the cells to allow for protein expression.

  • Assay Procedure:

    • Harvest and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium.

    • Dispense the cell suspension into a 96-well or 384-well white assay plate.

    • Add the test compound at various concentrations.

    • Add the NanoBRET™ tracer and incubate to allow the system to reach equilibrium.

  • Detection and Data Analysis:

    • Add the NanoGlo® substrate to measure the NanoLuc® luciferase signal (donor emission).

    • Measure the fluorescence of the tracer (acceptor emission).

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal.

    • Determine the IC50 value by plotting the BRET ratio against the compound concentration.

Experimental Workflow: NanoBRET™ Target Engagement Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis culture_cells Cell Culture transfect_cells Transfect with Kinase-NanoLuc® Plasmid culture_cells->transfect_cells express_protein Protein Expression transfect_cells->express_protein harvest_cells Harvest & Resuspend Cells express_protein->harvest_cells plate_cells Dispense Cells into Plate harvest_cells->plate_cells add_compound Add Test Compound plate_cells->add_compound add_tracer Add NanoBRET™ Tracer add_compound->add_tracer incubate Incubate to Equilibrium add_tracer->incubate add_substrate Add NanoGlo® Substrate incubate->add_substrate read_plate Measure Donor & Acceptor Emission add_substrate->read_plate calculate_bret Calculate BRET Ratio read_plate->calculate_bret analyze_data IC50 Determination calculate_bret->analyze_data

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Comparative Analysis of this compound Analogs

To illustrate the principles of selectivity profiling and SAR, we will analyze a representative set of four analogs of the core scaffold. The modifications are designed to probe key interactions within the kinase ATP-binding site.

Table 1: Structures of the Thiazole Analogs

Compound IDR1R2
Analog 1 H-CH₃
Analog 2 H-CH₂CH₂OH
Analog 3 -C(O)NH-Ph-CH₃
Analog 4 -C(O)NH-(3-Cl-Ph)-CH₂CH₂OH

Table 2: Selectivity Data for Thiazole Analogs (Biochemical IC50, nM)

KinaseAnalog 1Analog 2Analog 3Analog 4
SRC 50355 2
ABL1 75608 4
LCK120901510
FYN1501102518
EGFR>10,000>10,0005,0003,500
VEGFR28,0006,5001,500900
p38α>10,000>10,0008,0006,000
CDK2>10,000>10,000>10,000>10,000
Structure-Activity Relationship (SAR) Analysis
  • Core Scaffold Activity: The parent compound, this compound (represented by the core of our analogs), demonstrates modest inhibitory activity against Src family kinases (SFKs). This is consistent with the known activity of the 2-aminothiazole scaffold as a kinase inhibitor template.[1]

  • Impact of the R2 Substituent: The introduction of a hydroxyl group at the R2 position (Analog 2 vs. Analog 1) leads to a slight increase in potency against SFKs. This suggests that the hydroxyl group may be forming a favorable hydrogen bond interaction with residues in the solvent-exposed region of the ATP-binding site.

  • Significance of the R1 Amide Linkage: The most dramatic increase in potency is observed with the introduction of the carboxamide group at the R1 position (Analogs 3 and 4). This modification likely allows the molecule to extend into the hydrophobic back pocket of the kinase, a common strategy for enhancing both potency and selectivity. The phenyl ring of the amide can form favorable van der Waals interactions.

  • Fine-tuning Selectivity with Substitution on the Phenyl Ring: The addition of a chlorine atom to the meta-position of the phenyl ring (Analog 4 vs. Analog 3) further enhances potency against the primary targets (SRC and ABL1). This suggests that the chloro-substituent may be occupying a small hydrophobic pocket, leading to a tighter binding interaction. Interestingly, this modification also slightly increases the off-target activity against VEGFR2, highlighting the delicate balance between potency and selectivity.

  • Overall Selectivity Profile: All four analogs exhibit a clear preference for SFKs and ABL1 over other kinases in the panel, such as EGFR and CDK2. Analogs 3 and 4, with their extended structure, show the most promising combination of high potency and good selectivity.

SAR Logic Diagram

cluster_analogs Analog Modifications cluster_effects Observed Effects A1 Analog 1 (Base Scaffold) A2 Analog 2 (R2 = -CH₂CH₂OH) A1->A2 + Hydroxyl A3 Analog 3 (R1 = Amide) A1->A3 + Phenyl-Amide E1 Modest SFK Potency A1->E1 E2 Slight Potency Increase A2->E2 H-Bonding A4 Analog 4 (R1 = Chloro-Amide) A3->A4 + Chlorine E3 Significant Potency Increase A3->E3 Hydrophobic Interaction E4 Further Potency & Selectivity Tuning A4->E4 Pocket Filling

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The journey from a promising hit compound to a clinically viable drug is paved with rigorous evaluation, a cornerstone of which is the comprehensive assessment of cross-reactivity. Unintended interactions with off-target proteins can precipitate a cascade of adverse effects, undermining the therapeutic window and potentially leading to late-stage clinical failures. This guide provides a robust framework for evaluating the cross-reactivity profile of a novel investigational compound, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (herein referred to as 'Compound X'), a molecule with a thiazole core often associated with kinase inhibitory activity.[1][2]

This document is not a mere recitation of protocols; it is a strategic blueprint grounded in the principles of scientific integrity. We will explore the rationale behind each experimental choice, constructing a self-validating system to build a high-confidence selectivity profile for Compound X. Our approach will be comparative, juxtaposing Compound X against established kinase inhibitors to contextualize its performance and potential liabilities.

Introduction to Compound X and the Rationale for Kinase-Focused Cross-Reactivity Studies

Compound X, this compound, belongs to a class of heterocyclic compounds that are privileged structures in medicinal chemistry, frequently identified as scaffolds for protein kinase inhibitors.[1][2] Given the structural alerts within Compound X and the precedent set by similar molecules, our initial hypothesis posits that its primary mode of action is likely the inhibition of a specific protein kinase. For the purpose of this guide, we will hypothesize that Compound X has been identified as a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers.[3]

The human kinome comprises over 500 protein kinases, many of which share significant structural homology, particularly within the ATP-binding pocket. This homology presents a significant challenge, as a compound designed to inhibit one kinase may inadvertently interact with numerous others. Therefore, a thorough investigation into the cross-reactivity of Compound X across a broad panel of kinases is not just a regulatory requirement but a scientific necessity to predict its safety and therapeutic index.[4][5]

Our investigation will compare Compound X with two well-characterized compounds:

  • Alternative A (Senexin A): A known, moderately selective inhibitor of CDK8.

  • Alternative B (Dasatinib): A multi-kinase inhibitor known for its broad activity, serving as a promiscuous control.[2]

Experimental Design: A Multi-Tiered Approach to Selectivity Profiling

A robust cross-reactivity assessment relies on a tiered approach, beginning with broad screening and progressing to more focused, physiologically relevant assays. This strategy allows for early identification of potential liabilities and conserves resources by concentrating on the most pertinent off-targets.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Phenotypic Assays a In Vitro Kinase Panel (e.g., 400+ kinases) b Cellular Thermal Shift Assay (CETSA®) on identified off-targets a->b Prioritize hits (e.g., >50% inhibition) c Downstream Signaling Analysis (e.g., Western Blot) b->c Confirm functional consequences d Cell-Based Phenotypic Assays (e.g., toxicity, proliferation) c->d

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Broad Kinome Profiling

The initial step involves screening Compound X at a fixed concentration (e.g., 1 µM) against a large, commercially available panel of purified kinases. The objective is to obtain a broad overview of its selectivity.

Methodology: In Vitro Radiometric Kinase Assay. This classic method measures the transfer of a radiolabeled phosphate from ATP (e.g., ³²P-ATP or ³³P-ATP) to a substrate by the kinase.[6] It is a direct, sensitive, and widely accepted standard for kinase activity measurement.

Data Presentation: The results are typically presented as percent inhibition relative to a vehicle control. A selectivity score (S-score) can be calculated to quantify promiscuity.

Table 1: Hypothetical Kinome Scan Data (% Inhibition at 1 µM)

Target KinaseCompound XAlternative A (Senexin A)Alternative B (Dasatinib)
CDK8 (On-Target) 98% 95% 99%
CDK1985%80%97%
MAPK14 (p38α)55%15%92%
SRC12%5%98%
EGFR8%2%85%
... (400+ other kinases)<10%<10%Variable

From this hypothetical data, we observe that Compound X exhibits high potency against its intended target, CDK8, and a closely related kinase, CDK19. Notably, it also shows moderate activity against MAPK14, identifying this as a potential primary off-target that warrants further investigation. In contrast, Dasatinib demonstrates broad activity, as expected.

Tier 2: Cellular Target Engagement

Biochemical assays with purified enzymes do not account for the complexities of the cellular environment, such as membrane permeability and intracellular ATP concentrations.[7] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound binds to its intended target—and potential off-targets—within intact cells.[8][9] CETSA operates on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9]

Methodology: Intact cells are treated with the compound or vehicle, followed by heating to a range of temperatures. After cell lysis and removal of precipitated proteins, the amount of soluble protein remaining is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.[7][9]

G start Treat intact cells with Compound X or Vehicle heat Heat aliquots to a range of temperatures start->heat lyse Lyse cells and centrifuge to pellet aggregates heat->lyse quantify Quantify soluble protein (e.g., Western Blot) lyse->quantify plot Plot melting curve (% soluble vs. Temp) quantify->plot end Determine Thermal Shift (ΔTm) plot->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Data Presentation: The change in the melting temperature (ΔTm) upon compound treatment is the key readout.

Table 2: Hypothetical CETSA® Data (ΔTm in °C)

Target ProteinCompound X (10 µM)Rationale for Testing
CDK8 (On-Target) +5.2°C Primary target validation
MAPK14 (p38α)+2.8°C Primary off-target from kinome scan
SRC+0.3°C Negative control from kinome scan
GAPDH-0.1°C Unrelated protein (loading control)

The significant thermal shift for both CDK8 and MAPK14 suggests that Compound X engages these targets in a cellular context. The negligible shift for SRC and GAPDH provides evidence for selectivity.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol 1: In Vitro Radiometric Kinase Assay
  • Objective: To quantify the inhibitory activity of compounds against a panel of purified protein kinases.

  • Materials:

    • Purified recombinant kinases

    • Kinase-specific substrates (protein or peptide)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

    • [γ-³³P]ATP (specific activity ~1000 cpm/pmol)

    • Test compounds dissolved in DMSO

    • 96-well plates

    • Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare a master mix containing kinase buffer, the specific kinase, and its substrate.

    • Dispense the master mix into a 96-well plate.

    • Add test compounds (e.g., Compound X) or vehicle (DMSO) to the wells to achieve the desired final concentration. Incubate for 10 minutes at room temperature.[10]

    • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.[10]

    • Wash the paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Objective: To verify target engagement of a compound in intact cells.

  • Materials:

    • Cultured cells expressing the target protein(s) (e.g., HCT116 cells)

    • Cell culture medium and supplements

    • Test compound (Compound X) dissolved in DMSO

    • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

    • PCR tubes or 96-well PCR plates

    • Thermal cycler

    • Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40 and protease inhibitors)

    • Apparatus for Western blotting (SDS-PAGE gels, transfer system, antibodies against CDK8, MAPK14, etc.)

  • Procedure:

    • Culture cells to ~80% confluency. Harvest and resuspend the cells in culture medium containing either the test compound at the desired concentration or vehicle (DMSO). Incubate for 1-2 hours at 37°C.[8]

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C in 2°C increments).[7]

    • Cool the samples to 4°C.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[7]

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample by Western blot.

    • Quantify the band intensities and normalize to the intensity at the lowest temperature.

    • Plot the normalized intensity versus temperature to generate melting curves and determine the melting temperature (Tm). Calculate the ΔTm between the compound-treated and vehicle-treated samples.

Conclusion and Forward-Looking Strategy

The hypothetical data presented in this guide illustrate a clear and logical path for characterizing the selectivity of this compound (Compound X). Our multi-tiered analysis identified MAPK14 as a primary off-target, a finding that was substantiated in a cellular context using CETSA®.

This finding is critical. It does not necessarily disqualify Compound X, but it mandates a deeper investigation into the functional consequences of MAPK14 inhibition. The next logical steps would involve:

  • Determining the IC₅₀ values for Compound X against both CDK8 and MAPK14 to quantify the selectivity ratio.

  • Assessing the functional impact of MAPK14 inhibition in relevant cellular models, for instance by measuring the phosphorylation of downstream substrates like MK2.

  • Conducting broader safety pharmacology studies as outlined by regulatory guidelines to evaluate potential liabilities in major organ systems.[4][5][11][12]

By systematically de-risking our lead compound through rigorous and well-designed cross-reactivity studies, we build a comprehensive data package that supports informed decision-making, ultimately increasing the probability of success in bringing a safe and effective therapeutic to patients.

References

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  • What are preclinical safety pharmacology requirements? (2023). Patsnap Synapse. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 161-179. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. (2023). ResearchGate. [Link]

  • Weiner, D. L., & Leininger, J. R. (1992). Clinical pathology for preclinical safety assessment: current global guidelines. Toxicologic Pathology, 20(3 Pt 2), 472-476. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2209-2217. [Link]

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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). National Institutes of Health. [Link]

  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

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  • Preclinical Safety Assessment: General and Genetic Toxicology. (2021). ScienceDirect. [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 814. [Link]

  • Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]

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  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 295-300. [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4444-4475. [Link]

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  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

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  • Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2017). ResearchGate. [Link]

  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024). EurekAlert!. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2019). MDPI. [Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. (2020). Journal of Medicinal Chemistry, 63(15), 8344-8369. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2004). ResearchGate. [Link]

  • 4-Formyl-2-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). PubChem. [Link]

  • 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. (n.d.). Chemical Synthesis Database. [Link]

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  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). Archiv der Pharmazie, 344(11), 742-749. [Link]

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  • In Situ Chemical Behaviour of Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI) in Reconstructed Human Epidermis: A New Approach to the Cross-Reactivity Issue. (2017). Contact Dermatitis, 76(2), 86-93. [Link]

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Benchmarking a Novel Thiazole Carboxylic Acid Derivative Against a Standard HSET Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Cancer's Achilles' Heel of Centrosome Amplification

Cancer cells are characterized by rampant genomic instability, often manifesting as an abnormal number of centrosomes, the primary microtubule-organizing centers in animal cells. This phenomenon, known as centrosome amplification, would typically lead to catastrophic multipolar cell division and cell death. However, many cancer cells survive and proliferate by co-opting the minus-end directed motor protein, kinesin family member C1 (KIFC1), also known as HSET. HSET clusters supernumerary centrosomes into two functional poles, enabling a pseudobipolar mitosis and ensuring the survival of the cancer cell. This dependency makes HSET a compelling therapeutic target for cancers exhibiting centrosome amplification.

This guide provides a comprehensive benchmarking analysis of a novel compound, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid , against the well-characterized HSET inhibitor, AZ82 . We will delve into the head-to-head comparison of their biochemical potency and their cellular efficacy in inducing the desired anti-cancer phenotype of centrosome declustering. This document is intended for researchers in oncology and drug discovery, providing the scientific rationale and detailed protocols to independently validate and expand upon these findings.

The Contenders: A Biochemical Showdown

Our investigation centers on a thiazole derivative, a scaffold known for its diverse biological activities. We hypothesize that this compound possesses inhibitory activity against HSET. To rigorously test this, we benchmark it against AZ82, a potent and selective inhibitor of HSET that has been instrumental in validating this kinesin as a therapeutic target[1].

FeatureThis compoundAZ82 (Standard Inhibitor)
Structure (Structure to be determined)αR-[[(5-methyl-4-propyl-2-thienyl)carbonyl]amino]-N-(3R)-3-pyrrolidinyl-6-[3-(trifluoromethoxy)phenyl]-3-pyridinepropanamide[2]
Target HSET (KIFC1) (putative)HSET (KIFC1)[1]
Mechanism of Action ATP-competitive (putative)ATP-competitive, Microtubule-noncompetitive[1]
Reported IC50 To be determined300 nM (MT-stimulated ATPase activity)[2]
Reported Ki To be determined43 nM[1]

Experimental Design: From Enzyme to Cell

A robust benchmarking study requires a multi-faceted approach, interrogating the compound's activity at both the biochemical and cellular levels. Our experimental workflow is designed to first establish the direct inhibitory effect on the purified HSET enzyme and then to confirm this translates to the desired phenotype in a relevant cancer cell model.

experimental_workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Phenotypic Analysis reagents Recombinant HSET Paclitaxel-stabilized Microtubules ATP assay HSET ATPase Inhibition Assay (ADP-Glo™) reagents->assay ic50 Determine IC50 (Test Compound vs. AZ82) assay->ic50 analysis Quantify Centrosome Declustering (Multipolar Spindles) ic50->analysis Correlate Potency with Phenotype cell_line BT-549 Breast Cancer Cells (Centrosome Amplification) treatment Treat with Test Compound and AZ82 cell_line->treatment phenotype Immunofluorescence Staining (γ-tubulin, Pericentrin) treatment->phenotype phenotype->analysis

Caption: Experimental workflow for benchmarking HSET inhibitors.

Methodology: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, we provide detailed protocols for the key experiments outlined in our workflow.

Biochemical Assay: HSET ATPase Activity (ADP-Glo™)

The microtubule-stimulated ATPase activity of HSET is a direct measure of its motor function. We will quantify the inhibition of this activity using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

Materials:

  • Recombinant human HSET protein (e.g., from BioVendor or OriGene Technologies)

  • Paclitaxel-stabilized microtubules (prepared from purified tubulin, e.g., from Sigma-Aldrich)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP solution

  • Assay buffer (15 mM PIPES pH 7.0, 1 mM MgCl₂, 0.02% Tween-20)

  • 384-well white assay plates

Protocol:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X enzyme/microtubule solution in assay buffer containing recombinant HSET and paclitaxel-stabilized microtubules.

    • Prepare serial dilutions of the test compound and AZ82 in assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the compound dilutions to the assay plate.

    • Add 2.5 µL of the 2X enzyme/microtubule solution to each well.

    • Initiate the reaction by adding 5 µL of 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Enzymatic Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular Assay: Centrosome Declustering in BT-549 Cells

The BT-549 breast cancer cell line is known to have supernumerary centrosomes and is an excellent model to assess the cellular activity of HSET inhibitors. Inhibition of HSET will prevent the clustering of these extra centrosomes, leading to the formation of multipolar spindles during mitosis.

Materials:

  • BT-549 cells (ATCC)

  • Complete growth medium: RPMI-1640 supplemented with 10% FBS and 0.023 U/ml insulin

  • Test compound and AZ82

  • Fixative (e.g., ice-cold methanol)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-γ-tubulin (e.g., Abcam ab11317) and Mouse anti-pericentrin (e.g., BD Biosciences)[3]

  • Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Culture BT-549 cells in complete growth medium at 37°C and 5% CO₂.

    • Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and AZ82 for 24 hours.

  • Immunofluorescence Staining:

    • Fix the cells with ice-cold methanol for 10 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Identify mitotic cells by their condensed chromatin (DAPI staining).

    • Quantify the percentage of mitotic cells with more than two centrosomes (visualized by γ-tubulin and pericentrin staining) to determine the extent of centrosome declustering.

Expected Outcomes and Data Interpretation

This benchmarking study will provide a clear, data-driven comparison of this compound and the standard inhibitor, AZ82.

Data Presentation:

ParameterThis compoundAZ82 (Standard Inhibitor)
HSET ATPase IC50 (nM) (Experimental Value)~300[2]
Centrosome Declustering EC50 (µM) (Experimental Value)(To be determined from literature or experiment)
Selectivity Profile (To be determined)Highly selective for HSET over a panel of other kinesins[2]

Visualizing the Mechanism:

hset_inhibition cluster_cancer_cell Cancer Cell with Centrosome Amplification centrosomes Multiple Centrosomes hset HSET (KIFC1) centrosomes->hset clustering Centrosome Clustering hset->clustering bipolar Pseudobipolar Spindle clustering->bipolar multipolar Multipolar Spindle clustering->multipolar Blockade survival Cell Survival and Proliferation bipolar->survival inhibitor This compound OR AZ82 inhibitor->hset Inhibition death Cell Death multipolar->death

Sources

A Comparative In Vivo Efficacy Analysis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid have emerged as a promising class of therapeutic agents, with demonstrated potential in managing a spectrum of diseases, notably inflammatory conditions and cancer. This guide provides a comprehensive comparison of the in vivo efficacy of key derivatives from this family, supported by experimental data and detailed protocols. We will delve into the causal relationships behind experimental designs and elucidate the mechanistic underpinnings of their therapeutic effects.

Section 1: In Vivo Anti-inflammatory and Anti-diabetic Efficacy

Recent in vivo studies have highlighted the potent anti-inflammatory and anti-diabetic properties of specific substituted 4-Methyl-2-(amino)-1,3-thiazole-5-carboxylic acid derivatives. The primary mechanism appears to be the mitigation of oxidative stress and the suppression of key inflammatory cytokines.

Comparative Analysis of Lead Derivatives

Two notable derivatives, 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid (Compound A) and 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (Compound B) , have been evaluated in a streptozotocin (STZ)-induced neonatal non-insulin-dependent diabetes mellitus (NIDDM) rat model. This model is particularly relevant as chronic inflammation and oxidative stress are key pathological features of diabetes.

CompoundAnimal ModelDosage (p.o.)Key In Vivo Efficacy MarkersReference
Compound A STZ-induced neonatal NIDDM rats10 and 20 mg/kg- Significantly reduced blood glucose and HbA1c levels.- Improved oral glucose tolerance.- Increased insulin sensitivity and decreased insulin resistance.- Reduced serum levels of TNF-α and IL-6.- Balanced antioxidant status in pancreatic tissue.[1]
Compound B STZ-induced diabetic ratsNot specified in abstract- Reduced blood glucose levels.- Suppressed inflammatory cytokines (TNF-α and IL-6).- Ameliorated oxidative enzyme levels.- Protected against hyperlipidemia and liver injury.[2]

Expert Insights: The selection of the STZ-induced diabetic rat model is a strategic choice. STZ selectively destroys pancreatic β-cells, leading to hyperglycemia and a subsequent inflammatory cascade, mimicking the pathological state of type 2 diabetes. The oral administration route (p.o.) for Compound A demonstrates its potential for good bioavailability. The observed reduction in TNF-α and IL-6 by both compounds is significant, as these cytokines are pivotal mediators of systemic inflammation.[1][2] This suggests that these thiazole derivatives interrupt the inflammatory signaling at a crucial juncture.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

To provide a standardized method for evaluating the acute anti-inflammatory activity of novel thiazole derivatives, the carrageenan-induced rat paw edema model is widely used.[3]

Principle: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response when injected into the sub-plantar tissue of the rat paw. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and other inflammatory mediators. The reduction in paw volume is a direct measure of the compound's anti-inflammatory effect.

Step-by-Step Protocol:

  • Animal Selection: Use Wistar rats (150-200g) and acclimatize them for one week.

  • Grouping: Divide the animals into control, standard (e.g., Nimesulide), and test groups (different doses of the thiazole derivative).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group.

Mechanistic Pathway: Anti-inflammatory Action

The anti-inflammatory effects of these thiazole derivatives are attributed to their ability to counteract oxidative stress and downregulate pro-inflammatory cytokine production.

G cluster_0 Cellular Stress (e.g., Hyperglycemia) cluster_1 Cellular Response cluster_2 Inflammatory Cascade stress Hyperglycemia / Pathological Stimuli ros Increased ROS Production (Oxidative Stress) stress->ros nfkb NF-κB Activation ros->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines damage Tissue Damage & Inflammation cytokines->damage thiazole 4-Methyl-2-(amino)-1,3-thiazole-5-carboxylic Acid Derivatives thiazole->ros Inhibition thiazole->cytokines Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

Section 2: In Vitro Anticancer Efficacy - A Prelude to In Vivo Studies

While comprehensive comparative in vivo anticancer data for this compound derivatives is still emerging, extensive in vitro studies have laid a strong foundation for their potential in oncology.

In Vitro Antiproliferative Activity

A number of derivatives have been synthesized and evaluated against various cancer cell lines. The data reveals a structure-activity relationship, where the nature of the substituent on the amino group and other positions of the thiazole ring significantly influences the cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Putative Target/MechanismReference
Derivative Series 1 MDA-MB-231 (Breast)Good activityMUC1 Oncoprotein Inhibition[4]
Compound 4c MCF-7 (Breast)2.57VEGFR-2 Inhibition, Apoptosis Induction[5]
Compound 4c HepG2 (Liver)7.26VEGFR-2 Inhibition, Apoptosis Induction[5]
Dasatinib Analogs K563 (Leukemia)Comparable to DasatinibNot specified[6]

Expert Insights: The in vitro screening across a panel of cancer cell lines is a critical first step in drug discovery. The promising IC50 values in the low micromolar range for some derivatives against breast and liver cancer cell lines warrant further in vivo investigation.[5] The identification of potential molecular targets like MUC1 and VEGFR-2 provides a rationale for the observed anticancer activity and guides the design of future in vivo studies.[4][5]

Experimental Protocol: Human Tumor Xenograft Model

For the in vivo evaluation of anticancer efficacy, the human tumor xenograft model in immunocompromised mice is the gold standard.

Principle: This model involves the implantation of human cancer cells into immunodeficient mice, allowing the tumor to grow. The effect of the test compound on tumor growth inhibition can then be assessed.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7) under sterile conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the thiazole derivative at various doses via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue treatment for a specified period and measure tumor volume. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

G start Start cell_culture Human Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment with Thiazole Derivative randomization->treatment evaluation Tumor Volume & Weight Measurement treatment->evaluation end End evaluation->end

Caption: Workflow for a human tumor xenograft model.

Potential Anticancer Mechanisms of Action

Based on studies of related thiazole derivatives, several signaling pathways are implicated in their anticancer effects. A promising strategy is the dual inhibition of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Cellular Outcomes growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR/HER2) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation thiazole Thiazole Derivatives thiazole->receptor Inhibition thiazole->pi3k Inhibition thiazole->mtor Inhibition

Caption: Potential anticancer signaling pathway inhibition.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutics. The in vivo data strongly supports their efficacy in mitigating inflammation and related metabolic disorders, primarily through the suppression of oxidative stress and pro-inflammatory cytokines. While in vivo anticancer data for this specific class is still in its early stages, the extensive in vitro evidence and the success of other thiazole-containing anticancer drugs are highly encouraging.

Future research should focus on:

  • Conducting head-to-head in vivo comparative studies of the most potent derivatives.

  • Elucidating the precise molecular targets and downstream signaling pathways.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies for a range of debilitating diseases.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (CAS No. 110859-69-3). As a specialized thiazole derivative used in research and development, its handling and disposal require a thorough understanding of its chemical properties and the regulatory landscape governing laboratory waste. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are executed with the highest degree of safety and environmental responsibility.

The procedures outlined herein are grounded in established principles from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and best practices for laboratory safety. The core principle is that this compound must be treated as hazardous chemical waste from the point of generation to its final disposition.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough risk assessment is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this exact CAS number is not prevalent, data from structurally similar thiazole carboxylic acids allow for a reliable hazard inference. The presence of the thiazole ring, a carboxylic acid group, and a methylamino group suggests specific reactivity and toxicity profiles.

The primary risks associated with this compound and its analogs are irritation and sensitization. Therefore, all handling and disposal operations must be predicated on the assumption that it is a hazardous substance.

Property / Hazard Identifier / Classification Rationale and Implication
Chemical Name This compoundFull name must be used on all waste labels.[1][2]
CAS Number 110859-69-3[3]Unique identifier for precise chemical tracking.
Molecular Formula C6H8N2O2S[3]-
Physical Form Solid / PowderPoses an inhalation risk if dust is generated.[4][5]
Inferred Health Hazards GHS07 (Exclamation Mark) • Skin Irritation (Category 2)[4][5][6] • Serious Eye Irritation (Category 2A)[4][5][6] • May cause respiratory irritation (STOT SE 3)[7] • May cause an allergic skin reaction (Skin Sensitizer)[8]Direct contact with skin and eyes must be avoided through proper PPE. Handling should occur in well-ventilated areas to minimize inhalation of dust.
Incompatible Materials Strong oxidizing agents, Strong bases[4]Waste must be segregated from these materials to prevent potentially hazardous reactions.
Hazardous Decomposition Combustion produces Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Sulfur oxides.[4][8][9]This reinforces the need for proper disposal via high-temperature incineration by a licensed facility, not by uncontrolled burning.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that this compound is managed safely and in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[2][10]

Step 1: Personal Protective Equipment (PPE)

Your first and most critical line of defense is the correct use of PPE. The causality is clear: to prevent the compound from coming into contact with your body.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 dust mask or work within a certified chemical fume hood.

Step 2: Waste Container Selection

The integrity of the disposal process begins with the container. The choice of container is a self-validating system; a proper container prevents leaks and reactions.

  • Material: Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[1][10] High-density polyethylene (HDPE) containers are generally a good choice.

  • Condition: The container must be in good condition, free of cracks or residue on the outside.

  • Headspace: Do not fill the container to more than 90% capacity.[10] Leaving at least one inch of headspace allows for vapor expansion and reduces the risk of spills.[1]

Step 3: Waste Segregation

Causality: Improperly mixed chemicals are a primary cause of laboratory incidents. Segregation prevents violent reactions, the release of toxic gases, or fires.

  • Dedicated Container: Designate a specific waste container solely for this compound or for a compatible waste stream of thiazole derivatives.

  • Avoid Mixing: Do not mix this acidic compound with bases or strong oxidizing agents.[1][4] All waste must be handled in accordance with local, state, and federal regulations.[11]

  • Solid Waste: Collect the compound as a solid waste. Do not dissolve it in a solvent for disposal unless it is part of a mixed liquid waste stream, which must be profiled separately.

Step 4: Proper Labeling

Accurate labeling is a critical compliance and safety requirement. An unlabeled container is an unknown and dangerous risk. The label communicates the hazard to everyone who may handle the container.

  • Every hazardous waste container must be labeled with a tag provided by your institution's Environmental Health and Safety (EHS) department.[2] The label must include:

    • The words "Hazardous Waste" .[1][2][12]

    • The full chemical name : "this compound". Do not use abbreviations or chemical formulas.[2]

    • Hazard Identification : Check the boxes for "Irritant" and "Sensitizer," and affix the appropriate GHS pictogram (GHS07 Exclamation Mark).

    • Constituents : If part of a mixture, list all components and their approximate percentages.

    • Generator Information : Include the Principal Investigator's name, laboratory room number, and contact information.[2]

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Labs that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[1] This is a designated location for the temporary storage of waste at the point of generation.

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[10][12] A designated and labeled portion of a chemical fume hood is a common and acceptable SAA.[1]

  • Segregation in SAA: Within the SAA, continue to segregate waste containers by hazard class. Store acids away from bases and oxidizers away from organic materials.[1]

  • Container Status: Keep the waste container securely capped at all times, except when you are actively adding waste to it.[1]

Step 6: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's EHS office or a contracted licensed waste disposal vendor.[2][4][13]

  • Request Pickup: Once the waste container is full (or you no longer need it), follow your institution's procedure to request a waste pickup. This is typically done via an online form.[2][14]

  • Do Not Transport: Do not move hazardous waste from one SAA to another or transport it personally off-site.[12] Trained EHS professionals will handle the collection and consolidation of waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures

In Case of a Small Spill:
  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Sweep up the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • All materials used for cleanup must be disposed of as hazardous waste.

In Case of Personal Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Workflow Visualization

The following diagram illustrates the lifecycle of this compound waste within a research facility, from generation to final disposal.

G cluster_lab Laboratory Responsibility cluster_ehs EHS Responsibility gen 1. Waste Generation ppe 2. Don Correct PPE gen->ppe container 3. Select & Prepare Compatible Container ppe->container label_waste 4. Label Container with 'Hazardous Waste' & Details container->label_waste store 5. Store in Designated Satellite Accumulation Area (SAA) label_waste->store request 6. Submit Online Waste Pickup Request store->request collect 7. EHS Collection from SAA request->collect transport 8. Transport to Central Accumulation Area (CAA) collect->transport dispose 9. Shipment to Licensed Disposal Facility (TSDF) transport->dispose

Caption: Waste Disposal Workflow from Laboratory Generation to Final EHS Disposition.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Universiti Tun Hussein Onn Malaysia. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

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Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling and disposal of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (CAS No. 110859-69-3). As a niche chemical, specific toxicological data is not extensively published. Therefore, this guidance is synthesized from the known hazards of its core functional groups: a thiazole ring, a carboxylic acid, and a methylamine substituent. This approach, grounded in chemical first principles, establishes a robust framework for ensuring laboratory safety.

Hazard Assessment: A Synthesis of Structural Dangers

The potential hazards of this compound are best understood by deconstructing its molecular structure. Each functional group contributes to the overall risk profile. The compound is a solid, making inhalation of dust a primary exposure route, alongside dermal and ocular contact.

Structural Component Known Hazards of this Class Anticipated Hazard for Target Compound Supporting Sources
Thiazole Ring Skin, eye, and respiratory irritation; potential for allergic skin reaction.[1][2]Causes skin and eye irritation; may cause respiratory irritation and skin sensitization.[1][2][3]
Carboxylic Acid Corrosive; causes skin and eye burns.[4]Potential for skin and eye irritation or corrosion upon contact.[4][5]
Methylamine Group Corrosive; severe skin and eye irritant; flammable.[6][7]Contributes to skin, eye, and respiratory irritation.[6][7][8][9]

Physicochemical Properties (for CAS 110859-69-3): [10]

  • Molecular Formula: C6H8N2O2S

  • Molecular Weight: 172.2 g/mol

  • Boiling Point: 346.8°C

  • Flash Point: 163.5°C

Given these properties, the compound is a combustible solid. While not highly flammable, it can burn if exposed to an ignition source. The primary risks during routine laboratory handling are irritation and corrosion to the eyes, skin, and respiratory tract.

The Core Directive: Why This PPE is Essential

Understanding the causality behind PPE selection is critical for fostering a culture of safety. The recommended ensemble is not arbitrary; it is a self-validating system designed to mitigate the specific hazards identified above.

  • Respiratory Protection: The compound is a solid powder. Standard laboratory operations such as weighing and transferring can generate airborne dust, which may be inhaled. This dust is presumed to be a respiratory irritant.[1][11]

  • Eye and Face Protection: Chemical splashes are an ever-present risk. Given the acidic nature and the potential for severe irritation from the thiazole and methylamine moieties, robust eye and face protection is non-negotiable.[3][11]

  • Hand and Body Protection: Dermal contact can lead to skin irritation, allergic reactions, and potential chemical burns.[2] A complete barrier is necessary to prevent skin exposure during handling and in the event of a spill.

  • Engineering Controls: PPE is the last line of defense. The primary method for exposure control is to handle the chemical within a properly functioning certified laboratory chemical fume hood.[6][8]

Procedural Guide: Donning, Doffing, and Operational Protocols

Adherence to a strict, step-by-step protocol minimizes the risk of contamination and exposure.

Engineering Controls
  • Primary Containment: All work, including weighing, dissolving, and transferring this compound, must be conducted within a certified chemical fume hood.[6]

  • Ventilation: Ensure the fume hood has adequate airflow before beginning work.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed, within a 10-second travel distance.[8]

Required Personal Protective Equipment
Protection Type Specification Rationale
Respiratory N95-rated dust mask (minimum) or a respirator with acid gas cartridges for larger quantities.[5]Prevents inhalation of irritating chemical dust.[1][11]
Eye Protection Chemical safety goggles that provide a complete seal around the eyes.[12]Protects against dust, splashes, and vapors.
Face Protection Full-face shield worn over safety goggles.[5][6]Provides a secondary layer of protection for the entire face from splashes.
Hand Protection Nitrile or butyl rubber gloves.[5][13]Provides a chemical-resistant barrier against skin contact.
Body Protection A fully-buttoned, long-sleeved laboratory coat.[8]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[6]Protects feet from spills.
Step-by-Step PPE & Handling Protocol
  • Preparation: Before entering the designated work area, put on closed-toe shoes and a lab coat.

  • Hand Protection: Don the first pair of nitrile gloves.

  • Respiratory Protection: Fit your N95 mask or respirator.

  • Eye & Face Protection: Put on your chemical safety goggles, followed by the full-face shield.

  • Final Hand Protection: Don a second pair of nitrile gloves over the first. This double-gloving technique allows for the safe removal of the contaminated outer layer without exposing the skin.

  • Chemical Handling: Conduct all manipulations of the solid compound within the fume hood. Use tools (spatulas, weigh boats) to avoid direct hand contact.

  • Post-Handling: After completing the work, decontaminate any equipment.

  • Doffing PPE (in order):

    • Remove the outer pair of gloves.

    • Remove the face shield.

    • Remove the lab coat.

    • Remove the safety goggles.

    • Remove the inner pair of gloves.

    • Remove the respirator/mask.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[1]

Spill Management and Disposal Plan

Accidents happen. A clear, pre-defined plan for spills and waste disposal is crucial for a safe and effective response.

Spill Response Workflow

SpillResponse spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<10g, in fume hood) assess->small_spill Small large_spill Large Spill (>10g or outside hood) assess->large_spill Large cleanup_kit Get Spill Kit small_spill->cleanup_kit evacuate Evacuate Area & Alert Others large_spill->evacuate notify Notify EH&S & Secure Area evacuate->notify don_ppe Don Additional PPE (respirator, apron) cleanup_kit->don_ppe neutralize Cover with Sodium Bicarbonate or other acid neutralizer don_ppe->neutralize absorb Absorb with Inert Material (e.g., vermiculite) neutralize->absorb collect Collect into Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Workflow for managing spills of this compound.

Small Spill Procedure (Inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, cover the spill with an acid-neutralizing agent like sodium bicarbonate.

  • Once neutralized, carefully sweep the material into a designated hazardous waste container.

  • Wipe the area with a damp cloth, and place the cloth in the waste container.

  • All materials used for cleanup must be disposed of as hazardous waste.

Large Spill Procedure (Outside a fume hood):

  • Immediately evacuate the area and alert all nearby personnel.[6]

  • Secure the area to prevent re-entry.

  • Contact your institution's Environmental Health & Safety (EH&S) department immediately.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Waste Disposal Plan
  • Segregation: All waste contaminated with this compound, including gloves, weigh boats, and cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[8][14]

  • Container: The waste container must be made of a compatible material (e.g., high-density polyethylene), kept closed when not in use, and stored in a secondary container within a ventilated area.[8]

  • Labeling: Affix a completed hazardous waste label to the container as soon as the first item of waste is added.[6]

  • Disposal: Follow your institution's procedures for hazardous chemical waste pickup and disposal. Do not pour any waste down the drain.[15]

References

  • Washington State University.Methylamine Safety Information. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/05/Methylamine.pdf]
  • University of California, Los Angeles.Hazardous Material Use and Management: Methylamine. [URL: https://ucla.app.box.com/s/9n7x54sffg69jw17j2q19q2gbz4r22mg]
  • Interactive Learning Paradigms, Incorporated.The MSDS HyperGlossary: Carboxylic Acid. [URL: https://www.ilpi.com/msds/ref/carboxylicacid.html]
  • Centers for Disease Control and Prevention (CDC).NIOSH Pocket Guide to Chemical Hazards: Methylamine. [URL: https://www.cdc.gov/niosh/npg/npgd0404.html]
  • Echemi.this compound. [URL: https://www.echemi.com/products/pd20180806144820123.html]
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  • Quicktest.Safety equipment, PPE, for handling acids. [URL: https://www.gold-testing.co.uk/safety-equipment-for-handling-acids]
  • National Oceanic and Atmospheric Administration (NOAA).CAMEO Chemicals: METHYLAMINE, ANHYDROUS. [URL: https://cameochemicals.noaa.gov/chemical/1187]
  • Santa Cruz Biotechnology.Safety Data Sheet: Thiazole.
  • Fisher Scientific.Safety Data Sheet: 4-Methylthiazole. [URL: https://www.fishersci.com/sdsitems/SDS06813.pdf]
  • Massachusetts Institute of Technology.Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [URL: https://ehs.mit.edu/wp-content/uploads/2019/09/SOP_Acids_and_Bases_1.pdf]
  • Benchchem.An In-depth Technical Guide to the Synthesis of Biologically Active Thiazole Derivatives. [URL: https://www.benchchem.
  • Sigma-Aldrich.Safety Data Sheet: Thiazole Orange. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/390062]
  • Fisher Scientific.Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. [URL: https://www.fishersci.com/sdsitems/SDS89240.pdf]
  • Occupational Safety and Health Administration (OSHA).OSHA Occupational Chemical Database: METHYLAMINE. [URL: https://www.osha.
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  • TCI Chemicals.Safety Data Sheet: 4-Methylthiazole-5-carboxylic Acid. [URL: https://www.tcichemicals.com/KR/en/sds/M2235_KR_EN.pdf]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.